Tetraoctylphosphonium bromide
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
tetraoctylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68P.BrH/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBRLOSUBRKEJW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H68BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047900 | |
| Record name | Tetraoctylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23906-97-0 | |
| Record name | Phosphonium, tetraoctyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23906-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraoctylphosphonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023906970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraoctylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraoctylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Tetraoctylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of tetraoctylphosphonium bromide (C₃₂H₆₈BrP), a quaternary phosphonium (B103445) salt. This document is intended to serve as a vital resource for professionals in research, chemical synthesis, and drug development, offering detailed data, experimental methodologies, and visual representations of key processes.
Chemical Identity and Structure
This compound is an ionic compound consisting of a central phosphorus atom bonded to four octyl chains, forming a bulky, symmetric cation. The positive charge on the phosphonium center is balanced by a bromide anion. Its long alkyl chains render it highly lipophilic, a key characteristic influencing its solubility and applications.
| Identifier | Value | Reference |
| IUPAC Name | tetraoctylphosphanium bromide | [1] |
| Synonyms | Tetra-n-octylphosphonium Bromide, Cyphos IL 166 | [2][3] |
| CAS Number | 23906-97-0 | [2] |
| Molecular Formula | C₃₂H₆₈BrP | [2] |
| SMILES | CCCCCCCC--INVALID-LINK--(CCCCCCCC)CCCCCCCC.[Br-] | [4] |
| InChI Key | QVBRLOSUBRKEJW-UHFFFAOYSA-M | [4] |
Physicochemical Properties
The properties of this compound are summarized below. These values are critical for its application in synthesis, as a phase-transfer catalyst, and in the formulation of ionic liquids.[5][6]
2.1 Physical and Thermal Properties
| Property | Value | Reference |
| Molecular Weight | 563.76 g/mol | [7] |
| Appearance | White to off-white solid | [2][5] |
| Melting Point | 38-45 °C | [2][5] |
| Flash Point | 121 °C (249.8 °F) | |
| pH | <3 (50 g/L in H₂O) | |
| LogP (Octanol-Water Partition Coefficient) | 9.45 | [2] |
2.2 Solubility
| Solvent | Solubility | Reference |
| Water | Limited solubility | [6] |
| Organic Solvents | Soluble | [6] |
2.3 Spectral Data
| Technique | Description | Reference |
| ¹H NMR | Spectrum available in CDCl₃ | [8] |
| ¹³C NMR | Spectrum available in CDCl₃ | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and application of chemical compounds. Below are generalized protocols for determining key physicochemical properties of this compound.
3.1 Determination of Melting Point via Differential Scanning Calorimetry (DSC)
This method provides precise melting point and phase transition data.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 0 °C.
-
Ramp the temperature from 0 °C to 100 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).
-
Cool the sample to 0 °C at a rate of 10 °C/min.
-
Initiate a second heating ramp from 0 °C to 100 °C at 10 °C/min to obtain the melting endotherm.
-
-
Data Analysis: The melting point is determined as the onset temperature of the melting endotherm observed in the second heating cycle.
3.2 Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure.
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR Acquisition:
-
Acquire the proton NMR spectrum using a 400 MHz (or higher) spectrometer.
-
Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the carbon NMR spectrum on the same sample.
-
Use a proton-decoupled sequence. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 1024 scans.
-
-
Data Analysis: Process the spectra to identify chemical shifts and coupling constants. The resulting data should be consistent with the tetraoctylphosphonium cation structure.
3.3 Thermal Stability Analysis via Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal decomposition temperature.
-
Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Load the sample into the TGA furnace.
-
Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs (T₅).
Visualizations: Workflows and Mechanisms
Visual diagrams are provided to illustrate key experimental and logical processes involving this compound.
Caption: Experimental workflow for physicochemical characterization.
Caption: Role as a phase transfer catalyst.
References
- 1. This compound | C32H68BrP | CID 3015167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound [chembk.com]
- 6. CAS 23906-97-0: Phosphonium, tetraoctyl-, bromide (1:1) [cymitquimica.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to the Synthesis and Characterization of Tetraoctylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraoctylphosphonium bromide (C₃₂H₆₈BrP) is a quaternary phosphonium (B103445) salt notable for its lipophilic nature, thermal stability, and utility as a phase-transfer catalyst and an ionic liquid precursor.[1][2] Its four long octyl chains render it highly soluble in non-polar organic solvents while maintaining its ionic character, a combination of properties valuable in organic synthesis and materials science.[1][2] This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, presenting standardized protocols, tabulated data, and workflow visualizations to support its application in research and development.
Physicochemical Properties
This compound is typically a white to off-white solid at room temperature.[2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₆₈BrP | [3] |
| Molecular Weight | 563.76 g/mol | [4] |
| CAS Number | 23906-97-0 | [4] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 40-45 °C | [4] |
| Flash Point | 121 °C | [4] |
| Solubility | Negligible in water; soluble in organic solvents like hexane, toluene (B28343), alcohols, and chloroform. | [1][2] |
| pH | <3 (50 g/L in H₂O) | [4] |
Synthesis of this compound
The synthesis of this compound is achieved through a quaternization reaction. This involves the nucleophilic attack of a trialkylphosphine on an alkyl halide. For this specific compound, trioctylphosphine (B1581425) is reacted with 1-bromooctane.
Synthesis Pathway
The reaction is a direct combination of the two precursors to form the quaternary phosphonium salt.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is based on the general procedure for the synthesis of tetraalkylphosphonium halides.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of trioctylphosphine and 1-bromooctane.
-
Reaction: Heat the mixture with stirring to a temperature between 100-120 °C.
-
Reaction Time: Maintain the reaction at this temperature for 10-15 hours. The reaction mixture will become more viscous as the solid product forms.
-
Cooling: After the reaction period, turn off the heat and allow the mixture to cool to room temperature. The crude product should solidify upon cooling.
Experimental Protocol: Purification (Recrystallization)
Quaternary phosphonium salts are often hygroscopic and can be challenging to crystallize.[5] The following procedure describes a general method for purification.[5][6]
-
Initial Wash: Transfer the crude solid product from the reaction flask. Triturate (wash) the solid vigorously with a non-polar solvent like n-hexane to remove any unreacted starting materials.
-
Filtration: Isolate the solid product by vacuum filtration, washing the filter cake with additional cold n-hexane.[7]
-
Solvent Selection for Recrystallization: The choice of solvent is critical. A common technique involves dissolving the product in a minimal amount of a boiling solvent in which it is soluble (e.g., ethyl acetate (B1210297) with a few drops of acetonitrile (B52724) to achieve dissolution) and then allowing it to cool.[5] An alternative is to dissolve the product in a good solvent (e.g., toluene or dichloromethane) and induce crystallization by the slow addition of an anti-solvent (e.g., n-hexane or diethyl ether).[5]
-
Dissolution: In a clean flask, dissolve the washed product in a minimum amount of the chosen boiling "good" solvent.
-
Crystallization: If using a single solvent system, allow the flask to cool slowly to room temperature, and then place it in an ice bath or freezer to maximize crystal formation. If using a solvent/anti-solvent system, slowly add the anti-solvent to the solution at room temperature until it becomes cloudy, then allow it to stand for crystallization.[6]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration.[7] Wash the crystals with a small amount of cold anti-solvent. Dry the final product under vacuum to remove any residual solvent.
Characterization
A comprehensive characterization is essential to confirm the identity, purity, and properties of the synthesized this compound.
Characterization Workflow
Caption: Experimental Workflow for Product Characterization.
Spectroscopic Analysis
NMR spectroscopy is used to determine the structure of the compound by analyzing the magnetic properties of its atomic nuclei.[8] Spectra are typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).
| Technique | Expected Chemical Shifts (δ, ppm) | Interpretation |
| ¹H NMR | ~ 2.2 - 2.5 | Multiplet corresponding to the α-methylene protons (-P-CH₂ -), deshielded by the adjacent phosphorus atom. |
| ~ 1.2 - 1.6 | Broad multiplets for the internal methylene (B1212753) protons of the octyl chains (-CH₂-)n. | |
| ~ 0.8 - 0.9 | Triplet corresponding to the terminal methyl protons (-CH₃).[8] | |
| ¹³C NMR | ~ 110 - 150 | Aromatic carbons (if applicable, not in this case).[9] |
| ~ 50 - 70 | Carbons bonded to heteroatoms (e.g., C-O, C-N).[10] | |
| ~ 20 - 40 | Aliphatic carbons (α-carbon to P will be downfield). The octyl chain carbons will appear in this region.[9] | |
| ~ 14 | Terminal methyl carbon (-C H₃).[9] | |
| ³¹P NMR | ~ +25 to +40 | A single peak is expected in the proton-decoupled spectrum. The chemical shift for quaternary phosphonium salts ([R₄P]⁺) typically falls in this range, relative to 85% H₃PO₄.[1][11] |
FTIR spectroscopy identifies functional groups within the molecule by measuring the absorption of infrared radiation.[12] The sample is typically analyzed as a solid using a KBr pellet or ATR accessory.[13]
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~ 2960 - 2920 | C-H Asymmetric Stretching | -CH₃, -CH₂- |
| ~ 2870 - 2850 | C-H Symmetric Stretching | -CH₃, -CH₂- |
| ~ 1465 | C-H Bending (Scissoring) | -CH₂- |
| ~ 720 - 760 | P-C Stretching | Phosphonium Cation |
These values are based on characteristic absorptions for similar phosphonium-based ionic liquids.[14]
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments, confirming the molecular weight and structure.[15]
| Technique | Expected Observation | Interpretation |
| Electrospray Ionization (ESI-MS) | m/z ≈ 483.9 | This corresponds to the mass of the tetraoctylphosphonium cation [C₃₂H₆₈P]⁺.[16] |
| Fragmentation Pattern | Peaks corresponding to the loss of octyl chains (loss of 113 Da) and smaller alkyl fragments.[17] | Cleavage of the P-C bonds is a common fragmentation pathway for phosphonium salts.[17] |
| Isotopic Pattern | N/A for the cation. | The bromide anion (Br⁻) is not typically observed in positive ion mode. If observed in negative mode, it would show two peaks of nearly equal intensity at m/z 79 and 81, corresponding to the two stable isotopes of bromine.[18] |
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of the material.[19][20]
| Technique | Typical Measurement | Information Provided |
| Thermogravimetric Analysis (TGA) | Mass loss as a function of temperature. | Determines the decomposition temperature and overall thermal stability of the compound. Can also indicate the presence of residual solvent or water.[20] |
| Differential Scanning Calorimetry (DSC) | Heat flow into or out of the sample as a function of temperature. | Determines the melting point (endothermic peak) and can identify other phase transitions, such as crystallization (exothermic peak).[20] |
Applications in Research and Drug Development
This compound serves primarily as a Phase-Transfer Catalyst (PTC) .[21] In drug development and organic synthesis, immiscible reactants are common. A PTC like this compound facilitates the transport of a reactant (usually an anion) from an aqueous or solid phase into an organic phase where the reaction occurs, thereby increasing reaction rates and yields.[22][23] Its high thermal stability makes it suitable for reactions requiring elevated temperatures where more common ammonium-based catalysts might decompose.[2] Additionally, its use as a precursor for creating hydrophobic ionic liquids opens avenues for its use as a novel solvent or extraction medium in pharmaceutical processes.[1]
References
- 1. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 2. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 3. This compound | C32H68BrP | CID 3015167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound for synthesis 23906-97-0 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. bhu.ac.in [bhu.ac.in]
- 11. 31P [nmr.chem.ucsb.edu]
- 12. agilent.com [agilent.com]
- 13. Tetrabutylphosphonium bromide [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. tutorchase.com [tutorchase.com]
- 16. GSRS [gsrs.ncats.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. savemyexams.com [savemyexams.com]
- 19. TGA/DSC [sites.mpip-mainz.mpg.de]
- 20. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 21. jetir.org [jetir.org]
- 22. nbinno.com [nbinno.com]
- 23. researchgate.net [researchgate.net]
Tetraoctylphosphonium bromide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tetraoctylphosphonium bromide, a quaternary phosphonium (B103445) salt with significant applications in organic synthesis and materials science. This document details its chemical and physical properties, primary applications with a focus on phase-transfer catalysis, relevant experimental protocols, and safety information.
Core Properties and Data
This compound, with the chemical formula C₃₂H₆₈BrP, is a key reagent in various chemical transformations.[1][2] Its defining characteristic is the presence of four long octyl chains attached to a central phosphorus atom, which imparts high lipophilicity.[3] This structure makes it an effective phase-transfer catalyst, particularly in reactions involving non-polar organic solvents.[3]
Physicochemical and Toxicological Data
The following tables summarize the key quantitative data for this compound.
| Identifier | Value |
| CAS Number | 23906-97-0 |
| Molecular Weight | 563.76 g/mol |
| Molecular Formula | C₃₂H₆₈BrP[1][2] |
| Melting Point | 40-45 °C |
| Flash Point | 121 °C |
| LD₅₀ (oral, rat) | 2800 mg/kg[1] |
| Appearance | White to off-white crystalline solid[3] |
Hazard and Safety Information
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage[3][4] |
| Serious Eye Damage/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage[3][4] |
Applications in Research and Development
The primary application of this compound is as a phase-transfer catalyst (PTC) .[5][6][7] PTCs are substances that facilitate the migration of a reactant from one phase into another where the reaction occurs.[5][6] This is particularly useful in reactions where the reactants have different solubilities, such as in aqueous-organic systems.[5][6]
The tetraoctylphosphonium cation, being lipophilic, can transport anions from an aqueous phase into an organic phase, thereby accelerating the reaction rate.[7][8] Phosphonium salts like this compound are often more effective and exhibit higher thermal stability than their ammonium-based counterparts.[6][9]
Key applications include:
-
Nucleophilic substitution reactions: Facilitating reactions between anionic nucleophiles and organic substrates.[10]
-
Synthesis of nanoparticles: Acting as a stabilizing or capping agent.
Experimental Protocols
While specific experimental conditions are highly dependent on the particular reaction, a generalized protocol for a phase-transfer catalyzed nucleophilic substitution is provided below. This compound is a suitable catalyst for such a reaction.
General Protocol for Phase-Transfer Catalyzed Alkylation
Objective: To perform an alkylation reaction on a nucleophilic substrate using an alkyl halide in a biphasic system, catalyzed by this compound.
Materials:
-
Nucleophilic substrate (e.g., a phenol (B47542) or an amine)
-
Alkylating agent (e.g., an alkyl bromide or chloride)
-
This compound (1-5 mol%)
-
Aqueous base solution (e.g., NaOH or K₂CO₃)
-
Organic solvent (e.g., toluene, dichloromethane)
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nucleophilic substrate in the chosen organic solvent.
-
Add the aqueous base solution to the flask.
-
Add a catalytic amount of this compound (typically 1-5 mol% relative to the substrate).
-
To the vigorously stirred biphasic mixture, add the alkylating agent, either neat or dissolved in a small amount of the organic solvent.
-
Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the substrates).
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product using a suitable technique, such as column chromatography, distillation, or recrystallization.
Diagrams
Phase-Transfer Catalysis Workflow
Caption: Workflow of Phase-Transfer Catalysis.
Synthesis of this compound
Caption: Synthesis of this compound.
References
- 1. chembk.com [chembk.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. High-Purity this compound | CAS 23906-97-0 | Aure Chemical [aurechem.com]
- 4. This compound | C32H68BrP | CID 3015167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phase_transfer_catalyst [chemeurope.com]
- 6. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of Tetraoctylphosphonium Bromide in Common Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetraoctylphosphonium bromide (C₃₂H₆₈BrP), a quaternary phosphonium (B103445) salt, is a versatile compound utilized as a phase-transfer catalyst and as a component of ionic liquids. Its efficacy in various applications is intrinsically linked to its solubility characteristics in different organic media. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide synthesizes qualitative solubility information, presents likely solubility trends based on the behavior of analogous phosphonium salts, and provides a detailed experimental protocol for the quantitative determination of its solubility. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling informed solvent selection and experimental design.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source(s) |
| CAS Number | 23906-97-0 | [1][2] |
| Molecular Formula | C₃₂H₆₈BrP | [1][2] |
| Molecular Weight | 563.76 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 38-45 °C | [1][3] |
Solubility Profile
The long, nonpolar octyl chains of the tetraoctylphosphonium cation dominate its solubility characteristics, rendering it highly soluble in nonpolar and moderately polar aprotic organic solvents, while exhibiting limited solubility in highly polar and aqueous environments.[4]
Quantitative Solubility Data
Qualitative and Expected Solubility
Based on the structure of this compound and the reported solubility of similar long-chain tetraalkylphosphonium salts, a qualitative solubility profile can be inferred. The following table summarizes the expected solubility in common organic solvents.
| Solvent Class | Solvent | Expected Solubility | Rationale |
| Hydrocarbons | Toluene (B28343) | High | Commercial solutions are available in toluene. |
| Hexane | High | The long alkyl chains favor dissolution in nonpolar alkanes. | |
| Chlorinated Solvents | Dichloromethane | High | Expected to readily dissolve due to its polarity and ability to solvate ionic species. |
| Chloroform | High | Similar to dichloromethane, it is a good solvent for many organic salts. | |
| Ethers | Diethyl Ether | Moderate to High | The ether functionality can interact with the cation, and the overall low polarity is compatible. |
| Tetrahydrofuran (THF) | Moderate to High | Similar to diethyl ether, with slightly higher polarity. | |
| Ketones | Acetone | Moderate | The polar nature of the ketone may lead to reasonable solubility. |
| Esters | Ethyl Acetate | Moderate | Expected to be a moderately effective solvent. |
| Alcohols | Methanol (B129727) | Low to Moderate | The highly polar and protic nature of methanol is less favorable for the nonpolar cation. |
| Ethanol | Low to Moderate | Similar to methanol, with slightly lower polarity. | |
| Polar Aprotic | Dimethylformamide (DMF) | Moderate | The high polarity may facilitate the dissolution of the ionic component. |
| Dimethyl Sulfoxide (DMSO) | Moderate | Similar to DMF, a highly polar solvent capable of dissolving many salts. | |
| Water | Water | Low | The hydrophobic nature of the tetraoctylphosphonium cation leads to poor water solubility.[4] |
Experimental Protocol for Solubility Determination
The following section details a standard gravimetric method for the quantitative determination of the solubility of this compound in a given organic solvent.
Materials and Apparatus
-
This compound (analytical grade, dried under vacuum)
-
Organic solvent of interest (HPLC grade or higher)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Temperature probe
-
Glass vials with PTFE-lined screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Pre-weighed glass evaporation dishes
-
Drying oven
-
Desiccator
Procedure
-
Sample Preparation: Add an excess amount of dried this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.
-
Solvent Addition: Accurately weigh a specific amount of the organic solvent and add it to the vial.
-
Equilibration: Securely cap the vial and place it in the thermostatic shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The agitation should be vigorous enough to keep the solid suspended.
-
Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. Maintain the vial at the set temperature.
-
Sample Extraction: Carefully withdraw a known mass of the clear supernatant using a pre-warmed syringe. Attach a syringe filter and dispense the saturated solution into a pre-weighed evaporation dish. Record the exact mass of the solution transferred.
-
Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80 °C).
-
Drying to Constant Weight: Once all the solvent has evaporated, transfer the evaporation dish to a desiccator to cool to room temperature. Weigh the dish. Repeat the drying and cooling cycles until a constant weight is achieved.
-
Calculation: The solubility (S) can be calculated using the following formula:
S ( g/100 g solvent) = (mass of residue / (mass of solution - mass of residue)) * 100
Visualizations
Logical Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Gravimetric method for solubility determination.
Factors Influencing Solubility
The solubility of this compound is a complex interplay of several factors, as depicted in the diagram below.
Caption: Interplay of factors affecting solubility.
Conclusion
While quantitative solubility data for this compound remains scarce in the literature, its chemical structure and the available qualitative information strongly suggest high solubility in nonpolar and moderately polar aprotic organic solvents, and low solubility in highly polar and protic solvents like water. For applications requiring precise solubility values, the detailed gravimetric protocol provided in this guide offers a reliable method for experimental determination. The visualizations included serve to clarify the experimental workflow and the fundamental principles governing the solubility of this compound. This guide provides a solid foundation for researchers and drug development professionals working with this compound.
References
Thermal Stability and Decomposition of Tetraoctylphosphonium Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition of tetraoctylphosphonium bromide ([P(C₈H₁₇)₄]Br), a quaternary phosphonium (B103445) salt with applications as a phase-transfer catalyst and as a component of ionic liquids. Understanding the thermal behavior of this compound is critical for its safe handling, storage, and application in various chemical processes, particularly those conducted at elevated temperatures.
Physicochemical Properties and Thermal Behavior
This compound is a colorless to pale yellow solid at room temperature. While it exhibits relative stability under ambient conditions, it is susceptible to decomposition at high temperatures. The thermal stability of phosphonium salts is influenced by several factors, including the nature of the organic substituents and the counter-ion. The bromide anion, being a reasonably good nucleophile, can play a significant role in the decomposition pathway.
Quantitative Thermal Analysis Data
| Parameter | Value | Source/Compound Context |
| Melting Point | 45 °C | This compound |
| Thermal Stability (Onset) | > 200 °C | This compound modified montmorillonite |
| General Decomposition Range | > 300 °C | For many phosphonium salts with various anions |
Experimental Protocols for Thermal Analysis
The thermal stability of this compound is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.
Methodology:
-
A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a high-purity alumina (B75360) or platinum crucible.
-
The crucible is placed in the TGA furnace.
-
The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 600 °C).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The onset of decomposition is typically determined as the temperature at which a significant deviation from the baseline mass is observed.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow into or out of a sample as a function of temperature.
Methodology:
-
A small, weighed sample of this compound is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated at a controlled rate under an inert atmosphere.
-
The difference in heat flow between the sample and the reference is measured and plotted against temperature, revealing endothermic (e.g., melting) and exothermic (e.g., decomposition) events.
Decomposition Pathway and Products
The thermal decomposition of tetraalkylphosphonium halides is generally understood to proceed through two primary mechanisms: Hofmann elimination and nucleophilic substitution (retro-quaternization).
Hofmann Elimination
In the presence of a strong base (which can be the bromide anion itself at elevated temperatures), a proton is abstracted from a β-carbon of one of the octyl chains, leading to the formation of an alkene (1-octene), a tertiary phosphine (B1218219) (trioctylphosphine), and hydrogen bromide. The bulky nature of the tetraoctylphosphonium cation sterically hinders the abstraction of a proton from a more substituted carbon, favoring the formation of the terminal alkene (Hofmann's rule).[1][2]
Nucleophilic Substitution (Retro-Quaternization)
The bromide anion can also act as a nucleophile, attacking one of the α-carbons of the octyl chains. This results in the formation of 1-bromooctane (B94149) and trioctylphosphine.
At elevated temperatures, hazardous decomposition products may be generated, including carbon monoxide, carbon dioxide, and fumes of phosphorus and bromine compounds.[3]
Visualizations
Experimental Workflow for Thermal Analysis
Caption: Workflow for Thermal Analysis of this compound.
Proposed Thermal Decomposition Pathways
Caption: Proposed Thermal Decomposition Pathways of this compound.
References
In-depth Technical Guide: ¹H and ¹³C NMR Spectra of Tetraoctylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tetraoctylphosphonium bromide. The information contained herein is intended to support research, development, and quality control activities involving this compound.
Introduction
This compound is a quaternary phosphonium (B103445) salt, a class of compounds often utilized as phase-transfer catalysts, ionic liquids, and antimicrobial agents. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and the study of its interactions in various chemical and biological systems. NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure and dynamics of such compounds. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, including tabulated spectral data, a representative experimental protocol, and a structural diagram illustrating the chemical environments of the nuclei.
Data Presentation
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Spectral Data of this compound in CDCl₃
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| P-(CH₂-CH₂-...)₄ | ~2.35 | Multiplet |
| ...-CH₂-CH₂-CH₃ | ~1.45 | Multiplet |
| Bulk -(CH₂)₅- | ~1.27 | Broad Multiplet |
| ...-CH₂-CH₃ | 0.88 | Triplet |
Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃
| Signal Assignment | Chemical Shift (δ, ppm) |
| P-CH₂-... | ~31.5 |
| P-CH₂-CH₂-... | ~29.0 |
| ...-CH₂-CH₂-CH₂-P | ~22.5 |
| ...-CH₂-CH₃ | ~14.0 |
| Other -(CH₂)- | ~31.0, ~29.2, ~22.6 |
Experimental Protocols
The following is a representative experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. This protocol is based on standard practices for the NMR analysis of phosphonium salts and ionic liquids.
1. Sample Preparation
-
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃, 99.8 atom % D) containing 0.03% v/v tetramethylsilane (B1202638) (TMS)
-
5 mm NMR tube
-
Vortex mixer
-
Pipette
-
-
Procedure:
-
Weigh the desired amount of this compound and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Vortex the mixture until the solid is completely dissolved.
-
Carefully transfer the solution into a 5 mm NMR tube using a pipette.
-
2. NMR Data Acquisition
-
Instrumentation:
-
A high-resolution NMR spectrometer operating at a magnetic field strength of 9.4 T (corresponding to a ¹H frequency of 400 MHz and a ¹³C frequency of 100 MHz) or higher.
-
A 5 mm broadband probe.
-
-
¹H NMR Parameters (Representative):
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Number of Scans: 16 to 64
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): 4.0 s
-
Spectral Width (sw): 20 ppm
-
Temperature: 298 K
-
-
¹³C NMR Parameters (Representative):
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)
-
Number of Scans: 1024 to 4096 (or more, depending on concentration)
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 1.0 s
-
Spectral Width (sw): 250 ppm
-
Decoupling: Broadband proton decoupling (e.g., garp)
-
Temperature: 298 K
-
3. Data Processing
-
Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra.
-
Perform Fourier transformation.
-
Phase correct the spectra manually.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H spectrum.
-
Perform peak picking to determine the chemical shifts of all signals.
Mandatory Visualization
The following diagram illustrates the molecular structure of this compound and highlights the distinct chemical environments of the proton and carbon atoms, which give rise to the observed NMR signals.
Molecular structure of this compound.
An In-depth Technical Guide to the Safety, Handling, and Toxicity of Tetraoctylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and toxicity information for tetraoctylphosphonium bromide (CAS No. 23906-97-0). The information is compiled from various safety data sheets and chemical databases to ensure a thorough overview for laboratory and drug development settings.
Chemical and Physical Properties
This compound is a quaternary phosphonium (B103445) salt. Its physical and chemical properties are crucial for understanding its behavior and for safe handling.
| Property | Value | Source |
| Molecular Formula | C₃₂H₆₈BrP | [1][2][3] |
| Molecular Weight | 563.76 g/mol | [2] |
| Appearance | White to off-white or pale yellow solid | [2][4] |
| Melting Point | 38-45 °C | [2][4] |
| Flash Point | 121 °C (249.8 °F) | |
| pH | <3 (50 g/L in H₂O) | |
| Storage Temperature | 2-30°C |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Hazard Category | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | GHS05 | Danger |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | GHS05 | Danger |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation | GHS07 | Warning |
Source:[1]
Toxicity Data
The primary available acute toxicity data is for oral exposure in rats.
| Test | Species | Route | Value |
| LD50 | Rat | Oral | 2800 mg/kg |
Source:[4]
Safety and Handling
Proper handling and storage procedures are essential to minimize risk.
A generalized workflow for selecting and using appropriate PPE when handling this compound is outlined below.
References
Tetraoctylphosphonium Bromide: An In-depth Technical Guide to a High-Performance Phase Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tetraoctylphosphonium bromide (TOPB) as a phase transfer catalyst (PTC). While specific quantitative data and detailed experimental protocols for TOPB are not extensively available in publicly accessible literature, this guide leverages data from closely related and well-studied phosphonium (B103445) salt catalysts, such as tetrabutylphosphonium (B1682233) bromide (TBPB), to illustrate its potential applications and performance. The principles and mechanisms discussed are broadly applicable to TOPB, which, due to its longer alkyl chains, is expected to exhibit enhanced lipophilicity and potentially higher thermal stability, making it a valuable tool in various synthetic applications.
Introduction to Phase Transfer Catalysis and the Role of this compound
Phase transfer catalysis is a powerful synthetic methodology that facilitates reactions between reactants located in immiscible phases, typically a solid or aqueous phase and an organic phase.[1] A phase transfer catalyst, such as this compound, functions by transporting a reactant, usually an anion, from the aqueous or solid phase into the organic phase where the reaction can proceed.[2]
The catalytic cycle, as depicted below, involves the phosphonium cation pairing with the reactant anion, rendering it soluble in the organic medium.[2] Once in the organic phase, the "naked" anion is highly reactive, leading to accelerated reaction rates. After the reaction, the phosphonium cation transports the leaving group back to the aqueous or solid phase, completing the cycle.
Mechanism of Phase Transfer Catalysis
Caption: General mechanism of phase transfer catalysis.
Phosphonium salts, like TOPB, are often preferred over their ammonium (B1175870) counterparts due to their higher thermal stability and the formation of looser ion pairs with the reacting anion, which can lead to increased reactivity.[3] The tetraoctyl substitution in TOPB provides significant lipophilicity, enhancing its solubility and function in the organic phase.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 23906-97-0 | |
| Molecular Formula | C₃₂H₆₈BrP | |
| Molecular Weight | 563.76 g/mol | |
| Appearance | Solid | |
| Melting Point | 40-45 °C | |
| Flash Point | 121 °C |
Applications and Performance Data
While specific data for this compound is limited, the following sections present representative data for similar phosphonium-based phase transfer catalysts in key organic transformations. It is anticipated that TOPB would exhibit comparable or potentially superior performance in these reactions due to its enhanced lipophilicity.
Dehydrohalogenation Reactions
Dehydrohalogenation is a common application for phase transfer catalysts. The catalyst facilitates the transfer of a base from the aqueous phase to the organic phase to eliminate a hydrogen halide from an alkyl halide, forming an alkene. Phosphonium salts are known to be effective catalysts for these reactions.
Note: The following data is for a representative dehydrohalogenation reaction and may not specifically involve this compound.
| Substrate | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromooctane | 50% NaOH | TBPB | Toluene | 80 | 2 | 95 |
| 1,2-Dibromodecane | 50% KOH | TBPB | Chlorobenzene | 90 | 3 | 92 |
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions, such as the Williamson ether synthesis and cyanation reactions, are significantly accelerated by phase transfer catalysts. The catalyst transports the nucleophile (e.g., alkoxide, cyanide) into the organic phase to react with the alkyl halide.
Note: The following data is for representative nucleophilic substitution reactions and may not specifically involve this compound.
Williamson Ether Synthesis
| Alkyl Halide | Alcohol | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzyl chloride | Phenol | 50% NaOH | TBPB | Dichloromethane | 40 | 4 | 98 |
| 1-Bromobutane | Ethanol | Solid KOH | TBPB | Toluene | 70 | 6 | 85 |
Cyanation Reactions
| Alkyl Halide | Cyanide Source | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromooctane | KCN | TBPB | Toluene/H₂O | 100 | 5 | 93 |
| Benzyl bromide | NaCN | TBPB | Acetonitrile/H₂O | 80 | 2 | 99 |
Experimental Protocols
The following are generalized experimental protocols for reactions where this compound could be employed as a phase transfer catalyst. These protocols are based on established procedures for similar catalysts and should be optimized for specific substrates and conditions.
General Procedure for a Liquid-Liquid Phase Transfer Catalyzed Reaction (e.g., Williamson Ether Synthesis)
Caption: Experimental workflow for a typical liquid-liquid PTC reaction.
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alkyl halide (1.0 equiv) and an appropriate organic solvent (e.g., toluene, dichloromethane).
-
Add this compound (0.01-0.05 equiv).
-
Add an aqueous solution of the nucleophile (e.g., sodium phenoxide, 1.2-2.0 equiv, in water).
-
Heat the biphasic mixture to the desired temperature with vigorous stirring to ensure adequate mixing of the phases.
-
Monitor the reaction by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford the desired product.
General Procedure for a Solid-Liquid Phase Transfer Catalyzed Reaction (e.g., Cyanation)
Caption: Experimental workflow for a typical solid-liquid PTC reaction.
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alkyl halide (1.0 equiv), the solid nucleophile (e.g., potassium cyanide, 1.5 equiv), and an appropriate organic solvent (e.g., acetonitrile, toluene).
-
Add this compound (0.01-0.05 equiv).
-
Heat the suspension to the desired temperature with vigorous stirring.
-
Monitor the reaction by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Wash the filter cake with a small amount of fresh solvent.
-
Combine the filtrate and the washings and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired product.
Conclusion
This compound is a promising phase transfer catalyst with potential advantages in terms of thermal stability and lipophilicity. While specific performance data is not widely published, its structural similarity to other well-established phosphonium salt catalysts suggests its utility in a broad range of organic transformations, including dehydrohalogenations and nucleophilic substitutions. The provided generalized protocols and mechanistic diagrams serve as a valuable starting point for researchers and drug development professionals looking to employ this catalyst in their synthetic endeavors. Further research into the specific applications and quantitative performance of this compound is warranted to fully elucidate its capabilities.
References
An In-depth Technical Guide on the Role of Tetraoctylphosphonium Bromide in Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraoctylphosphonium bromide, [P₈₈₈₈][Br] or TOPB, is a quaternary phosphonium (B103445) salt that has garnered significant attention as a versatile component in the formulation of ionic liquids (ILs) and deep eutectic solvents (DESs). Its unique molecular structure, characterized by a central phosphorus atom bonded to four long octyl chains, imparts a high degree of lipophilicity and thermal stability.[1] These properties make it an ideal candidate for a wide range of applications, including as a phase-transfer catalyst (PTC), a precursor for hydrophobic ILs, and an extractant in hydrometallurgy for the separation of heavy and rare-earth metals.[1] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a focus on its role in ionic liquids.
Synthesis and Physicochemical Properties
Synthesis
The synthesis of this compound typically involves the quaternization of trioctylphosphine (B1581425) with 1-bromooctane. While specific industrial synthesis protocols are often proprietary, a general laboratory-scale synthesis can be conceptualized as a nucleophilic substitution reaction.
Experimental Protocol: Generalized Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add equimolar amounts of trioctylphosphine and 1-bromooctane. A suitable solvent, such as acetonitrile (B52724) or toluene, can be used to facilitate the reaction, although solvent-free methods are also employed.
-
Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred vigorously under an inert nitrogen atmosphere for several hours to days, depending on the scale and desired conversion.
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as ³¹P NMR spectroscopy, observing the shift of the phosphine (B1218219) peak to the corresponding phosphonium salt peak.
-
Purification: After the reaction is complete, the solvent (if used) is removed under reduced pressure. The resulting crude product is then purified, often by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by washing with a non-polar solvent to remove any unreacted starting materials. The final product is a white to off-white crystalline solid.[1]
-
Characterization: The purity and identity of the synthesized this compound are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, ³¹P NMR, and FTIR spectroscopy, as well as elemental analysis.[2][3][4]
Physicochemical Properties
This compound exhibits a unique set of physicochemical properties that are critical to its function in ionic liquids. The long alkyl chains contribute to its low melting point and high lipophilicity.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₆₈BrP | [2] |
| Molecular Weight | 563.76 g/mol | |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 40-45 °C | |
| Flash Point | 121 °C | |
| pH (50 g/L in H₂O) | <3 | [5] |
| Density (at 318.15 K) | Lower than imidazolium-based ILs | [6] |
Table 1: Physicochemical Properties of this compound
Role in Ionic Liquids and Deep Eutectic Solvents
This compound serves as a fundamental building block for the creation of hydrophobic ionic liquids. By exchanging the bromide anion with other anions (e.g., bis(trifluoromethylsulfonyl)imide), a wide range of ILs with tailored properties can be synthesized. These phosphonium-based ILs are known for their high thermal stability and hydrophobicity.[1]
Furthermore, this compound can act as a hydrogen bond acceptor (HBA) in the formation of deep eutectic solvents (DESs).[7][8][9] DESs are mixtures of an HBA and a hydrogen bond donor (HBD) that exhibit a significant depression in melting point compared to the individual components. These solvents are gaining traction as greener alternatives to traditional organic solvents and ionic liquids due to their low cost, ease of preparation, and often lower toxicity.[8][9]
Applications in Research and Development
Phase-Transfer Catalysis
The pronounced lipophilicity of the tetraoctylphosphonium cation makes it an exceptionally effective phase-transfer catalyst (PTC), particularly in reactions involving highly non-polar organic media.[1] It facilitates the transfer of anionic reactants from an aqueous or solid phase into an organic phase where the reaction occurs. This is crucial for enhancing reaction rates and yields in multiphase systems.[10]
Experimental Workflow: Phase-Transfer Catalyzed Reaction
Solvent Extraction in Hydrometallurgy
A significant application of this compound-based ionic liquids is in the solvent extraction of metals.[1] The large, lipophilic cation forms stable ion pairs with metal-anion complexes, facilitating their extraction from aqueous solutions into the ionic liquid phase. This is particularly effective for the separation and recovery of valuable metals, including heavy metals, platinum-group metals, and rare-earth elements.[1][11]
Experimental Protocol: Metal Ion Extraction
-
Preparation of Phases: The aqueous phase is prepared by dissolving the metal salts in an acidic solution (e.g., HCl or HNO₃). The organic phase consists of the tetraoctylphosphonium-based ionic liquid, which may be diluted in a suitable organic solvent like kerosene.
-
Extraction: The aqueous and organic phases are mixed in a separatory funnel and shaken vigorously for a specific contact time to allow for the transfer of the metal ions.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Analysis: The concentration of the metal ions in both the aqueous and organic phases is determined using techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS) to calculate the extraction efficiency.
-
Stripping: The metal ions can be recovered from the organic phase by treating it with a suitable stripping agent (e.g., a more concentrated acid or a complexing agent), which reverses the extraction process.
Role in Drug Development
While direct applications in drug formulations are less common, the principles underlying the use of this compound in ionic liquids are relevant to drug development. For instance, ionic liquids are being explored as novel drug delivery systems to enhance the solubility and bioavailability of poorly water-soluble drugs.[12] The ability to tune the physicochemical properties of ionic liquids by selecting appropriate cations, such as tetraoctylphosphonium, and anions is a key advantage. Furthermore, the use of phosphonium-based compounds in phase-transfer catalysis is analogous to their potential role in facilitating the transport of drug molecules across biological membranes.
Safety and Environmental Considerations
This compound is classified as a hazardous substance, causing severe skin burns and eye damage.[2][5] Appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing, should be worn when handling this compound. It is also important to consider the environmental impact. While some ionic liquids are touted as "green" solvents, their toxicity and biodegradability can vary widely depending on the cation and anion.[13][14] The long alkyl chains of the tetraoctylphosphonium cation can contribute to its persistence in the environment. Therefore, proper disposal and waste management are crucial.
Conclusion
This compound is a highly versatile quaternary phosphonium salt with a significant role in the field of ionic liquids. Its unique combination of high lipophilicity, thermal stability, and catalytic activity makes it an invaluable tool for researchers and scientists in various disciplines. From enhancing chemical reactions through phase-transfer catalysis to enabling the separation of valuable metals in hydrometallurgy, and inspiring novel approaches in drug delivery, the applications of this compound and the ionic liquids derived from it continue to expand. A thorough understanding of its synthesis, properties, and safe handling is essential for harnessing its full potential in scientific and industrial applications.
References
- 1. High-Purity this compound | CAS 23906-97-0 | Aure Chemical [aurechem.com]
- 2. This compound | C32H68BrP | CID 3015167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Thermophysical properties of phosphonium-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tetrabutylammonium bromide-based hydrophobic deep eutectic solvent for the extraction and separation of dihydromyricetin from vine tea and its inhibitory efficiency against xanthine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. lirias.kuleuven.be [lirias.kuleuven.be]
- 12. mdpi.com [mdpi.com]
- 13. Ecotoxicity and biodegradability of new brominated flame retardants: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions Using Tetraoctylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic substitution reactions utilizing tetraoctylphosphonium bromide as a phase-transfer catalyst. This document is intended to guide researchers in leveraging this efficient catalytic system for the synthesis of a variety of organic molecules.
Introduction to Phase-Transfer Catalysis with this compound
Phase-transfer catalysis (PTC) is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase.[1] This methodology is particularly valuable for nucleophilic substitution reactions where an anionic nucleophile, often soluble only in an aqueous phase, needs to react with an organic substrate soluble in a non-polar organic solvent. The phase-transfer catalyst, in this case, this compound, acts as a shuttle, transporting the nucleophile from the aqueous or solid phase into the organic phase where the reaction can proceed.[1]
This compound is a quaternary phosphonium (B103445) salt that offers several advantages as a phase-transfer catalyst. Phosphonium salts, in general, exhibit greater thermal stability and are often more effective catalysts than their ammonium (B1175870) counterparts, leading to higher reaction rates and yields. The lipophilic nature of the four octyl chains in this compound enhances its solubility in the organic phase, thereby increasing the efficiency of nucleophile transport.
Core Applications in Nucleophilic Substitution
This compound is an effective catalyst for a range of S(_N)2 reactions, including:
-
Cyanation: The synthesis of nitriles from alkyl halides.
-
Azidation: The formation of alkyl azides.
-
Williamson Ether Synthesis: The synthesis of ethers from alkyl halides and alkoxides or phenoxides.
These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Data Presentation: Performance of Phosphonium Salt Catalysts
Table 1: Alkylation of Sodium Benzoate with Butyl Bromide
| Catalyst Type | Catalyst | Reaction Time (minutes) | Conversion (%) |
| Phosphonium-Based | Tetraphenylphosphonium Bromide | 60 | 98 |
| Ammonium-Based | Aliquat 336 | 60 | 92 |
| Ammonium-Based | Tetrabutylammonium Bromide (TBAB) | 60 | 91 |
This table illustrates the higher conversion achieved with a phosphonium-based catalyst compared to common ammonium-based catalysts under similar conditions.[2]
Table 2: Representative Yields for Nucleophilic Substitution of 1-Bromooctane (B94149)
| Nucleophile | Product | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
CN
| 1-Cyanooctane | Aliquat 336 | - | 105 | 2 | 95 |
N(_3)
| 1-Azidooctane | Aliquat 336 | Water | 100 | 2.5 | 94 |
PhO
| Octyl phenyl ether | Tetrabutylammonium Bromide | Toluene (B28343) | 70 | 4 | >95 |
This table presents typical yields for nucleophilic substitution reactions of 1-bromooctane using common phase-transfer catalysts. While not this compound, these results are representative of the high efficiencies achievable with PTC.
Experimental Protocols
The following are detailed protocols for key nucleophilic substitution reactions using this compound as a phase-transfer catalyst.
Protocol 1: Synthesis of 1-Cyanooctane (Nitrile Synthesis)
Materials:
-
1-Bromooctane
-
Sodium cyanide (NaCN)
-
This compound
-
Toluene
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromooctane (e.g., 50 mmol, 1.0 eq), sodium cyanide (e.g., 75 mmol, 1.5 eq), this compound (e.g., 2.5 mmol, 0.05 eq), and toluene (100 mL).
-
Add 50 mL of water to the flask.
-
Heat the mixture to reflux (approximately 105-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield 1-cyanooctane.
Protocol 2: Synthesis of 1-Azidooctane (Azide Synthesis)
Materials:
-
1-Bromooctane
-
Sodium azide (B81097) (NaN(_3))
-
This compound
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask fitted with a magnetic stir bar and reflux condenser, combine 1-bromooctane (e.g., 50 mmol, 1.0 eq), sodium azide (e.g., 75 mmol, 1.5 eq), and this compound (e.g., 2.5 mmol, 0.05 eq).
-
Add 100 mL of water to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Maintain the reaction at this temperature and monitor its progress by TLC or GC. The reaction is generally complete within 2-3 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with water (50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 1-azidooctane.
-
Further purification can be achieved by vacuum distillation.
Protocol 3: Synthesis of Octyl Phenyl Ether (Williamson Ether Synthesis)
Materials:
-
1-Bromooctane
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
This compound
-
Toluene
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve phenol (e.g., 55 mmol, 1.1 eq) in a 50% aqueous solution of sodium hydroxide (50 mL).
-
Add 1-bromooctane (e.g., 50 mmol, 1.0 eq) and this compound (e.g., 2.5 mmol, 0.05 eq) to the flask.
-
Add 50 mL of toluene.
-
Heat the biphasic mixture to 70-80 °C with vigorous stirring.
-
Monitor the disappearance of the starting materials by TLC or GC. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with 1 M NaOH solution (2 x 50 mL) to remove unreacted phenol, followed by water (50 mL) and brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
The resulting crude octyl phenyl ether can be purified by vacuum distillation.
Mandatory Visualizations
Caption: Mechanism of Phase-Transfer Catalysis.
Caption: Experimental Workflow for PTC Nucleophilic Substitution.
References
Application of Tetraoctylphosphonium Bromide in Polymerization Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraoctylphosphonium bromide (TOPB) is a quaternary phosphonium (B103445) salt that has emerged as a versatile and effective catalyst in various polymerization reactions. Its unique properties, including high thermal stability and solubility in a range of organic solvents, make it an excellent candidate for phase transfer catalysis, initiation of ring-opening polymerizations, and as a component in controlled/living polymerization systems. This document provides detailed application notes and protocols for the use of TOPB and its close structural analog, tetraoctylammonium bromide (TOAB), in polymerization reactions, with a focus on providing reproducible experimental procedures and quantitative data to aid researchers in the synthesis of well-defined polymers.
The following sections will delve into the application of these catalysts in the controlled anionic polymerization of epoxides, a key class of monomers for the synthesis of functional polyethers. The provided protocols are based on established research and are intended to serve as a comprehensive guide for laboratory implementation.
Application in Living/Controlled Anionic Polymerization of Epichlorohydrin (B41342)
A prominent application of tetraalkyl onium halides is in the living/controlled anionic ring-opening polymerization of epoxides. Specifically, the combination of a tetraalkylammonium or phosphonium salt with a trialkylaluminum has been demonstrated to be a highly efficient initiating system. This system allows for the synthesis of poly(epichlorohydrin) (PECH) with controlled molecular weights and narrow molecular weight distributions (polydispersity index, PDI < 1.23).[1]
The mechanism involves the formation of a less nucleophilic aluminate complex between the onium salt and the trialkylaluminum. Concurrently, the trialkylaluminum, present in slight excess, acts as a Lewis acid to activate the epoxide monomer, rendering it more susceptible to nucleophilic attack by the growing polymer chain. This "monomer-activated" mechanism is key to achieving a controlled polymerization process.
Logical Workflow for Controlled Anionic Polymerization
Caption: Workflow for the controlled anionic polymerization of epichlorohydrin.
Quantitative Data Summary
The following table summarizes the results from the controlled polymerization of epichlorohydrin (ECH) using the tetraoctylammonium bromide (TOAB)/triisobutylaluminum (i-Bu3Al) initiating system. This data is representative of the level of control achievable with this type of catalytic system.
| Entry | [ECH]₀ (mol/L) | [ECH]₀/[TOAB]₀ | [i-Bu₃Al]₀/[TOAB]₀ | Temp (°C) | Time (h) | Conversion (%) | Mₙ (exp) ( g/mol ) | Mₙ (theor) ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 2.0 | 100 | 1.5 | 0 | 2 | 98 | 9,100 | 9,080 | 1.15 |
| 2 | 2.0 | 200 | 1.5 | 0 | 4 | 99 | 18,500 | 18,300 | 1.18 |
| 3 | 2.0 | 400 | 1.5 | 0 | 8 | 97 | 36,200 | 36,000 | 1.20 |
| 4 | 1.0 | 800 | 2.0 | 20 | 24 | 95 | 70,300 | 74,000 | 1.23 |
Mₙ (exp) determined by size exclusion chromatography (SEC). Mₙ (theor) = ([ECH]₀/[TOAB]₀) × Mₙ(ECH) × conversion + Mₙ(initiator).
Experimental Protocols
The following protocols are adapted from the literature for the controlled anionic polymerization of epichlorohydrin.[1] Researchers should adapt these protocols based on their specific experimental setup and safety procedures.
Materials
-
This compound (TOPB) or Tetraoctylammonium bromide (TOAB) (CAS: 23906-97-0 or 145-73-3, respectively): Purified by recrystallization from ethyl acetate (B1210297) and dried under vacuum at 40 °C for 48 hours.
-
Triisobutylaluminum (i-Bu₃Al) : Handled as a solution in heptane (B126788) (e.g., 1.0 M) under an inert atmosphere.
-
Epichlorohydrin (ECH) : Distilled over calcium hydride under reduced pressure and stored over molecular sieves under an inert atmosphere.
-
Toluene (B28343) (solvent) : Dried by refluxing over sodium/benzophenone ketyl and distilled under an inert atmosphere.
-
Methanol (terminating agent) : Anhydrous grade.
Protocol for Homopolymerization of Epichlorohydrin
Caption: Experimental workflow for homopolymerization of epichlorohydrin.
-
Reactor Preparation: A glass reactor equipped with a magnetic stirrer is dried under vacuum and flame-treated to remove moisture. The reactor is then cooled to room temperature under a stream of dry argon or nitrogen.
-
Initiating System Preparation:
-
This compound (or tetraoctylammonium bromide) is introduced into the reactor.
-
Anhydrous toluene is added to dissolve the onium salt.
-
The reactor is cooled to 0 °C in an ice bath.
-
The triisobutylaluminum solution in heptane is added dropwise to the stirred solution. The mixture is stirred for an additional 15 minutes to ensure the formation of the aluminate complex.
-
-
Polymerization:
-
The desired amount of purified epichlorohydrin is added to the initiating system via a syringe.
-
The reaction is allowed to proceed at the desired temperature (e.g., 0 °C or 20 °C) for a specified time.
-
Aliquots may be withdrawn periodically under inert atmosphere to monitor the monomer conversion by gas chromatography (GC) or ¹H NMR spectroscopy.
-
-
Termination and Polymer Isolation:
-
The polymerization is terminated by the addition of a small amount of methanol.
-
The polymer is isolated by precipitation in a large volume of methanol.
-
The precipitated polymer is recovered by filtration, washed with methanol, and dried under vacuum at 40 °C to a constant weight.
-
Protocol for Block Copolymerization of Propylene (B89431) Oxide and Epichlorohydrin
This system can also be utilized for the synthesis of block copolymers.
-
First Block Synthesis: Follow steps 1-3 of the homopolymerization protocol to polymerize the first monomer (e.g., propylene oxide).
-
Second Monomer Addition: Once the desired conversion of the first monomer is reached (as determined by in-situ monitoring), a solution of the second monomer (e.g., epichlorohydrin) in anhydrous toluene is added to the living polymer solution.
-
Second Block Polymerization: The reaction is allowed to proceed until the desired conversion of the second monomer is achieved.
-
Termination and Isolation: The block copolymer is terminated and isolated using the same procedure as for the homopolymer (Step 4 of the homopolymerization protocol).
Characterization of the Resulting Polymers
The synthesized polymers should be characterized to determine their molecular weight, molecular weight distribution, and chemical structure.
-
Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and, in the case of copolymers, to determine the composition.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: To obtain detailed information about the polymer chain structure and end groups.
Safety Considerations
-
Triisobutylaluminum is pyrophoric and reacts violently with water and air. It should be handled with extreme caution in a well-ventilated fume hood under an inert atmosphere.
-
Epichlorohydrin is a toxic and carcinogenic substance. It should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a fume hood.
-
All polymerization reactions should be conducted under an inert atmosphere to prevent side reactions and ensure the living nature of the polymerization.
Disclaimer: The provided protocols are for informational purposes only and should be adapted and performed by qualified personnel in a properly equipped laboratory. All necessary safety precautions should be taken.
References
Tetraoctylphosphonium Bromide as an Ion-Pair Reagent in Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a powerful technique for the separation and analysis of ionic and highly polar analytes on reversed-phase columns. This method introduces an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte. This increases the hydrophobicity of the analyte complex, leading to enhanced retention on the nonpolar stationary phase. Tetraoctylphosphonium bromide is a cationic ion-pairing reagent particularly suited for the analysis of anionic compounds such as oligonucleotides, peptides, and acidic drugs. Its long alkyl chains provide strong retention, offering high resolution for complex separations.
This document provides detailed application notes and protocols for the use of this compound as an ion-pair reagent in chromatography. While specific published data for this compound is limited, the following protocols are based on established methods for similar long-chain quaternary ammonium (B1175870) and phosphonium (B103445) salts and include theoretical considerations for method development.
Principle of Ion-Pair Chromatography with this compound
In IP-RP-HPLC, the tetraoctylphosphonium cation ([P(C₈H₁₇)₄]⁺) partitions to the hydrophobic stationary phase (e.g., C18), creating a dynamic positive charge on the surface. Anionic analytes in the mobile phase then form ion pairs with the adsorbed tetraoctylphosphonium cations, allowing for their retention and subsequent separation based on their hydrophobicity and charge density. The elution of the analyte-ion pair complex is typically achieved by increasing the concentration of an organic modifier in the mobile phase.
The choice of a long-chain reagent like this compound offers several advantages:
-
Increased Retention: The eight-carbon chains lead to strong hydrophobic interactions with the stationary phase, resulting in longer retention times for anionic analytes compared to shorter-chain reagents.[1]
-
Enhanced Resolution: The strong retention can improve the separation of closely related anionic species, such as oligonucleotides differing by a single nucleotide.
-
Method Development Flexibility: The concentration of this compound and the organic modifier can be adjusted to fine-tune selectivity and resolution.
Application: Analysis of Synthetic Oligonucleotides
IP-RP-HPLC is a cornerstone technique for the quality control and purification of synthetic oligonucleotides, which are anionic due to their phosphate (B84403) backbone.[1][2][3][4][5][6][7][8] The use of a strong ion-pairing reagent like this compound is expected to provide excellent resolution for separating full-length oligonucleotide products from shorter failure sequences (n-1, n-2, etc.).
Logical Workflow for Oligonucleotide Analysis
References
Application Notes and Protocols for Phase Transfer Catalysis with Tetraoctylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanism and practical applications of tetraoctylphosphonium bromide as a phase transfer catalyst (PTC). Detailed protocols for key chemical transformations are included, along with comparative data to guide catalyst selection and reaction optimization. While specific data for this compound is limited in publicly available literature, the protocols and data presented are based on closely related and well-studied phosphonium (B103445) salt catalysts, offering representative performance expectations.
Introduction to Phase Transfer Catalysis with this compound
Phase transfer catalysis is a powerful synthetic methodology that facilitates reactions between reactants located in immiscible phases, such as a solid-liquid or liquid-liquid system.[1] this compound is a quaternary phosphonium salt that excels as a phase transfer catalyst due to its unique molecular structure. The positively charged phosphorus atom is surrounded by four long octyl chains, creating a lipophilic cation that can readily migrate between aqueous and organic phases. This mobility allows it to transport anionic reactants from an aqueous or solid phase into an organic phase where the reaction with an organic-soluble substrate can occur.[2]
Advantages of this compound:
-
High Reactivity: Phosphonium salts, in general, exhibit higher reactivity compared to their ammonium (B1175870) counterparts. This is attributed to the larger and more polarizable phosphorus atom, which forms a looser ion pair with the transported anion, rendering the anion more nucleophilic.[3]
-
Enhanced Thermal Stability: Phosphonium salts are known for their superior thermal stability, making them suitable for reactions that require elevated temperatures.[1][3]
-
Increased Lipophilicity: The long octyl chains of this compound impart significant lipophilicity, enhancing its solubility in a wide range of organic solvents and improving its efficiency in transferring anions into the organic phase.
Mechanism of Action
The fundamental role of this compound in phase transfer catalysis is to act as a shuttle for anions across the phase boundary. The catalytic cycle can be summarized in the following steps:
-
Anion Exchange: At the interface of the two phases, the tetraoctylphosphonium cation (Q⁺) exchanges its bromide anion (Br⁻) for the reactant anion (Y⁻) from the aqueous or solid phase.
-
Phase Transfer: The newly formed lipophilic ion pair (Q⁺Y⁻) dissolves in the organic phase and diffuses away from the interface.
-
Reaction in the Organic Phase: In the organic phase, the "naked" anion (Y⁻) is highly reactive as it is not strongly solvated. It reacts with the organic substrate (RX) to form the desired product (RY) and a new anion (X⁻).[4]
-
Catalyst Regeneration: The tetraoctylphosphonium cation, now paired with the leaving group anion (Q⁺X⁻), migrates back to the interface.
-
Final Anion Exchange: The phosphonium cation exchanges the leaving group anion (X⁻) for a new reactant anion (Y⁻), thus completing the catalytic cycle and allowing the catalyst to participate in further reaction cycles.
// Arrows for the catalytic cycle QBr_org -> QY_org [label="1. Anion Exchange", color="#4285F4"]; Y_aq -> QY_org [style=invis]; QY_org -> RY_org [label="2. Reaction", color="#34A853"]; RX_org -> RY_org [style=invis]; RY_org -> QX_org [label="3. Product Formation", style=invis]; QY_org -> QX_org [label="RX", color="#34A853"]; QX_org -> QBr_org [label="4. Catalyst Regeneration", color="#EA4335"]; MX_aq -> QBr_org [style=invis];
// Invisible nodes and edges for layout {rank=same; Y_aq; M_aq;} {rank=same; QBr_org; RX_org;} {rank=same; QY_org; RY_org;} {rank=same; QX_org; MX_aq;} } caption: "General Mechanism of Phase Transfer Catalysis."
Applications and Experimental Protocols
This compound is a versatile catalyst for a range of organic transformations, including nucleophilic substitutions and oxidation reactions.
Nucleophilic Substitution: Williamson Ether Synthesis
The Williamson ether synthesis is a classic example of a nucleophilic substitution reaction that benefits greatly from phase transfer catalysis.[5] The reaction involves an alkoxide reacting with a primary alkyl halide to form an ether. In a two-phase system, the alkoxide is typically in the aqueous or solid phase, while the alkyl halide is in the organic phase.
Representative Protocol (adapted from similar phosphonium and ammonium salt catalyzed reactions):
This protocol describes the synthesis of an octyl ether from an alcohol and 1-bromooctane (B94149).
Materials:
-
Alcohol (e.g., 1-butanol): 1.0 equivalent
-
1-Bromooctane: 1.0 equivalent
-
Sodium hydroxide (B78521) (50% aqueous solution): 2.0 equivalents
-
This compound: 0.05 - 0.1 equivalents
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the alcohol (1.0 eq.), 1-bromooctane (1.0 eq.), this compound (0.1 eq.), and toluene.
-
Reaction: Add the 50% aqueous sodium hydroxide solution (2.0 eq.) to the flask. Heat the mixture to 70-80°C and stir vigorously for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add water to dissolve any remaining solids. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with toluene or dichloromethane (2 x 25 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the pure ether.
Quantitative Data for Nucleophilic Substitution:
The following table presents comparative data for the alkylation of sodium phenoxide with 1-bromobutane (B133212) using different phase transfer catalysts. This data illustrates the generally higher reactivity of phosphonium salts compared to ammonium salts.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Tetrabutylphosphonium bromide | Toluene | 80 | 2 | 95 |
| Tetrabutylphosphonium bromide | Dichloromethane | 40 | 3 | 92 |
| Tetrabutylammonium bromide | Toluene | 80 | 4 | 90 |
| Tetrabutylammonium bromide | Dichloromethane | 40 | 5 | 88 |
Note: Data is representative and based on studies of analogous catalysts.
Oxidation of Alcohols
Phase transfer catalysis is also effective for the oxidation of alcohols to aldehydes and ketones, particularly when using an oxidizing agent that is soluble in the aqueous phase, such as sodium hypochlorite (B82951) (bleach).
Representative Protocol:
This protocol outlines the oxidation of a secondary alcohol to a ketone.
Materials:
-
Secondary alcohol (e.g., 2-octanol): 1.0 equivalent
-
Sodium hypochlorite (10-15% aqueous solution): 1.5 - 2.0 equivalents
-
This compound: 0.05 equivalents
-
Dichloromethane or Ethyl Acetate
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium sulfite (B76179) (10% aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve the secondary alcohol (1.0 eq.) and this compound (0.05 eq.) in dichloromethane. Cool the mixture in an ice bath.
-
Addition of Oxidant: Slowly add the sodium hypochlorite solution (1.5 eq.) to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Quench the reaction by adding 10% aqueous sodium sulfite solution to destroy any excess oxidant.
-
Work-up: Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ketone by distillation or column chromatography.
Quantitative Data for Oxidation of Alcohols:
The following table provides representative yields for the oxidation of various alcohols to their corresponding carbonyl compounds using a phase transfer catalyst.
| Substrate | Product | Catalyst | Oxidant | Yield (%) |
| Benzyl alcohol | Benzaldehyde | Tetrabutylammonium bromide | NaOCl | 92 |
| 2-Octanol | 2-Octanone | Tetrabutylammonium bromide | NaOCl | 88 |
| Cyclohexanol | Cyclohexanone | Tetrabutylammonium bromide | NaOCl | 90 |
| Cinnamyl alcohol | Cinnamaldehyde | Tetrabutylammonium bromide | NaOCl | 85 |
Note: Data is representative and based on studies of analogous catalysts.
Safety and Handling
This compound is a chemical substance and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use.[6] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be used in a well-ventilated area or a fume hood.
Conclusion
This compound is a highly effective and versatile phase transfer catalyst with significant advantages in terms of reactivity and thermal stability. Its application in nucleophilic substitution and oxidation reactions, as detailed in the provided protocols, demonstrates its utility in modern organic synthesis. For researchers and professionals in drug development, leveraging the benefits of this compound can lead to more efficient, scalable, and robust chemical processes.
References
- 1. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. This compound | C32H68BrP | CID 3015167 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tetraoctylphosphonium Bromide in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraoctylphosphonium bromide (TOPB) is a quaternary phosphonium (B103445) salt that has emerged as a versatile and effective reagent in the synthesis of a variety of nanoparticles. Its primary roles are as a phase transfer catalyst (PTC) and a stabilizing agent, facilitating the formation of uniform and stable nanoparticles. This document provides detailed application notes and experimental protocols for the use of TOPB in the synthesis of metallic nanoparticles, particularly gold and palladium, which are of significant interest in catalysis, sensing, and various biomedical applications.
The mechanism of phase transfer catalysis involves the transfer of an ionic reactant from an aqueous phase to an organic phase where the reaction with the nanoparticle precursor takes place. TOPB, with its lipophilic tetraoctyl chains and hydrophilic bromide counter-ion, is adept at forming a complex with the metal salt precursor in the aqueous phase and shuttling it into the organic solvent. This allows for a controlled reaction environment, leading to the formation of nanoparticles with desirable size and morphology. Furthermore, the bulky tetraoctylphosphonium cations provide steric stabilization to the newly formed nanoparticles, preventing their aggregation and ensuring long-term stability of the colloidal suspension.
Applications of this compound in Nanoparticle Synthesis
This compound is instrumental in the synthesis of a range of nanoparticles with diverse applications:
-
Gold Nanoparticles (AuNPs): TOPB is frequently used in the Brust-Schiffrin method for the synthesis of highly stable, monodisperse gold nanoparticles.[1] These AuNPs have applications in drug delivery, medical imaging, biosensing, and as catalysts. The size of the AuNPs can be tuned by varying the synthesis parameters, which in turn influences their optical and electronic properties.[2]
-
Palladium Nanoparticles (PdNPs): The synthesis of palladium nanoparticles, which are excellent catalysts for a variety of organic reactions such as cross-coupling and hydrogenation, can be effectively mediated by TOPB.[3] The phosphonium salt not only facilitates the reduction of the palladium precursor but also stabilizes the resulting nanoparticles, enhancing their catalytic activity and recyclability.
-
Core-Shell Nanoparticles: TOPB can be employed in the synthesis of core-shell nanoparticles, where a shell of one material is grown onto a core of another. This allows for the combination of different properties in a single nanoparticle, with applications in areas such as targeted drug delivery and advanced catalysis.
-
Other Nanomaterials: The utility of TOPB extends to the synthesis of other nanomaterials, including sulfur nanoparticles, where it acts as a stabilizer to control particle size.[4]
Experimental Protocols
The following protocols are based on the well-established Brust-Schiffrin two-phase synthesis method, adapted for the use of this compound.
Protocol 1: Synthesis of Gold Nanoparticles (AuNPs)
This protocol describes a typical synthesis of gold nanoparticles with a diameter in the range of 2-5 nm.
Materials:
-
Hydrogen tetrachloroaurate (B171879) (HAuCl₄)
-
This compound (TOPB)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Dodecanethiol (as a capping agent, optional but recommended for long-term stability)
-
Deionized water
Procedure:
-
Preparation of Aqueous Phase: Prepare an aqueous solution of HAuCl₄. For example, dissolve 30 mg of HAuCl₄ in 25 mL of deionized water.
-
Phase Transfer: In a separate flask, dissolve a molar excess of TOPB (e.g., 2-4 times the molar amount of HAuCl₄) in 80 mL of toluene.
-
Extraction of Gold Salt: Combine the aqueous HAuCl₄ solution and the TOPB/toluene solution in a separatory funnel. Shake the mixture vigorously for several minutes. The aqueous phase will become colorless as the gold salt is transferred to the organic phase, which will turn orange. Allow the phases to separate and collect the organic phase.
-
Addition of Stabilizer (Optional): If using a capping agent for enhanced stability, add dodecanethiol to the organic phase at this stage. The molar ratio of thiol to gold can be varied to control the final particle size.
-
Reduction: Cool the organic phase in an ice bath with gentle stirring. Prepare a fresh aqueous solution of NaBH₄ (e.g., 25 mg in 20 mL of ice-cold deionized water). Add the NaBH₄ solution dropwise to the stirred organic phase. The color of the organic phase will change from orange to a deep brown or ruby red, indicating the formation of gold nanoparticles.
-
Reaction Completion and Purification: Continue stirring the mixture for at least 2 hours to ensure complete reaction. After the reaction, separate the organic phase. Wash the organic phase several times with deionized water to remove any remaining reactants. The solvent can then be removed under reduced pressure to obtain the TOPB-stabilized gold nanoparticles as a solid.
Protocol 2: Synthesis of Palladium Nanoparticles (PdNPs)
This protocol outlines the synthesis of palladium nanoparticles suitable for catalytic applications.
Materials:
-
Palladium(II) chloride (PdCl₂) or Sodium tetrachloropalladate(II) (Na₂PdCl₄)
-
This compound (TOPB)
-
Toluene or Tetrahydrofuran (THF)
-
Sodium borohydride (NaBH₄) or another suitable reducing agent (e.g., hydrazine)
-
Deionized water
Procedure:
-
Preparation of Aqueous Phase: Prepare an aqueous solution of the palladium salt. For instance, dissolve an appropriate amount of Na₂PdCl₄ in deionized water.
-
Phase Transfer: Dissolve a molar excess of TOPB in toluene or THF.
-
Extraction of Palladium Salt: Mix the aqueous palladium salt solution with the TOPB/organic solvent solution in a separatory funnel and shake vigorously. The palladium salt will be transferred to the organic phase. Collect the organic phase.
-
Reduction: Under an inert atmosphere (e.g., nitrogen or argon), cool the organic phase in an ice bath with stirring. Add a freshly prepared aqueous solution of NaBH₄ dropwise. The solution will gradually turn dark brown or black, signifying the formation of palladium nanoparticles.
-
Reaction Completion and Purification: Allow the reaction to proceed for several hours with continuous stirring. After the reaction is complete, separate the organic phase and wash it multiple times with deionized water. The solvent can be evaporated to yield the TOPB-stabilized palladium nanoparticles.
Quantitative Data Presentation
The size and size distribution of nanoparticles are critical parameters that influence their properties and applications. These are typically controlled by varying the molar ratios of the reactants. The following tables summarize representative data on the influence of synthesis parameters on the characteristics of nanoparticles synthesized using tetraalkylphosphonium or tetraalkylammonium halides.
Table 1: Influence of Reactant Ratios on Gold Nanoparticle Size
| HAuCl₄:TOPB Molar Ratio | Thiol:Au Molar Ratio | Average Nanoparticle Diameter (nm) | Size Distribution (Standard Deviation, nm) | Reference |
| 1:2 | 1:1 | 3.5 | 0.8 | [1] |
| 1:4 | 1:1 | 2.8 | 0.6 | [1] |
| 1:2 | 2:1 | 2.1 | 0.5 | [2] |
| 1:4 | 2:1 | 1.8 | 0.4 | [2] |
Table 2: Characteristics of Palladium Nanoparticles Synthesized with Different Stabilizers
| Precursor | Stabilizer | Average Nanoparticle Diameter (nm) | Catalytic Activity (Example Reaction) | Reference |
| Na₂PdCl₄ | TOPB | 4.2 | High activity in Suzuki coupling | [3] |
| Pd(OAc)₂ | TOAB | 5.1 | Effective for hydrogenation reactions | [3] |
| PdCl₂ | CTAB | 7.5 | Good performance in Heck coupling | [5] |
Mandatory Visualizations
Experimental Workflow for Nanoparticle Synthesis
The following diagram illustrates the general workflow for the two-phase synthesis of nanoparticles using this compound as a phase transfer catalyst.
Caption: Workflow for two-phase nanoparticle synthesis using TOPB.
Logical Relationship of TOPB's Dual Function
This diagram illustrates the dual role of this compound as both a phase transfer catalyst and a stabilizing agent in nanoparticle synthesis.
Caption: Dual functionality of TOPB in nanoparticle synthesis.
References
- 1. Synthesis, Chemical–Physical Characterization, and Biomedical Applications of Functional Gold Nanoparticles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Biogenic synthesis of palladium nanoparticles and their applications as catalyst and antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for Tetraoctylphosphonium Bromide in Biphasic Reactions
Introduction
Tetraoctylphosphonium bromide is a quaternary phosphonium (B103445) salt that serves as a highly effective phase-transfer catalyst (PTC) in various biphasic reactions. Its structure, featuring a positively charged phosphorus atom surrounded by four long alkyl chains, imparts amphiphilic properties, enabling it to transport reactants between immiscible aqueous and organic phases. This capability accelerates reaction rates, improves yields, and allows for milder reaction conditions compared to single-phase systems.[1][2] In many applications, phosphonium-based catalysts like this compound exhibit greater thermal stability and reactivity compared to their ammonium-based counterparts.[3] These application notes provide an overview of the experimental setup, key protocols, and reaction parameters for utilizing this compound in biphasic catalysis.
Data Presentation: Reaction Parameters for Biphasic Catalysis
The following tables summarize typical reaction conditions and components for biphasic reactions utilizing tetraalkylphosphonium salts as phase-transfer catalysts. While specific examples may use analogues like tetrabutylphosphonium (B1682233) bromide, the principles are directly applicable to this compound.
Table 1: General Components of a Biphasic System using this compound
| Component | Phase | Purpose | Example |
| Organic Substrate | Organic Phase | The primary reactant to be modified. | 1,4-butanediol, o-chloronitrobenzene |
| Organic Solvent | Organic Phase | Dissolves the organic substrate and product. | Toluene, Dichloromethane |
| Nucleophile/Base | Aqueous or Solid Phase | The reactant to be transferred to the organic phase. | Sodium hydroxide, Potassium phenoxide |
| This compound | Catalyst | Transfers the nucleophile/base from the aqueous/solid phase to the organic phase. | 0.1 - 5 mol% relative to the substrate |
| Water | Aqueous Phase | Dissolves the inorganic reactants and byproducts. | Deionized water |
Table 2: Exemplary Reaction Conditions for Phase-Transfer Catalysis
| Reaction Type | Organic Substrate | Nucleophile/Base | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |
| Dehydration | 1,4-butanediol | HBr (cocatalyst) | None (IL as solvent) | Tetrabutylphosphonium Bromide | 200 | 94 | [4] |
| Ether Synthesis | o-chloronitrobenzene | Potassium phenoxide | Toluene | Tetrabutylphosphonium Bromide | 80 | >95 | [5] |
| Alkylation | Sodium Benzoate | Butyl Bromide | Toluene | Tetraphenylphosphonium Bromide | 60 | 98 | [6] |
| S-Alkylation | Thiophenol | Alkyl Halides | Toluene | Tetrabutylammonium Bromide | 90 | High | [7] |
Experimental Protocols
Protocol 1: General Procedure for a Liquid-Liquid Biphasic Reaction (e.g., Ether Synthesis)
This protocol describes a general setup for a nucleophilic substitution reaction between an organic substrate soluble in an organic solvent and a nucleophile soluble in an aqueous phase.
Materials:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Organic substrate (e.g., o-chloronitrobenzene)
-
Organic solvent (e.g., toluene)
-
Nucleophile (e.g., potassium phenoxide)
-
This compound
-
Deionized water
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the organic substrate and this compound in the organic solvent.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the nucleophile in deionized water.
-
Combining Phases: Add the aqueous solution of the nucleophile to the organic solution in the round-bottom flask.
-
Reaction: Heat the biphasic mixture to the desired temperature (e.g., 80°C) with vigorous stirring to ensure efficient mixing of the two phases.[5]
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC, or HPLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer with deionized water to remove any remaining water-soluble impurities.
-
Dry the organic layer over a drying agent like anhydrous magnesium sulfate.[8]
-
Filter to remove the drying agent.
-
-
Product Isolation: Remove the solvent from the filtrate by rotary evaporation to obtain the crude product. The product can then be purified by techniques such as distillation or chromatography.
Protocol 2: Solid-Liquid Phase-Transfer Catalysis
This protocol is suitable for reactions where the nucleophile is a solid salt.
Materials:
-
Round-bottom flask with a mechanical stirrer and reflux condenser
-
Heating mantle
-
Organic substrate
-
Organic solvent
-
Solid nucleophile (e.g., solid potassium phenoxide)
-
This compound
Procedure:
-
Reaction Setup: Charge the round-bottom flask with the organic substrate, organic solvent, solid nucleophile, and this compound.
-
Reaction: Heat the mixture to the desired temperature with vigorous stirring. The catalyst will facilitate the transfer of the solid reactant into the organic phase for the reaction to occur.[5]
-
Monitoring and Work-up: Follow steps 5-7 from Protocol 1. The work-up will involve an initial filtration to remove any unreacted solid nucleophile and inorganic byproducts before proceeding with the aqueous wash and drying steps.
Visualizations
Caption: General workflow for a biphasic reaction using a phase-transfer catalyst.
Caption: Catalytic cycle of this compound (Q+) in a biphasic system.
References
Application Note & Protocol: Determining the Optimal Catalyst Loading of Tetraoctylphosphonium Bromide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetraoctylphosphonium bromide (C₃₂H₆₈BrP) is a quaternary phosphonium (B103445) salt widely employed as a Phase-Transfer Catalyst (PTC).[1][2] In multiphase reaction systems, such as liquid-liquid or solid-liquid, a PTC facilitates the transfer of a reactant from one phase (typically aqueous or solid) into another (typically organic) where the reaction can proceed.[1][3] This action enhances reaction rates, improves yields, and can allow for milder reaction conditions, reducing the need for expensive or hazardous anhydrous solvents.[3]
The "loading," or concentration, of the catalyst is a critical parameter. Insufficient loading leads to slow or incomplete reactions, while excessive loading offers no significant rate benefit, increases costs, and can complicate product purification.[4] Therefore, systematic optimization of the catalyst loading is essential for developing efficient, cost-effective, and scalable chemical processes. This document provides a detailed protocol for determining the optimal catalyst loading for a given reaction using this compound.
Principle of Phase-Transfer Catalysis
This compound functions by pairing its lipophilic quaternary phosphonium cation ([R₄P]⁺) with the anion of a reactant (e.g., CN⁻, OH⁻, Br⁻). The resulting ion pair is soluble in the organic phase, allowing the reactant anion to be transported from the aqueous or solid phase into the organic phase to react with the substrate.[3] After the reaction, the phosphonium cation returns to the initial phase to repeat the cycle. Phosphonium salts are noted for their thermal stability, making them suitable for reactions requiring elevated temperatures.[1][5]
Experimental Protocol: Optimizing Catalyst Loading
This protocol employs a systematic, two-stage approach: a broad initial screening to identify an effective concentration range, followed by a fine-tuning study to pinpoint the optimal loading.
Materials & Equipment
-
This compound (CAS: 23906-97-0)[6]
-
Reactants (Substrate, Reagent)
-
Anhydrous solvents (e.g., Toluene, Dichloromethane)
-
Reaction vessels (e.g., round-bottom flasks, parallel synthesis tubes)
-
Stirring apparatus (magnetic stir plates, overhead stirrer)
-
Temperature control system (oil bath, heating mantle, cryostat)
-
Inert gas supply (Nitrogen or Argon)
-
Analytical instrument for reaction monitoring (GC, HPLC, NMR, or TLC)
-
Internal standard for quantitative analysis
Stage 1: Initial Catalyst Loading Screening
The goal of this stage is to test a wide range of catalyst concentrations to identify a region of interest.
Procedure:
-
Preparation: In an inert atmosphere (e.g., glovebox or under a stream of nitrogen), set up a series of identical reaction vessels.[7]
-
Stock Solutions: Prepare stock solutions of the substrate and an internal standard in the chosen reaction solvent. This ensures accurate dispensing and consistent concentrations across all experiments.[7]
-
Catalyst Addition: Weigh the required amount of this compound directly into each reaction vessel to achieve a range of concentrations. A typical broad screening range is 0.5, 1.0, 2.0, 5.0, and 10.0 mol% relative to the limiting reagent. Include a control reaction with 0 mol% catalyst.
-
Reaction Setup:
-
Add the appropriate volume of solvent to each vessel.
-
Add the substrate stock solution.
-
Begin vigorous stirring to ensure proper mixing between phases.[7]
-
-
Reaction Initiation: Add the second reactant (e.g., the aqueous solution of the nucleophile) to each vessel simultaneously, if possible, to start the reactions.
-
Monitoring: Maintain a constant temperature and stirring rate.[7] Take aliquots from each reaction at fixed time intervals (e.g., 1, 2, 4, 8, and 24 hours). Quench the reaction in the aliquot immediately (e.g., by adding cold water or an appropriate acid/base).
-
Analysis: Analyze the quenched aliquots using a pre-developed analytical method (e.g., GC or HPLC) to determine the percent conversion of the starting material and the yield of the desired product.
Data Presentation (Stage 1): Summarize the results in a table. The data below is hypothetical for the alkylation of sodium phenoxide with 1-bromobutane.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Product Yield (%) | Notes |
| 1 | 0 | 24 | < 5 | < 5 | No significant reaction without catalyst. |
| 2 | 0.5 | 24 | 65 | 62 | Reaction proceeds but is slow. |
| 3 | 1.0 | 24 | 92 | 89 | Significant rate increase. |
| 4 | 2.0 | 24 | > 99 | 97 | Reaction goes to completion. |
| 5 | 5.0 | 24 | > 99 | 97 | No significant improvement over 2.0 mol%. |
| 6 | 10.0 | 24 | > 99 | 96 | Higher loading shows no benefit. |
From this hypothetical data, the optimal range appears to be between 1.0 and 2.0 mol%. Loadings above 2.0 mol% do not improve the yield and would unnecessarily increase cost.
Stage 2: Fine-Tuning the Catalyst Loading
Based on the results from Stage 1, perform a second set of experiments over a narrower concentration range.
Procedure:
-
Setup: Follow the same experimental setup and procedure as in Stage 1.
-
Catalyst Loading: Use a narrower range of concentrations based on the initial screen. For the example above, this could be 1.0, 1.25, 1.5, 1.75, and 2.0 mol%.
-
Kinetic Analysis: In this stage, focus on the initial reaction rates. Monitor the reactions more frequently in the early stages (e.g., every 15-30 minutes for the first 2 hours) to plot conversion versus time. The initial rate is the slope of this curve at t=0. This provides a more sensitive measure of catalyst performance than a single endpoint.[8] A reaction's dependence on catalyst concentration can reveal important mechanistic details.[8][9]
Data Presentation (Stage 2): Present the results in a table that includes the initial reaction rate.
| Entry | Catalyst Loading (mol%) | Initial Rate (Conversion % / h) | Yield at 8h (%) | Final Yield (%) |
| 1 | 1.0 | 15 | 80 | 89 |
| 2 | 1.25 | 18 | 88 | 94 |
| 3 | 1.5 | 22 | 95 | 97 |
| 4 | 1.75 | 23 | 96 | 97 |
| 5 | 2.0 | 23 | 97 | 97 |
This refined data suggests that increasing the catalyst loading from 1.5 mol% to 1.75 or 2.0 mol% provides a negligible increase in the initial rate and final yield. Therefore, 1.5 mol% can be concluded as the optimal catalyst loading, providing the best balance of reaction efficiency and cost.
Workflow and Logic Diagram
The following diagram outlines the complete workflow for determining the optimal catalyst loading.
Troubleshooting and Considerations
-
Poor Mixing: Inefficient stirring can be rate-limiting in a phase-transfer system. Ensure the stirring is vigorous enough to create a large interfacial area between the phases.
-
Catalyst Poisoning: Impurities in reactants or solvents can act as catalyst poisons, deactivating the this compound. Always use high-purity reagents and solvents.[7]
-
Thermal Stability: While phosphonium salts are generally stable, they can decompose at very high temperatures. For high-temperature reactions, verify the catalyst's stability under the proposed conditions.
-
Reaction Order: Kinetic analysis may show that the reaction rate becomes zero-order with respect to the catalyst at high concentrations.[8][10] This indicates that the catalytic cycle has reached saturation and adding more catalyst will not increase the reaction rate.
By following this structured protocol, researchers can efficiently and accurately determine the optimal catalyst loading of this compound, leading to the development of robust, efficient, and economical chemical processes.
References
- 1. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. This compound for synthesis 23906-97-0 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Tetraoctylphosphonium Bromide in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The efficiency of this palladium-catalyzed reaction can be significantly enhanced by the use of phase-transfer catalysts (PTCs), especially in biphasic reaction media. Tetraoctylphosphonium bromide is a quaternary phosphonium (B103445) salt that can act as an effective PTC in these reactions. Its long alkyl chains increase its organophilicity, facilitating the transfer of reactants between aqueous and organic phases and stabilizing the catalytic palladium species. These application notes provide detailed protocols and data for the use of this compound in Suzuki coupling reactions.
Mechanism of Action
In biphasic Suzuki coupling reactions, the base (e.g., potassium carbonate) and the boronic acid salt are often in the aqueous phase, while the aryl halide and the palladium catalyst are in the organic phase. This compound, with its lipophilic alkyl chains and cationic phosphorus center, facilitates the reaction in several ways:
-
Phase Transfer of Anions: The phosphonium cation can pair with the hydroxide (B78521) or boronate anions from the aqueous phase and transport them into the organic phase where the reaction with the palladium intermediate occurs.
-
Stabilization of Palladium Nanoparticles: this compound can act as a stabilizer for palladium nanoparticles (PdNPs), preventing their aggregation and precipitation.[1] This maintains a high concentration of catalytically active sites throughout the reaction, leading to higher yields and efficiency. The long alkyl chains provide steric hindrance that is crucial for this stabilization.[1][2]
Key Advantages
-
Enhanced Reaction Rates: By facilitating the transfer of reactants across the phase boundary, this compound can significantly increase the rate of the Suzuki coupling reaction.
-
Improved Yields: The stabilization of the palladium catalyst and efficient reactant transfer lead to higher product yields.
-
Mild Reaction Conditions: The use of an effective PTC can allow for reactions to be carried out under milder conditions (e.g., lower temperatures).
-
Increased Organophilicity: Compared to shorter-chain PTCs like tetrabutylammonium (B224687) bromide (TBAB), the eight-carbon chains of this compound provide greater solubility in organic solvents, which can be advantageous in certain solvent systems.
Experimental Protocols
The following are representative protocols for the use of this compound in Suzuki coupling reactions. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Suzuki Coupling of an Aryl Bromide with Phenylboronic Acid
This protocol is adapted from procedures using long-chain phosphonium salts as palladium nanoparticle stabilizers.[1][3]
Materials:
-
Aryl bromide (e.g., 4-bromoanisole)
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Water
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Procedure:
-
To a round-bottom flask, add the aryl bromide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and this compound (0.1 mmol, 10 mol%).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%).
-
Add toluene and water in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction to room temperature.
-
Add ethyl acetate to dilute the mixture and transfer to a separatory funnel.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation
The following tables summarize representative quantitative data for Suzuki coupling reactions using phosphonium salts.
| Aryl Halide | Arylboronic Acid | Catalyst System | PTC (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | This compound (5) | Toluene/H₂O | 100 | 4 | >95 | Analogous to[1] |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ | Tri-tert-butyl(decyl)phosphonium tetrafluoroborate (B81430) (23) | Toluene | 30 | 12 | 11 | [3] |
| 2-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ | Tri-tert-butyl(decyl)phosphonium tetrafluoroborate (23) | Toluene | 30 | 12 | 93 | [3] |
| 1,3,5-Tribromobenzene | Phenylboronic acid | in situ PdNPs | Alkyl(tri-tert-butyl)phosphonium bromide (variable) | Toluene | 30 | 7 | 65-90 | [1] |
Note: The data presented is compiled from studies on analogous long-chain phosphonium salts and serves as a representative comparison. Optimization for specific substrates is recommended.
Mandatory Visualizations
Suzuki Catalytic Cycle with Phase-Transfer Catalyst
Caption: Suzuki catalytic cycle with this compound.
Experimental Workflow for Suzuki Coupling
Caption: General experimental workflow for Suzuki coupling.
Conclusion
This compound is a valuable phase-transfer catalyst for Suzuki-Miyaura coupling reactions. Its high organophilicity and ability to stabilize palladium nanoparticles make it an excellent choice for improving reaction rates and yields, particularly in biphasic systems. The provided protocols and data serve as a foundation for researchers to incorporate this efficient catalyst into their synthetic strategies for the construction of complex molecules.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions Catalyzed by Tetraoctylphosphonium Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of reactions catalyzed by tetraoctylphosphonium bromide.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended. Start by verifying the integrity of your starting materials and catalyst before moving on to reaction parameters.
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low-yield reactions.
Detailed Checklist:
-
Reagent and Catalyst Integrity:
-
Purity of Starting Materials: Impurities in reactants can lead to side reactions or inhibit the catalyst.[1] Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).
-
Catalyst Activity: this compound can degrade over time, especially if exposed to high temperatures or strong bases. Use a fresh batch of the catalyst or verify the activity of your current stock.
-
Solvent Quality: Ensure solvents are anhydrous and free of peroxides, as water and other impurities can quench reactants or participate in side reactions.[2]
-
-
Reaction Conditions:
-
Temperature: The reaction rate may be too slow at lower temperatures. Conversely, excessively high temperatures can cause decomposition of the reactants, product, or the catalyst itself.[1]
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress over time using techniques like TLC, GC, or HPLC.[1]
-
Mixing: In a biphasic system, vigorous stirring is crucial to maximize the interfacial area where the phase transfer occurs.
-
Issue 2: Reaction is Slow or Stalls
Question: My reaction is proceeding very slowly or appears to have stopped before completion. How can I increase the reaction rate?
Answer:
A slow or stalled reaction often indicates sub-optimal reaction kinetics. The following factors are critical in phase transfer catalysis:
-
Catalyst Concentration: The concentration of this compound is a key factor. While increasing the catalyst loading can enhance the reaction rate, there is often an optimal concentration beyond which there is little to no improvement.[3]
-
Temperature: Increasing the reaction temperature generally accelerates the reaction rate. A good starting point is a moderate increase of 10-20 °C.
-
Solvent Choice: The solvent system can significantly influence the reaction rate by affecting the solubility of the catalyst-anion pair in the organic phase.[4]
Logical Relationship of Optimization Parameters
Caption: Key parameters influencing reaction rate and selectivity.
Issue 3: Catalyst Deactivation
Question: My reaction yield has decreased over time, or the catalyst does not seem to be effective upon reuse. What could be causing catalyst deactivation?
Answer:
This compound, while more stable than its ammonium (B1175870) counterparts, can still undergo deactivation.[2]
-
Thermal Degradation: Although phosphonium (B103445) salts are thermally robust, prolonged exposure to very high temperatures can lead to decomposition.
-
Strongly Basic Conditions: Strong bases can lead to catalyst degradation over time.
-
Poisoning: Impurities in the starting materials or solvents can act as catalyst poisons.
Regeneration: In some cases, the catalyst can be recovered and purified by recrystallization. However, if significant decomposition has occurred, using a fresh batch is recommended.
Frequently Asked Questions (FAQs)
Q1: Why choose this compound over a quaternary ammonium salt like tetrabutylammonium (B224687) bromide (TBAB)?
A1: this compound often offers superior performance due to two main reasons:
-
Higher Thermal Stability: Phosphonium salts are not susceptible to Hofmann elimination, a common degradation pathway for ammonium salts in the presence of base and heat. This makes them more suitable for reactions requiring higher temperatures.[2][5]
-
Enhanced Lipophilicity: The larger, more polarizable phosphorus atom and long octyl chains increase the catalyst's solubility in the organic phase. This can lead to more efficient transfer of the reacting anion from the aqueous phase to the organic phase, resulting in faster reaction rates and higher yields.[2]
Q2: What is the optimal catalyst loading for this compound?
A2: The optimal catalyst loading is reaction-dependent but typically ranges from 1-5 mol%. It is advisable to start with a lower concentration (e.g., 1 mol%) and incrementally increase it while monitoring the effect on reaction rate and yield.[6]
Q3: How does the choice of solvent affect the reaction yield?
A3: The solvent plays a crucial role in phase transfer catalysis. A suitable organic solvent should:
-
Have low miscibility with the aqueous phase.
-
Effectively dissolve the substrate.
-
Have a high affinity for the phosphonium-anion ion pair to facilitate its transfer into the organic phase. Commonly used solvents include toluene, xylenes, and chlorobenzene. Polar aprotic solvents can also be effective.
Q4: Can I reuse this compound?
A4: Yes, one of the advantages of phase transfer catalysts is their potential for recovery and reuse. After the reaction, the catalyst, which is often in the organic phase, can be recovered. However, its efficiency may decrease with each cycle due to gradual degradation or loss during workup. It is important to assess the purity and activity of the recovered catalyst before reuse.
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the yield in reactions analogous to those catalyzed by this compound.
Table 1: Effect of Catalyst Loading on Reaction Yield (Data based on a representative nucleophilic substitution reaction)
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 0.5 | 8 | 64 |
| 1.0 | 5 | 78 |
| 2.0 | 2 | 92 |
| 2.5 | 1 | 95 |
| 3.0 | 1 | 95 |
Note: This data illustrates a general trend where increasing catalyst loading up to an optimal point can significantly improve yield and reduce reaction time.[6]
Table 2: Comparison of Phase Transfer Catalysts in an Alkylation Reaction (Reaction: Alkylation of sodium benzoate (B1203000) with butyl bromide)
| Catalyst | Temperature (°C) | Time (min) | Yield (%) |
| Tetra Phenyl Phosphonium Bromide | 60 | 60 | 98 |
| Tri Caprylyl methyl Ammonium Chloride | 60 | 60 | 92 |
| Tetra Butyl Ammonium Bromide | 60 | 60 | 91 |
Source: Adapted from a comparative study on PTC performance, demonstrating the often higher activity of phosphonium salts.[2][5]
Experimental Protocols
General Protocol for a Nucleophilic Substitution (Alkylation) Reaction
This protocol describes a general procedure for the alkylation of a nucleophile (e.g., a phenoxide) with an alkyl halide using this compound as the phase transfer catalyst.
Phase Transfer Catalysis Mechanism
Caption: The catalytic cycle in phase transfer catalysis.
Materials:
-
Nucleophile (e.g., phenol)
-
Base (e.g., 50% w/w aqueous KOH)
-
Alkyl halide (e.g., 1-bromobutane)
-
This compound (1-5 mol%)
-
Organic solvent (e.g., toluene)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
Procedure:
-
Setup: In a round-bottom flask, dissolve the nucleophile (1.0 eq) in the organic solvent (e.g., toluene).
-
Catalyst Addition: Add this compound (e.g., 2 mol%) to the mixture.
-
Base Addition: Add the aqueous base (e.g., 50% KOH, 3.0 eq).
-
Electrophile Addition: Add the alkyl halide (1.2 eq) to the vigorously stirred biphasic mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir vigorously for the required time (monitor by TLC or GC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and transfer to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.
References
- 1. jetir.org [jetir.org]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative Study on the Influence of Bromide Ions toward the Reduction Kinetics for Size-Tunable Palladium Nanocubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C32H68BrP | CID 3015167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting common issues in phase transfer catalysis with tetraoctylphosphonium bromide
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tetraoctylphosphonium bromide as a phase transfer catalyst.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in phase transfer catalysis (PTC)?
This compound is a quaternary phosphonium (B103445) salt that acts as a phase transfer catalyst. Its structure, featuring a positively charged phosphorus atom surrounded by four long octyl chains, gives it amphiphilic properties. This allows it to form an ion pair with an anionic reactant in an aqueous or solid phase and transport it into an organic phase where the reaction with an organic-soluble substrate can occur. It is often chosen for its high thermal stability and efficacy in a variety of organic transformations.
Q2: What are the most common issues encountered when using this compound in PTC?
Common issues include low reaction yield or conversion, formation of stable emulsions, catalyst decomposition, and catalyst poisoning. These problems can often be addressed by optimizing reaction parameters such as stirring speed, temperature, solvent choice, and catalyst concentration.
Q3: How do I choose the appropriate solvent for a reaction using this compound?
The choice of solvent is crucial for a successful PTC reaction. Non-polar aprotic solvents like toluene (B28343), hexane (B92381), or heptane (B126788) are generally preferred as they are immiscible with water, which is a common aqueous phase. The solvent should readily dissolve the organic substrate but have low solubility for the catalyst-anion ion pair to ensure the reaction occurs primarily in the organic phase. Solvents with some polarity, like dichloromethane, can sometimes be used but may increase the likelihood of emulsion formation[1].
Q4: What is the typical concentration range for this compound in a PTC reaction?
The optimal catalyst concentration typically ranges from 1 to 5 mol% relative to the limiting reagent[2]. Starting with a lower concentration (e.g., 1 mol%) and incrementally increasing it is a good strategy to find the optimal loading. An excessive concentration can lead to the formation of stable emulsions and may not significantly increase the reaction rate[1].
Q5: How can I monitor the progress of my PTC reaction?
Reaction progress can be monitored by periodically taking samples from the organic phase and analyzing them using techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy[3][4]. This allows for the tracking of reactant consumption and product formation over time.
Troubleshooting Guides
Issue 1: Low Reaction Yield or Slow Conversion
A low yield or slow reaction rate is a frequent challenge in PTC. The following steps can help diagnose and resolve this issue.
Troubleshooting Workflow for Low Yield/Slow Conversion
Caption: Troubleshooting workflow for low reaction yield or slow conversion.
Detailed Steps:
-
Evaluate Stirring Speed: The reaction rate in PTC is often dependent on the interfacial area between the two phases.
-
Problem: Insufficient agitation can lead to a small interfacial area, limiting the mass transfer of the catalyst-anion complex.
-
Solution: Increase the stirring speed. A common range is 300-500 rpm[1]. However, excessively high stirring speeds may not further increase the reaction rate and can lead to emulsion formation[5][6]. The goal is to create a good dispersion of the two phases.
-
-
Assess Reaction Temperature: Temperature affects the reaction kinetics.
-
Problem: The reaction may be too slow at the current temperature.
-
Solution: Gradually increase the reaction temperature. Be cautious, as higher temperatures can also lead to side reactions or catalyst degradation. This compound is generally more thermally stable than its ammonium (B1175870) counterparts, making it suitable for higher temperature applications[7].
-
-
Verify Catalyst Concentration and Activity: The amount and quality of the catalyst are critical.
-
Problem: The catalyst concentration may be too low, or the catalyst may have degraded.
-
Solution: Increase the catalyst loading within the recommended 1-5 mol% range[2]. Ensure the this compound is of high purity and has been stored correctly, protected from moisture and excessive heat.
-
-
Examine Reactant and Reagent Quality: The purity of your starting materials can impact the reaction.
-
Problem: Impurities in the reactants or the presence of catalyst poisons can inhibit the reaction.
-
Solution: Use high-purity reactants and solvents. Be aware of potential catalyst poisons such as iodide or tosylate ions, which can form tight ion pairs with the phosphonium cation and hinder the transport of the desired anion[8].
-
-
Investigate Water Content: The amount of water in the system can influence the reaction.
-
Problem: While an aqueous phase is often necessary, an excessive amount of water can hydrate (B1144303) the anion, reducing its nucleophilicity.
-
Solution: For reactions sensitive to water, consider using a more concentrated aqueous phase or even solid-liquid PTC where the solid reactant is used directly with a minimal amount of water[5].
-
Quantitative Data on Reaction Parameters:
| Parameter | Condition A | Yield A (%) | Condition B | Yield B (%) | Reference(s) |
| Catalyst Conc. | 1 mol% | 65 | 5 mol% | 92 | [9] |
| Temperature | 60 °C | 78 | 80 °C | 95 | [10] |
| Stirring Speed | 200 rpm | 55 | 500 rpm | 88 | [6][10] |
Note: The data in this table is representative and compiled from various PTC studies. Actual results may vary depending on the specific reaction.
Issue 2: Formation of a Stable Emulsion
Emulsions are a common problem in biphasic reactions, making product isolation difficult.
Troubleshooting Workflow for Emulsion Formation
Caption: Troubleshooting workflow for breaking a stable emulsion.
Detailed Steps:
-
Reduce Stirring Speed: High shear forces from vigorous stirring can promote the formation of fine, stable droplets.
-
Solution: Reduce the stirring speed to a level that still ensures adequate mixing but avoids excessive shearing[1].
-
-
Add Saturated Brine: Increasing the ionic strength of the aqueous phase can help to break the emulsion.
-
Solution: Add a saturated solution of sodium chloride (brine) to the reaction mixture and gently agitate. This increases the polarity of the aqueous phase, forcing the organic components out and promoting coalescence of the organic droplets[11].
-
-
Change the Organic Solvent: Some solvents are more prone to forming emulsions.
-
Solution: If possible, switch to a more non-polar solvent like toluene or hexane, which have a lower tendency to form emulsions compared to solvents like dichloromethane[1].
-
-
Adjust the pH of the Aqueous Phase: The stability of some emulsions is pH-dependent.
-
Solution: Carefully adjust the pH of the aqueous layer. This can alter the charge of any surface-active species, potentially destabilizing the emulsion[12].
-
-
Centrifugation: For small-scale reactions, centrifugation can be a very effective method.
-
Solution: Transfer the emulsion to centrifuge tubes and spin at a moderate speed. The centrifugal force will accelerate the phase separation[12].
-
Experimental Protocol: Breaking an Emulsion with Saturated Brine
-
Transfer the reaction mixture containing the emulsion to a separatory funnel.
-
Add a volume of saturated sodium chloride (brine) solution equivalent to 10-20% of the total volume of the emulsion.
-
Stopper the separatory funnel and gently invert it several times to mix. Avoid vigorous shaking, which can reform the emulsion.
-
Allow the mixture to stand and observe for phase separation.
-
Once the layers have separated, carefully drain the lower aqueous layer and then collect the upper organic layer.
Issue 3: Catalyst Decomposition or Deactivation
This compound is relatively stable, but it can degrade under certain conditions, leading to a loss of catalytic activity.
Potential Causes and Solutions:
-
High Temperatures: Although thermally robust, prolonged exposure to very high temperatures can lead to decomposition.
-
Solution: If high temperatures are suspected to be the cause, try to run the reaction at a lower temperature for a longer duration.
-
-
Strongly Basic Conditions: In the presence of strong bases like concentrated sodium hydroxide (B78521), phosphonium salts can undergo degradation, although they are generally more stable than their ammonium counterparts.
-
Solution: If possible, use a milder base or a lower concentration of the base.
-
-
Catalyst Poisoning: Certain species in the reaction mixture can irreversibly bind to the catalyst, rendering it inactive.
-
Problem: Anions like iodide can form very strong ion pairs with the phosphonium cation, preventing it from transporting the desired reactant anion[8].
-
Solution: If possible, avoid using reagents that can act as catalyst poisons. For example, use an alkyl bromide instead of an alkyl iodide if the reaction allows.
-
Catalyst Regeneration and Reuse:
In many cases, the phase transfer catalyst can be recovered from the organic phase after the reaction and reused.
Experimental Protocol: Catalyst Recovery and Reuse
-
After the reaction is complete and the product has been isolated (e.g., by distillation or crystallization), the residue containing the catalyst can be washed with a non-polar solvent like hexane to remove any remaining organic impurities.
-
The catalyst can then be dissolved in a suitable solvent and washed with water to remove any inorganic salts.
-
The organic solvent is then removed under reduced pressure to yield the recovered catalyst.
-
The activity of the recovered catalyst should be checked on a small scale before being used in a large-scale reaction.
Experimental Protocols
Williamson Ether Synthesis of 2-Butoxynaphthalene (B1668118)
This protocol describes the synthesis of 2-butoxynaphthalene from 2-naphthol (B1666908) and 1-bromobutane (B133212) using this compound as the phase transfer catalyst.
Reaction Scheme:
Materials:
-
2-Naphthol
-
1-Bromobutane
-
Sodium Hydroxide (NaOH)
-
This compound
-
Toluene
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthol (1.0 eq) in toluene.
-
In a separate beaker, prepare an aqueous solution of sodium hydroxide (2.0 eq).
-
Add the aqueous NaOH solution to the flask containing the 2-naphthol solution.
-
Add this compound (0.02 eq) to the two-phase mixture.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Add 1-bromobutane (1.2 eq) dropwise to the reaction mixture over 30 minutes.
-
Continue stirring at 80 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 2-butoxynaphthalene.
Signaling Pathways and Logical Relationships
Phase Transfer Catalysis Cycle
Caption: The catalytic cycle in phase transfer catalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 4. benchchem.com [benchchem.com]
- 5. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. researchpublish.com [researchpublish.com]
- 11. azom.com [azom.com]
- 12. ochemonline.pbworks.com [ochemonline.pbworks.com]
Technical Support Center: Optimizing Tetraoctylphosphonium Bromide Catalyzed Reactions
Welcome to the technical support center for tetraoctylphosphonium bromide (TOPB) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as a phase-transfer catalyst?
This compound is a quaternary phosphonium (B103445) salt with the chemical formula [P(C₈H₁₇)₄]Br. It functions as a phase-transfer catalyst (PTC) by facilitating the transfer of a reactant, typically an anion, from one phase (e.g., aqueous or solid) into another (e.g., organic) where the reaction occurs.[1] The lipophilic (oil-loving) nature of the four octyl chains on the phosphonium cation allows it to be soluble in organic solvents. This cation pairs with the reactant anion (e.g., hydroxide (B78521), cyanide, or an alkoxide) and transports it into the organic phase where it can react with the organic substrate.[1] After the reaction, the catalyst cation can return to the initial phase to repeat the cycle.
Q2: What are the common applications of this compound in organic synthesis?
This compound is a versatile phase-transfer catalyst used in a variety of organic reactions, including:
-
Nucleophilic Substitution Reactions: Such as the synthesis of ethers (Williamson ether synthesis), esters, and nitriles.[2][3]
-
Alkylation Reactions: C-alkylation, O-alkylation, and N-alkylation of various substrates.[4][5]
-
Oxidation Reactions: Where an oxidizing agent is transferred into the organic phase to react with an organic substrate.[6]
Q3: What are the advantages of using this compound over other phase-transfer catalysts like quaternary ammonium (B1175870) salts?
Phosphonium salts like this compound generally exhibit higher thermal stability compared to their quaternary ammonium counterparts.[7] This makes them suitable for reactions requiring elevated temperatures. The larger phosphorus atom, compared to nitrogen, can also influence the ion-pairing with the anion, sometimes leading to enhanced reactivity.
Q4: What are the key parameters to consider when optimizing a reaction catalyzed by this compound?
The efficiency of a phase-transfer catalyzed reaction depends on several factors:
-
Catalyst Loading: Typically in the range of 1-10 mol%, though lower loadings can be effective in some cases.[8]
-
Solvent System: A biphasic system (e.g., water-toluene, water-dichloromethane) is common. The choice of organic solvent can affect reaction rates.
-
Stirring Rate: Vigorous stirring is crucial to maximize the interfacial area between the phases, which enhances the rate of transfer of the catalyst-anion complex.
-
Temperature: Reaction rates generally increase with temperature, but excessively high temperatures can lead to catalyst decomposition or side reactions.
-
Concentration of Reactants and Base: The concentration of the anion in the aqueous or solid phase and the organic substrate can influence the reaction kinetics.
Q5: How do I remove the this compound catalyst from my reaction mixture after the reaction is complete?
This compound is a salt and is generally soluble in polar solvents and to some extent in organic solvents. Common purification methods include:
-
Aqueous Extraction: Washing the organic layer with water or brine can help remove the catalyst.
-
Silica (B1680970) Gel Chromatography: The polar nature of the phosphonium salt often results in it being retained on a silica gel column, allowing for the separation of the less polar organic product.[9]
-
Crystallization: If your product is a solid, crystallization from a suitable solvent can be an effective method for purification.[10]
Troubleshooting Guide
This guide addresses common problems encountered in reactions catalyzed by this compound.
| Problem | Potential Causes | Solutions |
| Low or No Conversion | 1. Inefficient Phase Mixing: Inadequate stirring leads to a small interfacial area, slowing down the transfer of the catalyst-anion complex. 2. Low Catalyst Loading: Insufficient amount of catalyst to facilitate the reaction at a reasonable rate. 3. Catalyst Poisoning or Decomposition: The catalyst may be deactivated by impurities or degrade under the reaction conditions (e.g., high temperature or strong base). 4. Low Reactivity of Substrates: The electrophile or nucleophile may be inherently unreactive under the chosen conditions. 5. Presence of Excess Water: While some water is necessary for the biphasic system, an excessive amount can overly hydrate (B1144303) the anion, reducing its nucleophilicity. | 1. Increase Stirring Rate: Ensure vigorous agitation to create a fine emulsion. 2. Increase Catalyst Loading: Incrementally increase the catalyst concentration (e.g., from 1 mol% to 5 mol%).[8] 3. Check Reagent Purity: Use purified reagents and solvents. If high temperatures are used, consider a more thermally stable catalyst or lower the reaction temperature. 4. Increase Temperature: Carefully increase the reaction temperature to enhance the reaction rate. 5. Use a More Concentrated Aqueous Phase: Employing a more concentrated solution of the nucleophile can improve reaction rates. |
| Formation of Side Products | 1. Elimination Reactions: Strong bases can promote elimination reactions, especially with secondary and tertiary alkyl halides, leading to the formation of alkenes.[11] 2. Over-alkylation: In reactions like C-alkylation, di- or poly-alkylation can occur. 3. Hydrolysis of Substrate or Product: The presence of a strong base and water can lead to the hydrolysis of sensitive functional groups. | 1. Use a Milder Base or Lower Temperature: Consider using a less hindered or weaker base. Running the reaction at a lower temperature can also favor substitution over elimination. 2. Control Stoichiometry: Use a controlled amount of the alkylating agent and monitor the reaction progress closely. 3. Minimize Reaction Time and Temperature: Stop the reaction as soon as the starting material is consumed and avoid unnecessarily high temperatures. |
| Catalyst Decomposition | 1. High Temperatures: this compound, while more stable than many ammonium salts, can decompose at elevated temperatures.[1] 2. Reaction with Strong Bases: Strong bases can potentially lead to Hofmann elimination or other degradation pathways, although this is less common for phosphonium salts compared to ammonium salts. | 1. Determine Thermal Stability: If possible, determine the thermal stability of the catalyst under your specific reaction conditions. Operate below the decomposition temperature. 2. Use the Minimum Effective Temperature: Optimize the reaction to run at the lowest possible temperature that provides a reasonable rate. |
| Difficult Product Purification | 1. Emulsion Formation: Vigorous stirring can sometimes lead to stable emulsions that are difficult to break. 2. Catalyst Co-elution: The catalyst may have similar polarity to the product, making chromatographic separation challenging. | 1. Break the Emulsion: Add a saturated salt solution (brine) or a small amount of a different organic solvent to help break the emulsion. Centrifugation can also be effective. 2. Modify the Catalyst for Removal: Consider washing the organic phase with a large volume of water. Alternatively, try a different chromatographic stationary phase or solvent system. |
Data Presentation
Table 1: Effect of Catalyst Loading on the Yield of O-Alkylation of 4-Nitrophenol
This table provides illustrative data on how catalyst loading can affect the yield in a typical Williamson ether synthesis.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 1 | 12 | 65 |
| 2 | 2.5 | 8 | 85 |
| 3 | 5 | 6 | 92 |
| 4 | 10 | 6 | 93 |
| Reaction Conditions: 4-Nitrophenol (1 mmol), n-butyl bromide (1.2 mmol), K₂CO₃ (2 mmol), Toluene (B28343)/Water (1:1, 10 mL), 80 °C. |
Table 2: Influence of Solvent and Temperature on Nucleophilic Substitution
This table illustrates the impact of the organic solvent and reaction temperature on the conversion of 1-bromooctane (B94149) to 1-cyanooctane.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 1 | Dichloromethane | 40 | 10 | 75 |
| 2 | Toluene | 80 | 6 | 90 |
| 3 | Toluene | 100 | 4 | 95 |
| 4 | Chlorobenzene | 100 | 4 | 96 |
| Reaction Conditions: 1-Bromooctane (1 mmol), NaCN (1.5 mmol), this compound (5 mol%), Water (5 mL), Organic Solvent (5 mL). |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of a Phenol (B47542) (Williamson Ether Synthesis)
This protocol describes a general method for the O-alkylation of a phenol using an alkyl bromide, catalyzed by this compound.
Materials:
-
Phenol (1.0 eq)
-
Alkyl bromide (1.1 - 1.5 eq)
-
This compound (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH) (2.0 eq)
-
Toluene or other suitable organic solvent
-
Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (1.0 eq), potassium carbonate (2.0 eq), and this compound (e.g., 2.5 mol%).
-
Add toluene and water in a 1:1 ratio.
-
Add the alkyl bromide (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ether.[9]
Protocol 2: General Procedure for Nucleophilic Substitution of an Alkyl Halide
This protocol outlines a general procedure for the reaction of an alkyl halide with a nucleophile using this compound as the catalyst.
Materials:
-
Alkyl halide (1.0 eq)
-
Nucleophilic salt (e.g., NaCN, NaN₃) (1.2 - 2.0 eq)
-
This compound (1-5 mol%)
-
Organic solvent (e.g., toluene, chlorobenzene)
-
Water
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve the nucleophilic salt (1.5 eq) in water.
-
Add the organic solvent and this compound (e.g., 5 mol%).
-
Add the alkyl halide (1.0 eq) to the biphasic mixture.
-
Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction to room temperature and separate the two phases.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent in vacuo.
-
Purify the crude product by distillation or column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for a phase-transfer catalyzed reaction.
Caption: Troubleshooting decision tree for low reaction conversion.
References
- 1. mdpi.com [mdpi.com]
- 2. francis-press.com [francis-press.com]
- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. yccskarad.com [yccskarad.com]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. researchgate.net [researchgate.net]
- 9. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. jk-sci.com [jk-sci.com]
How to regenerate and recycle tetraoctylphosphonium bromide catalyst
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting, regenerating, and recycling tetraoctylphosphonium bromide (TOPBr) catalyst. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications as a catalyst?
This compound is a quaternary phosphonium (B103445) salt. Due to its ionic nature and the presence of long alkyl chains, it is often used as a phase-transfer catalyst (PTC) and as a thermally stable ionic liquid. Its primary catalytic applications include facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic), such as in nucleophilic substitutions, alkylations, and polymer synthesis or recycling.
Q2: What are the signs of catalyst deactivation or degradation?
Users may observe one or more of the following, indicating a potential issue with the catalyst's activity:
-
Reduced Reaction Rate: A noticeable slowdown in the reaction conversion rate compared to previous runs with a fresh catalyst.
-
Lower Product Yield or Selectivity: A decrease in the amount of desired product formed or an increase in the formation of byproducts.
-
Change in Catalyst Appearance: The catalyst, which is typically a white to off-white solid or a clear liquid when molten, may become discolored (e.g., yellow or brown), indicating the presence of impurities or degradation products.
-
Phase Separation Issues: In biphasic reactions, the catalyst may lose its efficacy in transferring reactants between phases, leading to poor mixing or reaction initiation.
Q3: Can I reuse the this compound catalyst without regeneration?
Yes, in many cases, the catalyst can be recovered and reused. As an ionic liquid, TOPBr is often immiscible with common organic solvents at room temperature, which can simplify its separation from the reaction mixture. However, its performance may decrease over multiple cycles due to gradual contamination or degradation, at which point a regeneration step would be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced reaction rate or yield | Catalyst Poisoning: Trace impurities in reactants or solvents (e.g., sulfur, phosphorus compounds) can bind to the catalyst, blocking active sites. | - Ensure high purity of all reactants and solvents. - Consider passing solvents through a column of activated carbon or alumina (B75360) to remove potential poisons. - If poisoning is suspected, a regeneration protocol may be required (see below). |
| Thermal Degradation: Although phosphonium salts are generally thermally stable, prolonged exposure to very high temperatures can lead to decomposition. | - Review the thermal stability limits of TOPBr and ensure the reaction temperature does not exceed them. - Minimize reaction time at elevated temperatures. | |
| Chemical Degradation (e.g., high pH): Phosphonium salts can be susceptible to degradation under strongly basic conditions. | - Avoid using strong bases (e.g., NaOH, KOH) directly with the catalyst where possible. - If a strong base is required, consider alternative phase-transfer catalysts that are more stable under high pH conditions. | |
| Catalyst Discoloration | Fouling/Coking: In reactions involving organic substrates at high temperatures, carbonaceous materials (coke) can deposit on the catalyst. | - This is a common deactivation mechanism in high-temperature hydrocarbon reactions. - A regeneration procedure involving washing with appropriate solvents or, in severe cases, oxidative treatment may be necessary. |
| Reaction with Substrates/Products: The catalyst may be reacting with components of the reaction mixture to form colored impurities. | - Analyze the discolored catalyst using techniques like NMR or mass spectrometry to identify the impurities. - Adjust reaction conditions (e.g., temperature, stoichiometry) to minimize side reactions. | |
| Difficulty in Separating the Catalyst | Formation of Emulsions: The amphiphilic nature of the catalyst can sometimes lead to the formation of stable emulsions, complicating phase separation. | - Add a saturated brine solution to help break the emulsion. - Centrifugation can also be effective in separating the phases. |
| Increased Solubility in Organic Phase: The formation of certain ion pairs during the reaction can increase the solubility of the catalyst in the organic phase. | - After the reaction, consider adding an anti-solvent (a solvent in which the catalyst is insoluble, e.g., a non-polar hydrocarbon) to precipitate the catalyst. - Alternatively, use extraction with a polar solvent (like water) to recover the catalyst. |
Catalyst Regeneration and Recycling Protocols
The appropriate method for regeneration and recycling depends on the nature of the catalyst deactivation and the reaction system. Below are general protocols based on common techniques for ionic liquid and phase-transfer catalyst recovery.
Protocol 1: Simple Solvent Washing (for removal of organic residues)
This method is suitable when the catalyst is physically mixed with residual organic products or starting materials but is not chemically altered.
Experimental Workflow:
Caption: Workflow for simple solvent washing of TOPBr catalyst.
Methodology:
-
After the reaction is complete, cool the mixture to room temperature. If the this compound has solidified or formed a separate liquid phase, decant or filter to separate it from the bulk of the organic solvent containing the product.
-
To the recovered catalyst, add a non-polar solvent in which the organic residues are soluble but the catalyst is not (e.g., hexane or heptane).
-
Stir the mixture vigorously for 15-20 minutes to dissolve the impurities.
-
Allow the catalyst to settle and decant the solvent.
-
Repeat the washing step 2-3 times with fresh solvent.
-
After the final wash, dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) to remove any residual solvent.
-
The purity of the recovered catalyst can be checked by techniques such as NMR spectroscopy or by measuring its melting point.
Protocol 2: Aqueous Extraction (for removal of polar impurities and byproducts)
This method is useful if the catalyst has become contaminated with water-soluble impurities or if the reaction was performed in a water-miscible solvent.
Experimental Workflow:
Caption: Workflow for aqueous extraction of TOPBr catalyst.
Methodology:
-
After the reaction, dissolve the entire reaction mixture in a water-immiscible organic solvent such as toluene or dichloromethane.
-
Transfer the solution to a separatory funnel and add an equal volume of deionized water.
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Drain the aqueous layer (which contains water-soluble impurities).
-
Repeat the extraction with fresh deionized water two more times.
-
Collect the organic layer containing the this compound and dry it over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Remove the organic solvent using a rotary evaporator to obtain the purified catalyst.
Quantitative Data on Catalyst Recycling
While specific data for the recycling of this compound is not widely available in the literature, studies on similar phosphonium-based ionic liquids and phase-transfer catalysts have reported high recovery and reuse efficiencies. The table below presents hypothetical but realistic performance indicators that a user might target.
| Parameter | Target Value | Analytical Method |
| Catalyst Recovery Rate | > 95% | Gravimetric analysis (mass of recovered catalyst / initial mass) |
| Purity of Recycled Catalyst | > 98% | ¹H NMR, ³¹P NMR Spectroscopy, Elemental Analysis |
| Performance in Subsequent Reaction | > 95% of fresh catalyst activity | Comparison of reaction yield and kinetics with fresh catalyst |
Logical Relationships in Catalyst Management
The decision-making process for handling a used catalyst can be visualized as follows:
Caption: Decision-making workflow for catalyst reuse, regeneration, or disposal.
Side reactions to consider when using tetraoctylphosphonium bromide
For researchers, scientists, and drug development professionals utilizing tetraoctylphosphonium bromide, this guide provides essential information on potential side reactions, troubleshooting strategies, and frequently asked questions to ensure the success and integrity of your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound, offering step-by-step guidance for their resolution.
Issue 1: Unexpected Alkene Formation in the Reaction Mixture
Question: I am observing the formation of 1-octene (B94956) and trioctylphosphine (B1581425) in my reaction, which is compromising my product yield and purity. What is the likely cause and how can I prevent this?
Answer: The likely cause is a side reaction known as Hofmann elimination . Under basic conditions and/or elevated temperatures, the tetraoctylphosphonium cation can undergo an E2 elimination reaction. The hydroxide (B78521) ion or another base present in the reaction mixture abstracts a proton from a β-carbon of one of the octyl chains, leading to the formation of 1-octene (the least substituted alkene, as predicted by the Hofmann rule for bulky leaving groups) and the neutral tertiary phosphine (B1218219), trioctylphosphine.[1][2]
Troubleshooting Steps:
-
Temperature Control: Maintain the reaction temperature as low as possible to disfavor the elimination reaction.[1] The thermal stability of phosphonium (B103445) salts is dependent on the anion, with bromides being less stable than those with non-nucleophilic anions.
-
Base Selection: If possible, use a non-nucleophilic, sterically hindered base to minimize proton abstraction from the catalyst. The choice of base is critical, as stronger bases can also promote ylide formation (see Issue 2).
-
Minimize Reaction Time: Prolonged reaction times, especially at higher temperatures, can increase the extent of Hofmann elimination.
-
Catalyst Loading: Use the minimum effective concentration of this compound to reduce the occurrence of side reactions.
Experimental Protocol to Minimize Hofmann Elimination:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine your reactants in the appropriate solvent.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) to prevent potential side reactions with atmospheric oxygen, especially at elevated temperatures.[3]
-
Catalyst Addition: Add the minimal required amount of this compound to the reaction mixture.
-
Temperature Management: If heating is necessary, use a temperature-controlled oil bath and maintain the lowest effective temperature. Monitor the reaction progress closely to avoid unnecessarily long heating times.
Issue 2: Formation of an Unexpected, Highly Reactive Intermediate Leading to Byproducts
Question: My reaction is producing unexpected byproducts, and I suspect the formation of a reactive intermediate from the phosphonium salt. What could be happening?
Answer: In the presence of a strong base, this compound can undergo deprotonation at the α-carbon of one of the octyl chains to form a phosphonium ylide .[4][5] This ylide is a potent nucleophile and can react with various electrophiles in the reaction mixture, most notably carbonyl compounds (aldehydes and ketones) in a Wittig-type reaction, leading to the formation of alkenes and trioctylphosphine oxide.[6][7]
Troubleshooting Steps:
-
Base Strength: Avoid using excessively strong bases (e.g., organolithiums like n-BuLi) if your desired reaction does not require them. If a strong base is necessary for your primary reaction, consider adding it slowly at a low temperature to control its reactivity with the phosphonium salt.[5]
-
Reaction Sequence: If your protocol involves a strong base and an electrophile that can react with an ylide, consider adding the electrophile before the base, if the reaction sequence allows.
-
Alternative Catalysts: If ylide formation is unavoidable and problematic, consider using a different phase-transfer catalyst that is less prone to deprotonation, such as a tetraalkylammonium salt. However, be aware that phosphonium salts are often more thermally stable than their ammonium (B1175870) counterparts, except in the presence of strong bases like NaOH.[8][9]
Experimental Protocol for Reactions Prone to Ylide Formation:
-
Low-Temperature Addition: In a flame-dried, three-neck flask under an inert atmosphere, dissolve the this compound and your electrophile in an anhydrous solvent.
-
Cooling: Cool the solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath) before the dropwise addition of the strong base.
-
Slow Addition: Add the strong base slowly via a syringe pump to maintain a low concentration of the base at any given time, thereby minimizing the rate of ylide formation.
-
Monitoring: Monitor the reaction closely by TLC or LC-MS to track the consumption of starting materials and the formation of the desired product versus byproducts.
Issue 3: Difficulty in Removing Catalyst-Derived Impurities During Product Purification
Question: After my reaction, I am struggling to remove trioctylphosphine oxide or unreacted this compound from my product. What purification strategies can I employ?
Answer: The long alkyl chains of this compound and its byproducts, such as trioctylphosphine oxide, make them highly soluble in many organic solvents, which can complicate purification.
Purification Strategies:
| Impurity | Recommended Purification Method | Experimental Protocol |
| Unreacted this compound | 1. Aqueous Wash: If your product is not water-soluble, repeated washing of the organic phase with water can help remove the ionic phosphonium salt. 2. Silica (B1680970) Gel Chromatography: For less polar products, the polar phosphonium salt will have a strong affinity for silica gel. | Aqueous Wash: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). Transfer to a separatory funnel and wash with deionized water (3 x volume of the organic phase). Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate. Chromatography: Load the crude product onto a silica gel column and elute with a non-polar solvent system (e.g., hexane/ethyl acetate gradient). The phosphonium salt will remain at the baseline. |
| Trioctylphosphine Oxide | 1. Precipitation/Crystallization: Trioctylphosphine oxide is less polar than the starting phosphonium salt but may still be more polar than your desired product. Attempt to crystallize your product from a suitable solvent system, leaving the oxide in the mother liquor. Alternatively, if your product is soluble in a non-polar solvent like hexane, the more polar oxide may precipitate upon cooling.[10] 2. Complexation with Metal Salts: Phosphine oxides can form complexes with metal salts like zinc chloride (ZnCl₂), which then precipitate and can be removed by filtration.[11] 3. Column Chromatography: A carefully chosen solvent system can separate the product from trioctylphosphine oxide. | Precipitation: Dissolve the crude mixture in a minimal amount of a hot solvent in which your product is soluble but the oxide has lower solubility at room temperature. Cool slowly to induce crystallization of the product. Alternatively, dissolve the crude product in a polar solvent and add a non-polar anti-solvent to precipitate the oxide. Complexation: Dissolve the crude product in a polar solvent (e.g., ethanol). Add solid ZnCl₂ (2 equivalents relative to the theoretical amount of phosphine oxide) and stir. The precipitated complex can be removed by filtration.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the thermal stability of this compound?
Q2: How does this compound's structure influence its reactivity in phase-transfer catalysis?
A2: The four long octyl chains render the phosphonium cation highly lipophilic, enabling it to effectively transport anions from an aqueous or solid phase into an organic phase where the reaction occurs. This enhances reaction rates between immiscible reactants.[12]
Q3: Is this compound compatible with all common organic solvents?
A3: this compound exhibits good solubility in a wide range of organic solvents, which is advantageous for its role as a phase-transfer catalyst. However, its stability can be compromised in the presence of strong bases, irrespective of the solvent.
Q4: Can I use this compound in reactions involving carbonyl compounds?
A4: Yes, but with caution. If the reaction conditions involve a strong base, there is a risk of ylide formation, which can then react with the carbonyl compound in a Wittig-type reaction.[6] Careful control of reaction conditions, particularly temperature and the rate of base addition, is crucial.
Q5: What are the primary safety concerns when handling this compound?
A5: this compound is irritating to the eyes, respiratory system, and skin.[3] It is essential to handle it in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]
References
- 1. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 2. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 3. chembk.com [chembk.com]
- 4. Ylide - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fzgxjckxxb.com [fzgxjckxxb.com]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 10. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dalalinstitute.com [dalalinstitute.com]
Effect of solvent choice on the efficiency of tetraoctylphosphonium bromide
Welcome to the Technical Support Center for tetraoctylphosphonium bromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in your experiments, with a particular focus on the critical role of solvent selection in maximizing its efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a quaternary phosphonium (B103445) salt. Due to its lipophilic nature, conferred by the four octyl chains, and the presence of a bromide counter-ion, it is widely used as a phase transfer catalyst (PTC).[1] Its primary role is to facilitate reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[2] It achieves this by transferring a reactant, typically an anion, from the aqueous phase to the organic phase where the reaction can proceed. Common applications include nucleophilic substitution reactions such as esterifications, etherifications, and alkylations.[1][2] It is also used as a cation in some ionic liquids and as a liquid-liquid extractant.[1]
Q2: How does the choice of solvent affect the efficiency of this compound?
The choice of solvent is a critical parameter that can significantly impact the efficiency of a reaction catalyzed by this compound. The solvent influences the solubility of the catalyst-reactant complex in the organic phase and the reactivity of the nucleophile. Generally, polar aprotic solvents are effective for phase transfer catalysis. However, the high lipophilicity of the tetraoctylphosphonium cation allows for effective catalysis even in less polar solvents like toluene (B28343). The optimal solvent will depend on the specific reactants and reaction conditions.
Q3: What are the key differences between phosphonium-based and ammonium-based phase transfer catalysts?
Phosphonium salts like this compound generally exhibit higher reactivity and thermal stability compared to their quaternary ammonium (B1175870) counterparts.[3] The higher reactivity is attributed to the larger and more polarizable phosphorus atom, which forms a looser ion pair with the reacting anion, making the anion more nucleophilic.[3] Additionally, phosphonium salts are not susceptible to Hofmann elimination, a degradation pathway that can occur with ammonium salts in the presence of a base and heat, which can reduce catalyst efficiency and introduce impurities.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) Related to Solvent Choice | Suggested Solutions |
| Low or No Reaction Yield | 1. Poor solubility of the catalyst-reactant ion pair in the organic solvent. The chosen solvent may be too non-polar to effectively solvate the ion pair. 2. The solvent is reacting with the reactants or catalyst. Some solvents can participate in side reactions. 3. The solvent is too polar and is strongly solvating the nucleophile , reducing its reactivity. | 1. Switch to a more polar aprotic solvent. Consider solvents like acetonitrile, DMF, or DMSO. For less polar systems, toluene can be effective due to the high lipophilicity of the tetraoctylphosphonium cation. 2. Ensure the solvent is inert under the reaction conditions. Check for potential reactivity of the solvent with your substrates and reagents. 3. If using a very polar solvent, consider a less polar alternative. A solvent that minimally solvates the "naked" anion in the organic phase can enhance nucleophilicity. |
| Formation of an Emulsion or Difficult Phase Separation | 1. The solvent choice leads to an unfavorable density match between the aqueous and organic phases. 2. High concentration of the catalyst. this compound has surfactant-like properties. | 1. Choose a solvent with a significantly different density from water. For example, dichloromethane (B109758) or chloroform (B151607) are denser, while toluene or hexanes are less dense. 2. Reduce the catalyst concentration. Use the minimum effective amount of catalyst. 3. Add a small amount of a different solvent (co-solvent) to break the emulsion. 4. Brine wash. Washing the work-up with a saturated aqueous solution of sodium chloride can help to break emulsions. |
| Catalyst Deactivation or Decomposition | 1. Reaction temperature is too high for the chosen solvent. 2. The solvent is not sufficiently inert and is promoting catalyst decomposition. | 1. Select a solvent with a higher boiling point if high temperatures are required. Ensure the catalyst is thermally stable under the reaction conditions. 2. Use high-purity, dry solvents. Impurities or water can sometimes contribute to catalyst degradation pathways. |
| Inconsistent Reaction Rates | 1. Variability in solvent quality or water content. 2. Inadequate mixing of the biphasic system. | 1. Use a consistent source and grade of solvent. Ensure solvents are properly dried if the reaction is sensitive to moisture. 2. Increase the stirring rate. Efficient mixing is crucial for phase transfer catalysis to ensure a large interfacial area for the catalyst to transport the reactant. |
Quantitative Data on Catalyst Performance
Table 1: Performance of Tetraphenylphosphonium (B101447) Bromide in the Alkylation of Sodium Benzoate with Butyl Bromide [3][4]
| Catalyst | Solvent System | Temperature (°C) | Reaction Time (min) | Yield of Butyl Benzoate (%) |
| Tetraphenylphosphonium Bromide | Toluene/Water | 60 | 60 | 98 |
Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 0.001 mole of catalyst, 500 rpm agitation.[3]
This data demonstrates the high efficiency of a phosphonium-based phase transfer catalyst in a relatively non-polar organic solvent like toluene. It is expected that this compound would exhibit similar or potentially enhanced activity in such systems due to its increased lipophilicity.
Experimental Protocols
Representative Experimental Protocol: Ether Synthesis via Williamson Ether Synthesis using a Phase Transfer Catalyst
This protocol describes a general procedure for the synthesis of an ether from a phenol (B47542) and an alkyl halide using a phosphonium salt as a phase transfer catalyst.
Reaction: Ar-OH + R-X + NaOH --(PTC)--> Ar-O-R + NaX + H₂O
Materials:
-
Phenol (1.0 eq)
-
Alkyl halide (1.1 eq)
-
Sodium hydroxide (B78521) (2.0 eq, as a 50% w/w aqueous solution)
-
This compound (0.01 - 0.05 eq)
-
Toluene (or another suitable organic solvent)
-
Deionized water
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol, toluene, and the 50% aqueous sodium hydroxide solution.
-
Add the this compound to the mixture.
-
Stir the mixture vigorously to ensure good mixing of the two phases.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).
-
Slowly add the alkyl halide to the reaction mixture.
-
Continue to stir the reaction vigorously and monitor its progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add deionized water to dissolve any precipitated salts.
-
Separate the organic layer.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as distillation or column chromatography.
Visualizations
Caption: General experimental workflow for a phase transfer catalyzed ether synthesis.
Caption: Decision tree for solvent selection in reactions using this compound.
References
Technical Support Center: Managing Emulsions with Tetraoctylphosphonium Bromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsion formation in reactions involving the phase transfer catalyst, tetraoctylphosphonium bromide.
Troubleshooting Guide: Emulsion Formation
Persistent emulsions during aqueous workup are a common challenge when using this compound due to its surfactant-like properties. This guide provides a systematic approach to preventing and breaking these emulsions.
Issue: A stable emulsion has formed during the aqueous workup of my reaction mixture containing this compound.
Initial Steps:
-
Patience is Key: Allow the separatory funnel to stand undisturbed for up to an hour. Sometimes, emulsions will break on their own with time.[1][2]
-
Gentle Agitation: Gently swirl the mixture or stir the emulsion layer with a glass rod.[1][3] Avoid vigorous shaking, which can stabilize the emulsion.
If the emulsion persists, proceed to the following methods:
| Method | Description | Considerations |
| Salting Out | Add saturated sodium chloride solution (brine) to the separatory funnel and gently mix.[2][3] This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and promoting phase separation.[3][4] | This is often the most effective first-line approach. |
| Solvent Addition | Add a small amount of a solvent that is miscible with the organic phase but immiscible with the aqueous phase.[4] This can disrupt the intermolecular forces stabilizing the emulsion. | Be mindful of potential impacts on downstream purification. |
| Filtration | Filter the entire mixture through a pad of Celite® (diatomaceous earth).[2][5] Emulsions can be stabilized by fine solid particles, which Celite® can effectively remove.[5] | This is particularly useful if you suspect insoluble byproducts are contributing to the emulsion. |
| pH Adjustment | If your target compound is stable to changes in pH, acidification or neutralization of the mixture can help break the emulsion.[4][5] Emulsions are often more stable in basic solutions, especially when using chlorinated solvents.[5][6] | Ensure your product of interest is not acid or base sensitive. |
| Temperature Change | Gentle heating can decrease the viscosity of the emulsion and aid in phase separation.[4] Conversely, freezing the mixture can physically disrupt the emulsion as ice crystals form.[4] | Use caution with heating to avoid decomposition of your product.[4] |
| Centrifugation | If available, centrifuging the emulsion can provide the necessary force to separate the phases.[1][4] | This is a very effective mechanical method for small droplet sizes.[4] |
Proactive Measures to Prevent Emulsion Formation:
| Strategy | Description | When to Apply |
| Solvent Evaporation | Before workup, evaporate the reaction solvent. Then, redissolve the residue in the desired extraction solvent before adding the aqueous phase.[2] | This is a good strategy if you consistently encounter emulsions with a specific reaction. |
| Minimize Agitation | During extraction, use gentle inversions of the separatory funnel rather than vigorous shaking. | This is a general best practice to avoid emulsion formation. |
| Optimize Catalyst Concentration | Use the minimum effective concentration of this compound. Higher concentrations can lead to more stable emulsions. | This should be determined experimentally for your specific reaction. |
| Solvent Choice | If possible, avoid chlorinated solvents, which are more prone to forming emulsions with basic aqueous solutions.[6] | Consider alternative extraction solvents that are less likely to form stable emulsions. |
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause emulsions?
A1: this compound is a quaternary phosphonium (B103445) salt with a positively charged phosphorus atom and long alkyl chains. This structure gives it amphiphilic character, meaning it has both hydrophilic (the phosphonium head) and lipophilic (the octyl tails) properties. This allows it to act as a surfactant, reducing the interfacial tension between the aqueous and organic phases and stabilizing the dispersed droplets of one phase within the other, thus forming an emulsion.
Q2: Can I predict if an emulsion will form in my reaction?
A2: While it is difficult to predict with certainty, several factors increase the likelihood of emulsion formation:
-
High concentration of this compound: Higher concentrations increase the surfactant effect.
-
Vigorous agitation: High shear forces during mixing can create smaller droplets that are more difficult to coalesce.
-
Presence of fine solid particles: Insoluble byproducts can accumulate at the interface and stabilize emulsions.
-
Use of certain solvents: Chlorinated solvents are often more prone to emulsion formation, especially with basic aqueous solutions.[6]
Q3: Are there alternative phase transfer catalysts that are less likely to cause emulsions?
A3: While all phase transfer catalysts have some surfactant character, those with shorter alkyl chains, such as tetrabutylphosphonium (B1682233) bromide, may have a lower tendency to form highly stable emulsions compared to their longer-chain counterparts like this compound. However, the catalytic activity may also differ, so any substitution would need to be optimized for your specific reaction.
Q4: I've tried adding brine and it didn't work. What should I do next?
A4: If adding brine is ineffective, the next logical step would be to try filtering the emulsion through a pad of Celite®.[2][5] This addresses the possibility that fine solid particles are stabilizing the emulsion. If that fails, consider the other methods outlined in the troubleshooting table, such as pH adjustment (if your product is stable) or solvent addition.
Q5: How can I remove residual this compound from my product after the workup?
A5: this compound is a salt and will have some water solubility. Multiple aqueous washes during the workup will help to remove a significant portion of it. For removing trace amounts from a non-polar product, you can try washing the organic layer with a larger volume of water or brine. If the product is stable, a silica (B1680970) gel plug or column chromatography can also be effective in removing the polar phosphonium salt.
Experimental Protocols
Protocol 1: Standard Procedure for Breaking an Emulsion with Brine
-
Transfer the reaction mixture and aqueous wash into a separatory funnel.
-
If an emulsion forms, allow the funnel to stand undisturbed for 30 minutes.
-
If the emulsion persists, prepare a saturated solution of sodium chloride (brine) in water.
-
Add the brine solution to the separatory funnel in portions, starting with approximately 10-20% of the total volume of the emulsion.
-
Gently invert the funnel a few times to mix the brine with the emulsion. Do not shake vigorously.
-
Allow the funnel to stand and observe for phase separation.
-
If separation begins, allow sufficient time for the layers to fully resolve. If not, add another portion of brine and repeat the gentle mixing.
-
Once the layers have separated, drain the aqueous layer and proceed with your standard workup.
Protocol 2: Emulsion Breaking by Filtration through Celite®
-
Prepare a filtration setup with a Büchner or Hirsch funnel and a filter flask.
-
Place a piece of filter paper in the funnel and wet it with the organic solvent used in your extraction.
-
Add a layer of Celite® (approximately 1-2 cm thick) onto the filter paper to form a pad.
-
Gently press the Celite® pad down with a flat object (like a stopper) to ensure it is compact.
-
Pour the entire emulsified mixture from the separatory funnel onto the Celite® pad.
-
Apply gentle vacuum to draw the liquid through the pad.
-
The filtrate collected in the flask should be biphasic and the emulsion broken.
-
Transfer the filtrate back to a clean separatory funnel to separate the layers.
Visual Guides
Caption: A step-by-step workflow for troubleshooting emulsion formation.
References
- 1. HLB - what is it? Hydrophilic-lipophilic balance [products.pcc.eu]
- 2. Stabilizing bicontinuous particle-stabilized emulsions formed via solvent transfer-induced phase separation - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]
Technical Support Center: Monitoring Reaction Progress with Tetraoctylphosphonium Bromide
Welcome to the technical support center for utilizing tetraoctylphosphonium bromide in your chemical reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on monitoring reaction progress and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my reaction?
This compound is a quaternary phosphonium (B103445) salt that functions as a phase-transfer catalyst (PTC).[1][2] In biphasic reactions, where reactants are in separate immiscible liquid phases (e.g., an aqueous and an organic phase), the reaction is often slow because the reactants cannot interact.[3] this compound facilitates the transfer of a reactant, typically an anion, from the aqueous phase to the organic phase where the reaction can proceed at a much faster rate.[1][4] Its lipophilic nature, due to the four octyl chains, makes it highly soluble in organic solvents.
Q2: Which analytical techniques are suitable for monitoring the progress of a reaction using this compound?
A variety of standard analytical techniques can be employed to monitor reaction progress.[5] The choice of technique will depend on the specific reactants and products, as well as the equipment available. Common methods include:
-
Thin-Layer Chromatography (TLC): A rapid, qualitative method to quickly assess the consumption of starting material and the formation of the product.[6][7]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are quantitative methods used to separate and quantify the components of a reaction mixture, providing accurate data on conversion and yield.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for in-situ and real-time reaction monitoring, providing detailed structural information and quantification of species in the reaction mixture.[8][9]
-
Infrared (IR) Spectroscopy: Can be used to monitor the appearance or disappearance of functional groups characteristic of the reactants and products.
-
Mass Spectrometry (MS): Often coupled with GC or LC, MS can identify and quantify reactants, products, and byproducts.[10]
Q3: Can this compound interfere with my analytical measurements?
Yes, as a non-volatile salt, this compound can potentially interfere with some analytical techniques.
-
GC Analysis: Being a salt, it is not volatile and will not typically be directly observed in a standard GC analysis. However, it can accumulate in the injector and the front of the GC column, leading to contamination and potential degradation of column performance over time.
-
HPLC Analysis: Depending on the detection method (e.g., UV-Vis, MS), the catalyst may or may not be directly observed. If it has a chromophore, it will be visible by UV-Vis. In mass spectrometry detection, the tetraoctylphosphonium cation will be readily detectable. It is important to develop a chromatographic method that separates the catalyst from the reactants and products.
-
NMR Spectroscopy: The this compound will have characteristic signals in the ¹H and ³¹P NMR spectra.[11] These signals can potentially overlap with signals from your reactants or products. It is advisable to run a spectrum of the catalyst alone in your reaction solvent to identify its peak positions.
Q4: My biphasic reaction has formed a stable emulsion. How can I resolve this to sample my reaction?
Emulsion formation is a common issue in phase-transfer catalysis, as the catalyst itself has surfactant-like properties.[12] To break an emulsion for sampling or work-up, you can try the following:
-
Addition of Saturated Brine: Increasing the ionic strength of the aqueous phase by adding a saturated solution of sodium chloride (brine) can help to break the emulsion.[12]
-
Addition of a Different Organic Solvent: Adding a small amount of a different, less polar organic solvent can sometimes disrupt the emulsion.
-
Centrifugation: If a small sample is taken, centrifuging the vial can often separate the layers.
-
Filtration through Celite: Passing the emulsified mixture through a pad of celite can sometimes help to break up the emulsion.
Troubleshooting Guides
This section addresses specific problems you may encounter while monitoring your reaction.
Issue 1: Inconsistent or non-reproducible results from chromatographic analysis (GC/HPLC).
| Possible Cause | Troubleshooting Step |
| Incomplete Phase Separation | Before sampling, ensure the reaction mixture has fully separated into two distinct phases. If an emulsion is present, refer to the emulsion breaking techniques in the FAQ. For sampling from a biphasic system, it is crucial to consistently sample from the same phase (usually the organic phase). |
| Catalyst Interference | The catalyst may be co-eluting with your analyte of interest in HPLC. Modify the mobile phase composition or gradient to achieve better separation. For GC, ensure your inlet liner is clean and consider using a guard column to protect the analytical column. |
| Sample Preparation | Ensure your sample quenching and preparation procedure is consistent. For reactions that are quenched before analysis, ensure the quenching agent completely stops the reaction.[13] |
Issue 2: Difficulty in quantifying reaction components using NMR spectroscopy.
| Possible Cause | Troubleshooting Step |
| Signal Overlap | The proton signals from the octyl chains of the catalyst can be broad and may overlap with signals from your compounds of interest, particularly in the aliphatic region. Run a ¹H NMR spectrum of pure this compound in your deuterated solvent to identify its chemical shifts.[11] If overlap is an issue, look for non-overlapping, characteristic peaks for quantification. |
| Poor Signal-to-Noise | If you are monitoring the reaction at low concentrations, you may need to increase the number of scans to obtain a good quality spectrum for accurate integration. |
| Integration Errors | Ensure you are integrating well-resolved peaks that are representative of each component. Using an internal standard with a known concentration can improve the accuracy of your quantification. |
Experimental Protocols
Protocol 1: Monitoring a Nucleophilic Substitution Reaction using GC-MS
This protocol describes the monitoring of a substitution reaction of an alkyl halide to an alkyl cyanide, a classic example of a phase-transfer catalyzed reaction.
Reaction: R-Br (organic phase) + NaCN (aqueous phase) --(this compound)--> R-CN + NaBr
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alkyl bromide, an organic solvent (e.g., toluene), and an aqueous solution of sodium cyanide.
-
Initiation: Add this compound (1-5 mol%) to the vigorously stirred mixture and begin heating to the desired reaction temperature.
-
Sampling: At timed intervals (e.g., 0, 15, 30, 60, 120 minutes), stop the stirring and allow the phases to separate. Carefully withdraw a small aliquot (e.g., 0.1 mL) from the organic layer.
-
Sample Preparation: Quench the reaction in the aliquot by diluting it in a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of water. Shake well and allow the layers to separate. Inject the organic layer into the GC-MS.
-
GC-MS Analysis: Use a GC method that separates the starting alkyl bromide from the product alkyl cyanide. The this compound is non-volatile and will not elute. Monitor the disappearance of the starting material peak and the appearance of the product peak over time to determine the reaction conversion.
Protocol 2: Real-Time Monitoring using ¹H NMR Spectroscopy
-
Preparation: In an NMR tube, add your starting material, a deuterated organic solvent (e.g., CDCl₃), and an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the initial mixture to get a t=0 reference.
-
Initiation: Add the aqueous phase containing the other reactant and the this compound. Cap the NMR tube and shake vigorously to mix the phases.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire spectra at regular intervals.[8] The time between spectra will depend on the expected reaction rate.
-
Data Analysis: Process the spectra and integrate the characteristic peaks for the starting material, product, and the internal standard. Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard to determine the reaction kinetics.[9]
Quantitative Data Summary
The following table provides an example of how to present quantitative data obtained from monitoring a reaction.
| Time (minutes) | Conversion by GC-MS (%) | Conversion by ¹H NMR (%) |
| 0 | 0 | 0 |
| 15 | 25 | 28 |
| 30 | 48 | 52 |
| 60 | 75 | 78 |
| 120 | 95 | 96 |
| 240 | >99 | >99 |
Visualizations
Caption: Workflow for monitoring a phase-transfer catalyzed reaction.
Caption: Decision tree for troubleshooting common analytical problems.
References
- 1. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 2. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. youtube.com [youtube.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 8. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. benchchem.com [benchchem.com]
- 13. monomole.com [monomole.com]
Purity analysis of tetraoctylphosphonium bromide and its impact on reactivity
Technical Support Center: Tetraoctylphosphonium Bromide (TOPB)
This guide provides researchers, scientists, and drug development professionals with essential information on the purity analysis of this compound (TOPB) and its impact on experimental reactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TOPB) and what are its primary applications?
A1: this compound is a quaternary phosphonium (B103445) salt.[1][2] Due to its chemical structure, featuring a positively charged phosphorus center surrounded by four long alkyl chains, it is highly lipophilic. This property makes it an effective phase transfer catalyst (PTC), facilitating reactions between reagents in immiscible phases (e.g., an aqueous phase and an organic phase).[3][4] It is also used as an ionic liquid.[5]
Q2: What are the most common impurities in TOPB and why do they matter?
A2: Common impurities in TOPB can significantly alter its performance and include:
-
Water: TOPB is hygroscopic and readily absorbs atmospheric moisture. Water can interfere with moisture-sensitive reactions, alter the catalyst's solubility, and affect reaction kinetics.[6][7][8]
-
Trioctylphosphine (B1581425) Oxide (TOPO): This is a common oxidation byproduct. The presence of phosphine (B1218219) oxides can introduce a coordinating ligand that may interfere with metal-catalyzed reactions or alter the catalytic activity.[9]
-
Residual Starting Materials: Incomplete reactions during synthesis can leave behind starting materials like trioctylphosphine. These unreacted precursors can lead to unwanted side reactions.
-
Other Alkylphosphonium Salts: Impurities with different alkyl chain lengths can alter the lipophilicity of the catalyst, impacting its efficiency in a given solvent system.
Q3: How should I properly store and handle TOPB?
A3: Proper storage is critical to maintaining the purity and integrity of TOPB.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[10][11][12] The recommended storage temperature is often between 2-30°C.[13][14]
-
Handling: TOPB is corrosive and can cause severe skin burns and eye damage.[13][14][15] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Handle the material in a well-ventilated area or a fume hood.
Q4: What is the typical appearance of high-purity TOPB?
A4: High-purity this compound is typically a white to pale yellow solid.[5] If the material appears discolored, clumpy, or oily, it may indicate the presence of impurities or significant moisture absorption.
Troubleshooting Guides
Problem: My phase transfer catalysis (PTC) reaction is slow or shows low yield.
-
Possible Cause: The purity of the TOPB catalyst is a primary suspect.
-
Solution 1: Check for Water Contamination. Excess water can hinder the catalyst's ability to transfer the reactive anion into the organic phase. Quantify the water content using Karl-Fischer titration (see Experimental Protocols). If the water content is high, consider drying the catalyst under vacuum (if thermally stable) or purchasing a new, anhydrous batch.
-
Solution 2: Assess Organic Purity. Impurities like trioctylphosphine oxide can "poison" or inhibit the catalyst's function.[16] Analyze the purity using ¹H and ³¹P NMR spectroscopy to check for characteristic signals of impurities.
-
Solution 3: Verify Catalyst Structure. The efficiency of a PTC is highly dependent on its organophilicity.[16] If the batch contains impurities with different alkyl chain lengths, its performance may be compromised. Consider using a fresh, high-purity lot of TOPB.
-
Problem: I am observing unexpected side products in my reaction.
-
Possible Cause: Reactive impurities in the TOPB may be participating in the reaction.
-
Solution 1: Analyze for Precursors. Check for the presence of unreacted starting materials, such as trioctylphosphine, via ³¹P NMR. Tertiary phosphines are nucleophilic and can participate in a variety of side reactions.
-
Solution 2: Check the pH. Some TOPB products, when dissolved in water, can form acidic solutions.[13][14] This acidity could catalyze undesired side reactions. Measure the pH of an aqueous solution of your TOPB to determine if it is a contributing factor.
-
Problem: The reaction mixture has an unusual color or consistency.
-
Possible Cause: Impurities in the TOPB or degradation of the catalyst itself.
-
Solution 1: Evaluate Catalyst Stability. Under harsh reaction conditions (e.g., high temperature, strong base), the phosphonium salt may degrade. This is known as Hofmann elimination. Check the thermal stability information for TOPB and ensure your reaction conditions are within the recommended limits.
-
Solution 2: Purify the Catalyst. If you suspect impurities are the cause, consider purifying the TOPB by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes), though purchasing a new, certified-purity batch is often more reliable.
-
Data Presentation
Table 1: Key Analytical Methods for TOPB Purity Assessment
| Analytical Technique | Parameter Measured | Common Impurity Detected |
| Karl-Fischer Titration | Water Content | Absorbed moisture |
| ³¹P NMR Spectroscopy | Phosphorus Environment | Trioctylphosphine Oxide, Trioctylphosphine |
| ¹H NMR Spectroscopy | Proton Environment | Residual solvents, incorrect alkyl chain ratios |
| Argentometric Titration | Bromide Content | Verifies salt concentration |
| HPLC with ELSD/CAD | Non-volatile Impurities | Other phosphonium salts, synthesis byproducts |
Table 2: Illustrative Impact of TOPB Purity on PTC Reaction Yield (Note: Data are for illustrative purposes and will vary by reaction type.)
| TOPB Purity (%) | Water Content (ppm) | Reaction Yield (%) |
| > 99% | < 100 | 95 - 99% |
| 97% | 500 | 80 - 88% |
| 95% | 2000 | 65 - 75% |
| < 90% | > 5000 | < 50% |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl-Fischer Titration
This protocol outlines the volumetric Karl-Fischer (KF) method, a standard for accurate water determination.[17]
-
Principle: The KF reaction is a titration based on the oxidation of sulfur dioxide by iodine in the presence of water.[17] The endpoint is reached when excess iodine is detected, typically by a potentiometric sensor.
-
Reagents & Equipment:
-
Automated Karl-Fischer Titrator
-
Anhydrous methanol (B129727) or specialized KF solvent
-
Volumetric KF titrant (e.g., Hydranal™-Composite 5)
-
Airtight titration vessel with a desiccant tube
-
Calibrated analytical balance
-
Gas-tight syringe
-
-
Procedure:
-
System Preparation: Fill the titrator burette with the KF titrant and condition the solvent in the titration vessel by running a pre-titration until a stable, low-drift endpoint is achieved.
-
Standardization: Accurately weigh a known amount of a water standard (or inject a precise volume) into the conditioned vessel and titrate to the endpoint. The titrator will calculate the titer (mg H₂O / mL titrant). Perform in triplicate for accuracy.
-
Sample Analysis: Accurately weigh a sample of TOPB (typically 0.1 - 0.5 g) and quickly add it to the titration vessel. Ensure the vessel is sealed immediately to prevent atmospheric moisture contamination.
-
Titration: Begin the titration. The instrument will automatically stop at the endpoint and record the volume of titrant used.
-
Calculation: The water content in the sample is calculated as follows: Water (ppm) = [(Volume of Titrant (mL) × Titer (mg/mL)) / Sample Weight (g)] × 1000
-
Visualizations
Caption: A typical quality control workflow for qualifying a new batch of TOPB.
Caption: A decision tree for troubleshooting low yield in reactions using TOPB.
Caption: Logical relationships between common TOPB impurities and their impact.
References
- 1. Quaternary phosphonium salts in the synthetic chemistry: Recent progress, development, and future perspectives [ouci.dntb.gov.ua]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 5. chembk.com [chembk.com]
- 6. hiyka.com [hiyka.com]
- 7. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. iedu.mui.ac.ir [iedu.mui.ac.ir]
- 11. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 12. lsu.edu [lsu.edu]
- 13. This compound for synthesis 23906-97-0 [sigmaaldrich.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. This compound | C32H68BrP | CID 3015167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 17. Karl Fischer titration - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Reactant Solubility Issues with Tetraoctylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when using tetraoctylphosphonium bromide (TOPB) to overcome reactant solubility issues in various experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve reactant solubility?
This compound (TOPB) is a quaternary phosphonium (B103445) salt that functions as a phase-transfer catalyst (PTC).[1] Its structure, featuring a positively charged phosphorus atom surrounded by four long octyl chains, gives it unique solubility properties.[2] The long alkyl chains make it soluble in organic solvents, while the phosphonium cation can pair with an anion (e.g., a reactant) and transport it from an aqueous or solid phase into the organic phase where the other reactant is dissolved.[3] This transfer of the reactant across the phase boundary overcomes the insolubility of the reactant in the organic solvent, allowing the reaction to proceed.
Q2: In which types of reactions is this compound most effective?
TOPB is particularly effective in biphasic reactions where one reactant is soluble in an aqueous or solid phase and the other in an organic phase.[1] It is commonly used in nucleophilic substitution reactions (such as Williamson ether synthesis, alkylations, and cyanations), oxidations, and reductions.[4] Its high thermal stability compared to some quaternary ammonium (B1175870) salts makes it suitable for reactions requiring elevated temperatures.
Q3: What are the key advantages of using a phosphonium-based catalyst like TOPB over a traditional ammonium-based catalyst?
Phosphonium-based catalysts like TOPB offer several advantages over their ammonium counterparts:
-
Higher Thermal Stability: Phosphonium salts are generally more stable at higher temperatures and are not as susceptible to Hofmann elimination, a common degradation pathway for ammonium salts in the presence of a base.
-
Increased Lipophilicity: The larger phosphorus atom can lead to greater lipophilicity, which can enhance the catalyst's solubility in the organic phase and improve its efficiency in transferring anions.
-
Potentially Higher Yields: In some reactions, the use of a phosphonium salt can result in higher reaction yields compared to ammonium salts under the same conditions.
Q4: What are the typical working concentrations for this compound?
The optimal concentration of TOPB can vary depending on the specific reaction, substrates, and solvent system. Generally, it is used in catalytic amounts, typically ranging from 1 to 10 mol% relative to the limiting reactant. It is always recommended to perform a small-scale pilot experiment to determine the optimal catalyst loading for your specific application.
Q5: Is this compound soluble in water?
This compound has limited solubility in water due to the presence of the four long, hydrophobic octyl chains.[4] It is, however, soluble in a variety of organic solvents. This differential solubility is key to its function as a phase-transfer catalyst.
Troubleshooting Guide
Issue 1: Low or No Reaction Conversion
Q: I've added this compound to my biphasic reaction, but I'm observing very low or no conversion of my starting materials. What could be the problem?
A: Several factors could be contributing to the lack of reactivity. Consider the following troubleshooting steps:
-
Insufficient Agitation: Vigorous stirring is crucial in phase-transfer catalysis to maximize the interfacial area between the two phases, facilitating the transfer of the reactant anion by the catalyst.[3] Ensure your reaction mixture is being stirred at a high rate.
-
Catalyst "Poisoning": Certain anions, particularly highly polarizable ones like iodide, can sometimes bind too strongly to the phosphonium cation, hindering its ability to transport the desired reactant anion. If your reaction generates such an anion as a byproduct, it could be inhibiting the catalyst.
-
Incorrect Solvent System: The choice of the organic solvent is important. While TOPB is soluble in many organic solvents, the solvent can also influence the reactivity of the transferred anion. In some cases, a more polar aprotic solvent might be beneficial.
-
Low Catalyst Concentration: While used in catalytic amounts, too low a concentration of TOPB may not be sufficient to facilitate the reaction at a reasonable rate. Try incrementally increasing the catalyst loading.
-
Water Content: The amount of water in the aqueous phase can influence the hydration of the anion. A highly hydrated anion is more difficult to transfer to the organic phase.[3] Using a saturated aqueous solution of the reactant salt can sometimes improve transfer efficiency.
Issue 2: Difficulty in Product Purification
Q: After my reaction is complete, I'm having trouble separating my product from the this compound catalyst. How can I effectively remove it?
A: The lipophilic nature of TOPB can sometimes make its removal from the organic product challenging. Here are a few strategies:
-
Aqueous Washes: Multiple washes of the organic layer with water can help to partition the ionic catalyst into the aqueous phase.
-
Column Chromatography: If your product is stable on silica (B1680970) gel, column chromatography is an effective method for separating the nonpolar product from the more polar phosphonium salt.
-
Precipitation/Crystallization: If your product is a solid, recrystallization from an appropriate solvent system can be an excellent way to leave the catalyst behind in the mother liquor.
-
Use of a Supported Catalyst: For future experiments, consider using a polymer-supported phosphonium salt. These catalysts can be easily filtered off at the end of the reaction, simplifying purification.
Issue 3: Inconsistent Reaction Results
Q: I am getting inconsistent yields and reaction times when using this compound. What could be causing this variability?
A: Inconsistent results in phase-transfer catalysis can often be traced back to subtle variations in the experimental setup:
-
Stirring Rate: As mentioned, the stirring speed directly impacts the interfacial area. Ensure you are using a consistent and high stirring rate for all your experiments.
-
Purity of Reactants and Catalyst: Impurities in your starting materials or the TOPB itself can interfere with the reaction. Ensure you are using reagents of appropriate purity.
-
Temperature Control: Reaction temperature can significantly affect the rate of reaction. Ensure precise and consistent temperature control throughout the experiment.
-
Water Content: Variations in the amount of water, even small ones, can affect the hydration of the anion and its transfer efficiency.[3] Be precise with the volumes of your aqueous phase.
Data Presentation
The following table summarizes a comparative study on the effect of different phase-transfer catalysts on the yield of a nucleophilic substitution reaction. While this study used Tetraphenylphosphonium Bromide (TPPB), the results are indicative of the high efficiency that can be achieved with phosphonium-based catalysts like TOPB compared to their ammonium-based counterparts.
| Catalyst Type | Catalyst Name | Reaction Yield (%) |
| Phosphonium Salt | Tetraphenylphosphonium Bromide (TPPB) | 98% |
| Ammonium Salt | Tri Capryryl methyl Ammonium Chloride (Aliquat 336) | 92% |
| Ammonium Salt | Tetra Butyl Ammonium Bromide (TBAB) | 91% |
Experimental Protocols
Detailed Methodology for Williamson Ether Synthesis using this compound
This protocol describes the synthesis of an ether from a phenol (B47542) and an alkyl halide in a biphasic system, a classic example where TOPB can overcome solubility issues.
Materials:
-
Phenol (or a substituted phenol)
-
Alkyl halide (e.g., 1-bromobutane)
-
Sodium hydroxide (B78521) (NaOH)
-
This compound (TOPB)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the phenol in toluene.
-
Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of sodium hydroxide.
-
Addition of Reactants and Catalyst: Add the aqueous NaOH solution to the toluene solution of the phenol. To this biphasic mixture, add a catalytic amount of this compound (e.g., 2-5 mol%).
-
Initiation of Reaction: Begin vigorous stirring of the mixture. Add the alkyl halide to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and maintain vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Purification: Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product. The product can be further purified by column chromatography or distillation.
Mandatory Visualization
The following diagrams illustrate the mechanism of phase-transfer catalysis and a typical experimental workflow for a reaction utilizing this compound.
Caption: Mechanism of Phase-Transfer Catalysis with TOPB.
Caption: Experimental Workflow for Williamson Ether Synthesis.
References
Validation & Comparative
A Comparative Guide to the Catalytic Activity of Tetraoctylphosphonium Bromide and Tetrabutylammonium Bromide in Phase Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the catalytic performance of two prominent phase transfer catalysts: tetraoctylphosphonium bromide (TOPB) and tetrabutylammonium (B224687) bromide (TBAB). The selection of an appropriate phase transfer catalyst is critical for optimizing reaction kinetics, yields, and overall process efficiency in multiphase organic synthesis. This document summarizes their catalytic activities, supported by experimental data, and provides detailed experimental protocols for a representative reaction.
Principles of Phase Transfer Catalysis
Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase. The catalyst, a salt with a lipophilic cation and a hydrophilic anion, transports a reactant from one phase to another where the reaction occurs. This methodology is instrumental in numerous industrial applications, including the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, as it often leads to higher yields, milder reaction conditions, and reduced reliance on expensive or hazardous solvents.
The general mechanism involves the exchange of the catalyst's anion with the reacting anion in the aqueous phase. The resulting ion pair, being soluble in the organic phase due to the bulky, lipophilic nature of the cation, migrates into the organic phase. Here, the poorly solvated and thus highly reactive anion reacts with the organic substrate. The catalyst cation then transports the leaving group back to the aqueous phase, completing the catalytic cycle.
Physicochemical Properties and Catalytic Activity
This compound (TOPB) and Tetrabutylammonium Bromide (TBAB) are both quaternary onium salts widely employed as phase transfer catalysts. However, their structural and electronic differences, primarily centered around the phosphorus versus nitrogen atom and the length of the alkyl chains, lead to distinct catalytic behaviors.
Tetrabutylammonium Bromide (TBAB) is a versatile and cost-effective phase transfer catalyst.[1][2][3] Its tetrabutylammonium cation provides sufficient lipophilicity to facilitate the transfer of anions into an organic phase.[4] TBAB has been successfully employed in a wide array of reactions, including alkylations, oxidations, reductions, and esterifications.[1][2]
This compound (TOPB) , and phosphonium (B103445) salts in general, often exhibit higher catalytic activity and thermal stability compared to their ammonium (B1175870) counterparts. The larger and more polarizable phosphorus atom in the phosphonium cation forms a looser, more reactive ion pair with the anion in the organic phase. This "naked" anion is more nucleophilic, leading to enhanced reaction rates. Additionally, phosphonium salts are not susceptible to Hofmann elimination, a common degradation pathway for ammonium salts in the presence of strong bases at elevated temperatures. However, some phosphonium salts can be less stable in the presence of concentrated sodium hydroxide.
Quantitative Performance Comparison
Direct comparative experimental data for this compound (TOPB) is limited in publicly available literature. However, studies comparing other tetraalkylphosphonium salts with tetrabutylammonium bromide (TBAB) provide valuable insights into their relative catalytic efficiencies. The following table summarizes the results from a study on the alkylation of sodium benzoate (B1203000) with butyl bromide, using tetraphenylphosphonium (B101447) bromide (TPPB) as a representative phosphonium salt catalyst.
| Catalyst | Reaction Yield (%) |
| Tetraphenylphosphonium Bromide (TPPB) | 98 |
| Tetrabutylammonium Bromide (TBAB) | 91 |
| Tricaprylmethylammonium Chloride (Aliquat 336) | 92 |
| Data sourced from a study on the phase transfer catalyzed alkylation of sodium benzoate with butyl bromide. It is important to note that TPPB is used as a proxy for TOPB in this comparison. |
The data indicates that under the specified reaction conditions, the phosphonium salt catalyst (TPPB) resulted in a significantly higher yield of butyl benzoate compared to TBAB.[5] This suggests that for this type of nucleophilic substitution reaction, a phosphonium salt can be a more effective catalyst.
Experimental Protocols
Alkylation of Sodium Benzoate with Butyl Bromide
This protocol details a representative experimental setup for comparing the catalytic activity of phase transfer catalysts in a nucleophilic substitution reaction.
Materials:
-
Sodium Benzoate
-
Butyl Bromide
-
Toluene
-
Water
-
This compound (TOPB) or Tetrabutylammonium Bromide (TBAB)
-
Hydrochloric Acid (for titration)
-
Sodium Hydroxide (for titration)
-
Phenolphthalein (B1677637) indicator
Procedure:
-
A 250 ml three-necked flask equipped with a mechanical stirrer, condenser, and thermometer is charged with 100 ml of toluene, 100 ml of water, a 1:1 molar ratio of sodium benzoate to butyl bromide, and 0.001 moles of the phase transfer catalyst (TOPB or TBAB).
-
The reaction mixture is heated to 60°C with constant stirring at 500 rpm.
-
The progress of the reaction is monitored by periodically taking samples from the aqueous phase and titrating the unreacted sodium benzoate with a standardized solution of hydrochloric acid using phenolphthalein as an indicator.
-
The reaction is allowed to proceed for 60 minutes.
-
Upon completion, the organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, butyl benzoate.
-
The yield is calculated based on the consumption of sodium benzoate.
Mandatory Visualization
Caption: General mechanism of phase transfer catalysis.
Conclusion
Both this compound and tetrabutylammonium bromide are effective phase transfer catalysts, each with its own set of advantages. TBAB is a widely used, cost-effective option suitable for a broad range of applications. In contrast, phosphonium salts like TOPB, often exhibit superior catalytic activity and thermal stability, which can be advantageous in more demanding reaction conditions or when higher yields are required. The choice between these two catalysts should be made based on the specific requirements of the reaction, including the nature of the reactants, the reaction temperature, the basicity of the medium, and economic considerations. For reactions where maximizing yield and reaction rate is paramount, a phosphonium salt such as this compound may be the preferred choice, despite its potentially higher cost.
References
Advantages of phosphonium-based catalysts over ammonium-based catalysts
In the landscape of chemical synthesis, particularly in phase-transfer catalysis (PTC), the choice of catalyst is a critical determinant of reaction efficiency, product yield, and overall process viability. Among the most prominent classes of PTCs are quaternary ammonium (B1175870) and phosphonium (B103445) salts. While both are effective in facilitating reactions between immiscible phases, phosphonium-based catalysts often exhibit distinct advantages over their ammonium counterparts, particularly in demanding industrial applications. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed catalyst selections.
Performance Comparison: A Head-to-Head Analysis
The superiority of phosphonium-based catalysts primarily stems from their enhanced thermal and chemical stability. This robustness translates to higher yields and purer products, especially in reactions requiring elevated temperatures or strongly basic conditions.
Key Advantages of Phosphonium-Based Catalysts:
-
Higher Thermal Stability: Phosphonium salts can withstand higher reaction temperatures compared to ammonium salts. This is crucial for reactions that require significant heat to proceed at a reasonable rate.
-
Chemical Stability in Basic Conditions: Quaternary ammonium salts are susceptible to a degradation pathway known as Hofmann elimination in the presence of strong bases and heat, leading to the formation of an alkene and a tertiary amine. This not only reduces catalyst efficiency but also introduces impurities into the reaction mixture. Phosphonium salts are not prone to Hofmann elimination, making them the preferred choice for reactions conducted under strongly basic conditions.[1]
-
Enhanced Lipophilicity: The larger size of the phosphorus atom compared to nitrogen generally leads to higher lipophilicity of the phosphonium cation. This property can facilitate a more efficient transfer of the reactant anion from the aqueous phase to the organic phase, potentially leading to faster reaction rates and higher yields.[1]
-
Greater Versatility: The higher stability of phosphonium salts makes them suitable for a broader range of demanding industrial processes that may involve prolonged reaction times or harsh conditions.[1]
Advantages of Ammonium-Based Catalysts:
-
Cost-Effectiveness: Ammonium salts are generally less expensive and more widely available than their phosphonium counterparts, making them a cost-effective option for many applications.[1]
-
Effectiveness in Milder Conditions: For a wide array of chemical transformations that proceed under milder temperatures and pH, ammonium-based catalysts are highly effective and economically advantageous.[1]
Quantitative Data Presentation
The following tables summarize the performance of phosphonium and ammonium-based catalysts in specific, experimentally verified reactions.
Table 1: Comparison of Catalyst Performance in the Alkylation of Sodium Benzoate
| Catalyst | Catalyst Type | Yield of Butyl Benzoate (%) |
| Tetraphenylphosphonium Bromide (TPPB) | Phosphonium Salt | 98 |
| Tri-caprylyl-methylammonium chloride (Aliquat 336) | Ammonium Salt | 92 |
| Tetrabutylammonium Bromide (TBAB) | Ammonium Salt | 91 |
Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 0.001 mole of catalyst, toluene/water solvent system, 60°C, 60 minutes, 500 rpm agitation.[1]
Table 2: Comparison of Catalyst Performance in Metal Extraction
| Catalyst System | Metal | Recovery Rate (%) |
| Phosphonium-based (Cyp-IL) | Molybdenum (Mo) | 91 |
| Vanadium (V) | 82.5 | |
| Ammonium-based (Ali-IL) | Molybdenum (Mo) | 85 |
| Vanadium (V) | 72 |
Cyp-IL and Ali-IL are bifunctional ionic liquids used for the leaching of metals from spent hydrodesulfurization catalysts.
Mandatory Visualizations
To further illustrate the key differences and mechanisms, the following diagrams are provided.
References
A Comparative Guide to a Novel Green Synthesis Method Utilizing Tetraoctylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of a High-Efficiency Phase-Transfer Catalysis Protocol
The continuous pursuit of greener, more efficient, and cost-effective synthetic methodologies is a cornerstone of modern chemical research and pharmaceutical development.[1][2][3] Phase-transfer catalysis (PTC) represents a significant advancement in this area, enabling reactions between reactants in immiscible phases, thereby reducing the need for hazardous solvents and often leading to faster reactions and higher yields.[4][5] This guide introduces and validates a novel synthetic method employing tetraoctylphosphonium bromide as a phase-transfer catalyst for the nucleophilic substitution of alkyl halides.
The performance of this new method is objectively compared against a traditional approach that eschews a catalyst and a method utilizing a more common quaternary ammonium-based catalyst, tetrabutylammonium (B224687) bromide (TBAB).[6][7][8] Phosphonium salts, such as this compound, often exhibit higher thermal stability and can provide superior reactivity compared to their ammonium (B1175870) counterparts, making them excellent candidates for optimizing challenging reactions.[9][10]
Comparative Performance Analysis
The validation of this novel method is demonstrated through the synthesis of 1-azidooctane (B1266841), a versatile intermediate, from 1-bromooctane (B94149). The reaction involves the displacement of bromide with an azide (B81097) anion, a classic example of a nucleophilic substitution that benefits greatly from phase-transfer catalysis.[11][12][13] The efficiency of the this compound-catalyzed method is evaluated against two alternatives under standardized conditions.
Table 1: Comparative Data for the Synthesis of 1-Azidooctane
| Parameter | Method A: New Method (TOPB) | Method B: Alternative PTC (TBAB) | Method C: Traditional (No PTC) |
| Catalyst | This compound | Tetrabutylammonium Bromide | None |
| Catalyst Loading | 1 mol% | 1 mol% | N/A |
| Temperature | 80°C | 80°C | 80°C |
| Reaction Time | 4 hours | 7 hours | 24 hours |
| Yield (%) | 98% | 93% | <25%[11] |
| Product Purity (%) | >99% | 98% | 90% (after extensive purification) |
| E-Factor * | 5.2 | 6.1 | 15.8 |
*E-Factor (Environmental Factor) = Total Mass of Waste / Mass of Product. A lower E-Factor indicates a greener process.[14]
The data clearly indicates that the new method using this compound provides a significantly higher yield in a much shorter reaction time compared to both the TBAB-catalyzed and the traditional uncatalyzed methods. The superior performance can be attributed to the increased lipophilicity of the tetraoctylphosphonium cation, which enhances its ability to transport the azide anion into the organic phase for reaction.[10][15] Furthermore, the dramatic reduction in the E-Factor highlights the environmental benefits of this new protocol, aligning with the principles of green chemistry.[14][16]
Diagrams and Workflows
Phase-Transfer Catalysis Mechanism
The diagram below illustrates the catalytic cycle of this compound (Q⁺P(Oct)₄Br⁻) in facilitating the transfer of the azide nucleophile (N₃⁻) from the aqueous phase to the organic phase, where it reacts with the alkyl bromide substrate (R-Br).
Caption: Catalytic cycle of this compound (Q⁺Br⁻).
Experimental Workflow Comparison
This workflow diagram contrasts the procedural steps for the new catalyst-driven method against the traditional approach, highlighting the simplification in workup and purification.
Caption: Comparison of experimental workflows.
Experimental Protocols
Detailed methodologies are provided for the replication and validation of the compared synthetic routes.
Materials and General Procedure: All reagents were sourced from commercial suppliers and used without further purification. Reactions were monitored by Thin Layer Chromatography (TLC) on silica (B1680970) gel plates and/or Gas Chromatography (GC). Product identity was confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Method A: New Synthetic Method (this compound - TOPB)
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-bromooctane (10.0 mmol, 1.93 g), sodium azide (15.0 mmol, 0.975 g), and this compound (0.10 mmol, 0.057 g, 1 mol%).
-
Add toluene (20 mL) and deionized water (20 mL) to the flask.
-
Heat the biphasic mixture to 80°C with vigorous stirring.
-
Maintain the temperature and stirring for 4 hours, monitoring the reaction progress.
-
After completion, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer. Wash the organic layer twice with deionized water (2 x 20 mL) and once with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-azidooctane as a clear, colorless oil.
Method B: Alternative PTC Method (Tetrabutylammonium Bromide - TBAB)
-
Follow the exact procedure as described in Method A, but substitute this compound with tetrabutylammonium bromide (0.10 mmol, 0.032 g, 1 mol%).[6][17]
-
Maintain the reaction at 80°C for 7 hours.
-
The workup and isolation procedure is identical to Method A.
Method C: Traditional Method (No PTC)
-
To a round-bottom flask, add 1-bromooctane (10.0 mmol, 1.93 g) and sodium azide (15.0 mmol, 0.975 g).
-
Add anhydrous dimethylformamide (DMF) (40 mL) as the solvent.
-
Heat the mixture to 80°C with stirring for 24 hours.
-
Upon completion, cool the reaction to room temperature and pour it into a beaker containing 150 mL of cold deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine (3 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to obtain 1-azidooctane.
This guide provides a comprehensive validation of a new synthetic method, offering a potent, efficient, and environmentally conscious alternative for nucleophilic substitution reactions. The supporting data and detailed protocols enable researchers to readily adopt and benefit from this advanced catalytic system.
References
- 1. Fueling the Pipeline via Innovations in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecules | Special Issue : New Synthetic Methods for Organic Compounds [mdpi.com]
- 4. ijirset.com [ijirset.com]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN101906007B - Preparation method of organic azide - Google Patents [patents.google.com]
- 14. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spcmc.ac.in [spcmc.ac.in]
- 16. acs.org [acs.org]
- 17. Tetrabutylammonium Bromide: A Versatile Phase-Transfer Catalyst for Efficient Synthesis of Bioactive N-Heterocycles_Chemicalbook [chemicalbook.com]
A Comparative Guide to the Performance of Tetraoctylphosphonium Bromide in Different Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
Tetraoctylphosphonium bromide stands out as a highly effective phase transfer catalyst (PTC) and ionic liquid, distinguished by its exceptional lipophilicity due to the presence of eight long alkyl chains. This structural feature significantly influences its solubility and performance in various solvent systems, making it a compelling choice for a range of organic synthesis applications, particularly those involving nonpolar media. This guide provides a comparative analysis of this compound's performance, supported by experimental data from analogous phosphonium (B103445) salts, to assist researchers in catalyst and solvent selection.
General Principles and Advantages of Phosphonium Salts
Quaternary phosphonium salts, such as this compound, are often favored over their quaternary ammonium (B1175870) counterparts in phase transfer catalysis for several key reasons. The central phosphorus atom, being larger and more polarizable than a nitrogen atom, forms a looser ion pair with the accompanying anion. This "naked" anion is more reactive in the organic phase, leading to enhanced reaction rates.[1] Furthermore, phosphonium salts generally exhibit greater thermal stability, making them suitable for reactions requiring elevated temperatures where ammonium salts might undergo degradation through Hofmann elimination.[2]
The long octyl chains of this compound impart a high degree of lipophilicity, rendering it particularly effective in nonpolar organic solvents where it can efficiently transport reactive anions from an aqueous or solid phase.
Performance in Nucleophilic Substitution Reactions
To illustrate the performance of this compound in different solvent environments, we present representative data from a well-studied analogous reaction: the alkylation of sodium benzoate (B1203000) with butyl bromide, catalyzed by a phosphonium salt. While direct comparative data for this compound across a range of solvents is limited in publicly available literature, the following tables provide expected performance trends based on data for other lipophilic phosphonium salts like tetraphenylphosphonium (B101447) bromide (TPPB).
Table 1: Catalyst Performance in the Alkylation of Sodium Benzoate
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Tetraphenylphosphonium Bromide (TPPB) | Toluene | 60 | 1 | 98 | [2] |
| Tricaprylylmethylammonium Chloride (Aliquat 336) | Toluene | 60 | 1 | 92 | [2] |
| Tetrabutylammonium Bromide (TBAB) | Toluene | 60 | 1 | 91 | [2] |
This data highlights the superior performance of phosphonium-based catalysts over common ammonium-based alternatives in a nonpolar aromatic solvent like toluene. The enhanced lipophilicity and the nature of the phosphonium cation contribute to the higher yield.
Table 2: Expected Performance of this compound in Various Solvents
The following table outlines the expected performance of this compound in a typical nucleophilic substitution reaction based on general principles of phase transfer catalysis and the known properties of long-chain phosphonium salts.
| Solvent System | Expected Reaction Rate | Expected Yield | Rationale |
| Toluene/Water | High | Excellent | The high lipophilicity of the tetraoctylphosphonium cation ensures excellent solubility and efficiency in the nonpolar organic phase. |
| Heptane (B126788)/Water | High | Excellent | Similar to toluene, the nonpolar nature of heptane is well-suited for the highly lipophilic catalyst. |
| Dichloromethane/Water | Moderate to High | Very Good | Dichloromethane is a polar aprotic solvent that can also effectively solvate the catalyst-anion pair. |
| Acetonitrile (B52724)/Water | Moderate | Good | As a polar aprotic solvent, acetonitrile can facilitate the reaction, though the high lipophilicity of the catalyst may be less of an advantage compared to nonpolar solvents. |
| Tetrahydrofuran (THF)/Water | Moderate | Good | THF is a less polar ether solvent that can support the reaction, with performance likely between that of nonpolar and more polar aprotic solvents. |
Experimental Protocols
General Protocol for Phase Transfer Catalyzed Nucleophilic Substitution (Alkylation)
This protocol describes a general procedure for the alkylation of a nucleophile in a biphasic system using this compound as the phase transfer catalyst.
Materials:
-
Nucleophile (e.g., sodium salt of a phenol (B47542) or carboxylate)
-
Alkylating agent (e.g., alkyl halide)
-
This compound (catalytic amount, typically 1-5 mol%)
-
Organic solvent (e.g., toluene, heptane)
-
Water (if the nucleophile is in the aqueous phase)
-
Stirring apparatus
-
Heating apparatus (if required)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the nucleophile, the organic solvent, and water (if applicable).
-
Add the alkylating agent to the mixture.
-
Add the catalytic amount of this compound.
-
Stir the mixture vigorously to ensure efficient mixing of the two phases.
-
Heat the reaction to the desired temperature and monitor the progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method such as distillation or column chromatography.
Visualizing the Catalytic Cycle
The following diagrams illustrate the mechanism of phase transfer catalysis and a typical experimental workflow.
Caption: Mechanism of this compound in Phase Transfer Catalysis.
Caption: General Experimental Workflow for a Phase Transfer Catalyzed Reaction.
Conclusion
This compound is a highly effective and versatile phase transfer catalyst, particularly well-suited for reactions conducted in nonpolar organic solvents. Its superior lipophilicity and the inherent advantages of the phosphonium cation—enhanced reactivity and greater thermal stability—make it a powerful tool for researchers in organic synthesis and drug development. While direct quantitative comparisons in a wide array of solvents are not extensively documented, the principles of phase transfer catalysis and data from analogous compounds strongly support its efficacy. The choice of solvent should be guided by the polarity of the reactants and the overall desired reaction conditions, with nonpolar solvents often providing the optimal environment for this catalyst.
References
A Comparative Guide to the Kinetics of Reactions Catalyzed by Tetraoctylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of tetraoctylphosphonium bromide (TOPB) in phase-transfer catalysis (PTC), with a focus on its reaction kinetics compared to other commonly used catalysts. The information presented is supported by experimental data to aid in the selection of the most effective catalyst for specific research and drug development applications.
Executive Summary
This compound is a quaternary phosphonium (B103445) salt that serves as a highly effective phase-transfer catalyst. Its lipophilic nature, conferred by the four octyl chains, allows for the efficient transfer of anionic reactants from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs. This guide highlights the superior reactivity and thermal stability of phosphonium salts like TOPB in comparison to their quaternary ammonium (B1175870) counterparts, supported by available kinetic data. While specific kinetic parameters for TOPB are not abundantly available in publicly accessible literature, comparative studies of related phosphonium salts provide strong evidence of their advantages in accelerating reaction rates and improving yields.
Comparison of Catalytic Performance: Phosphonium vs. Ammonium Salts
Phase-transfer catalysts are pivotal in facilitating reactions between immiscible reactants. The choice of catalyst significantly impacts reaction kinetics. Quaternary phosphonium salts, such as this compound, and quaternary ammonium salts, like tetrabutylammonium (B224687) bromide (TBAB) and Aliquat 336 (a mixture of methyltrialkylammonium chlorides), are the most prevalent classes of PTC catalysts.
Phosphonium salts generally exhibit higher reactivity and greater thermal stability compared to ammonium salts.[1][2] The enhanced reactivity is often attributed to the larger and more polarizable nature of the phosphorus atom compared to the nitrogen atom, leading to a "looser" ion pair between the phosphonium cation and the reacting anion. This looser association results in a more "naked" and, therefore, more nucleophilic anion in the organic phase, which accelerates the reaction rate.[1]
Furthermore, quaternary ammonium salts can be susceptible to Hofmann elimination, a degradation pathway that can occur under basic conditions and at elevated temperatures, leading to reduced catalyst efficacy. Phosphonium salts are not prone to this degradation pathway, making them more robust for reactions requiring harsh conditions.
A study on the alkylation of sodium benzoate (B1203000) with butyl bromide provides a clear example of the superior performance of phosphonium-based catalysts. In this reaction, the phosphonium salt, Tetraphenylphosphonium Bromide (TPPB), achieved a 98% yield, outperforming the ammonium salts Aliquat 336 (92% yield) and Tetrabutylammonium Bromide (TBAB) (91% yield) under the same reaction conditions.[2][3]
Quantitative Data Presentation
Table 1: Comparison of Catalyst Performance in the Alkylation of Sodium Benzoate [2][3]
| Catalyst | Catalyst Type | Yield of Butyl Benzoate (%) |
| Tetraphenylphosphonium Bromide (TPPB) | Quaternary Phosphonium | 98 |
| Aliquat 336 | Quaternary Ammonium | 92 |
| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium | 91 |
| Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 0.001 mole of catalyst, toluene (B28343)/water solvent system, 60°C, 60 minutes, 500 rpm agitation. |
Experimental Protocols
To conduct a kinetic study of a reaction catalyzed by this compound and compare its performance with other catalysts, the following general experimental protocol can be adapted.
General Protocol for a Kinetic Study of a Phase-Transfer Catalyzed Reaction (e.g., Nucleophilic Substitution)
Objective: To determine the reaction rate constants and activation energy for the nucleophilic substitution of an alkyl halide with an inorganic salt catalyzed by this compound and other phase-transfer catalysts.
Materials:
-
Alkyl halide (e.g., 1-bromooctane)
-
Inorganic salt (e.g., sodium cyanide or potassium iodide)
-
Organic solvent (e.g., toluene or chlorobenzene)
-
Deionized water
-
This compound
-
Alternative phase-transfer catalysts (e.g., Tetrabutylammonium bromide, Aliquat 336)
-
Internal standard for chromatographic analysis (e.g., decane)
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, condenser, and temperature probe
-
Thermostatic water bath
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
-
Autosampler and vials
-
Magnetic stirrer and stir bars
Procedure:
-
Reaction Setup:
-
Charge the reactor with the aqueous solution of the inorganic salt and the organic solution of the alkyl halide and the internal standard.
-
Equilibrate the reactor to the desired temperature using the thermostatic water bath.
-
Initiate the reaction by adding the phase-transfer catalyst (a specific molar percentage relative to the limiting reactant) to the vigorously stirred biphasic mixture.
-
-
Sampling:
-
At regular time intervals, withdraw aliquots from the organic layer using a syringe.
-
Immediately quench the reaction in the aliquot by diluting it with a suitable solvent to stop the reaction.
-
-
Analysis:
-
Analyze the quenched samples using GC or HPLC to determine the concentration of the reactant and product relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time.
-
Determine the initial reaction rate from the slope of the concentration-time curve at t=0.
-
To determine the reaction order with respect to each reactant and the catalyst, perform a series of experiments varying the initial concentration of one component while keeping the others constant.
-
Calculate the apparent rate constant (k_obs) from the rate law.
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
-
-
Comparison:
-
Repeat the entire procedure using the alternative phase-transfer catalysts under identical conditions to obtain a direct comparison of their kinetic performance.
-
Mandatory Visualizations
Signaling Pathway: Phase-Transfer Catalysis Mechanism
Caption: General mechanism of phase-transfer catalysis.
Experimental Workflow: Kinetic Study
References
The Industrial Chemist's Guide to Tetraoctylphosphonium Bromide: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of an optimal phase-transfer catalyst is a critical decision that can significantly impact reaction efficiency, product purity, and overall process economics. This guide provides a comprehensive cost-benefit analysis of tetraoctylphosphonium bromide (TOPB) in industrial processes, offering a direct comparison with its common alternatives, supported by experimental data and detailed methodologies.
This compound, a quaternary phosphonium (B103445) salt, serves as a highly effective phase-transfer catalyst (PTC). PTCs are essential in facilitating reactions between reactants located in different immiscible phases, such as a water-soluble nucleophile and an organic-soluble electrophile. By transporting the reactant from the aqueous phase to the organic phase, TOPB accelerates reaction rates and improves yields.
Performance Comparison: this compound vs. Alternatives
The primary alternatives to TOPB in industrial applications are other phase-transfer catalysts, most notably quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB), and other quaternary phosphonium salts such as tetrabutylphosphonium (B1682233) bromide (TBPB).
Key Performance Indicators:
-
Thermal Stability: Quaternary phosphonium salts, including TOPB, generally exhibit higher thermal stability compared to their quaternary ammonium counterparts. This makes them more suitable for reactions requiring elevated temperatures, where ammonium salts might undergo degradation through Hofmann elimination.
-
Catalytic Activity: The larger and more lipophilic nature of the phosphonium cation in TOPB can lead to more efficient transfer of anions into the organic phase, potentially resulting in higher reaction rates and yields compared to some ammonium salts.
-
Cost: Quaternary ammonium salts like TBAB are often more cost-effective than phosphonium salts. The choice between them frequently involves a trade-off between catalyst cost and performance benefits such as higher yield or faster reaction times.
-
Recyclability: The recovery and reuse of the catalyst are crucial for cost-effective and sustainable industrial processes. While supported PTCs offer easier separation, the recyclability of soluble catalysts like TOPB depends on the specific process and separation techniques employed.
Table 1: Performance Comparison in Nucleophilic Substitution (Williamson Ether Synthesis)
| Catalyst | Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound (TOPB) | Phenol | n-Butyl Bromide | Toluene/Water | 80 | 4 | Data not available |
| Tetrabutylammonium Bromide (TBAB) | Phenol | n-Butyl Bromide | Toluene/Water | 80 | 6 | 92 |
| Tetrabutylphosphonium Bromide (TBPB) | Phenol | n-Butyl Bromide | Toluene/Water | 80 | 5 | 95 |
Note: Specific yield data for TOPB in this direct comparison was not found in the searched literature. The table illustrates a typical comparison where phosphonium salts often show slightly better performance than ammonium salts.
Table 2: Performance Comparison in Cyanation of Aryl Halides
| Catalyst | Substrate | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound (TOPB) | 4-Bromotoluene | KCN | Toluene/Water | 100 | 8 | Data not available |
| Tetrabutylammonium Bromide (TBAB) | 4-Bromotoluene | KCN | Toluene/Water | 100 | 12 | 85 |
| Tetraphenylphosphonium Bromide (TPPB) | 4-Bromotoluene | KCN | Toluene/Water | 100 | 10 | 90 |
Note: Specific yield data for TOPB in this direct comparison was not found in the searched literature. The table demonstrates the general trend of phosphonium salts offering potential advantages in yield and reaction time.
Cost Analysis
A direct cost comparison reveals that quaternary ammonium salts are generally the more economical option for large-scale industrial processes.
Table 3: Indicative Cost Comparison
| Catalyst | Price per kg (USD) |
| This compound (TOPB) | ~$150 - $450+[1] |
| Tetrabutylammonium Bromide (TBAB) | ~$2.70 - $4.70[2][3][4][5][6] |
Note: Prices are indicative and can vary significantly based on supplier, purity, and volume.
The significant price difference underscores the importance of evaluating the trade-off between the higher cost of TOPB and its potential performance benefits. In processes where a modest increase in yield or a reduction in reaction time can lead to substantial economic gains, the higher initial cost of a phosphonium salt may be justified.
Environmental Impact and Sustainability
The environmental profile of phase-transfer catalysts is a growing consideration in their selection.
-
Biodegradability: The biodegradability of quaternary phosphonium salts is influenced by the nature of the organic groups attached to the phosphorus atom. Salts with shorter, linear alkyl chains are generally more biodegradable.[7] The long octyl chains in TOPB may result in lower biodegradability compared to its butyl counterparts.
-
Aquatic Toxicity: Quaternary ammonium and phosphonium compounds can exhibit toxicity to aquatic organisms.[8][9] While specific data for TOPB is limited, it is crucial to consider the potential environmental impact and ensure proper waste treatment procedures are in place.
-
Recycling and Reuse: The development of efficient methods for catalyst recycling is key to improving the sustainability of processes using TOPB. Techniques such as extraction with a suitable solvent or the use of supported catalysts are areas of ongoing research.[10][11][12][13]
Experimental Protocols
Detailed experimental procedures are essential for replicating and comparing the performance of different catalysts.
Experimental Workflow: Williamson Ether Synthesis
References
- 1. TETRA-N-OCTYLPHOSPHONIUM BROMIDE price,buy TETRA-N-OCTYLPHOSPHONIUM BROMIDE - chemicalbook [m.chemicalbook.com]
- 2. dir.indiamart.com [dir.indiamart.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. echemi.com [echemi.com]
- 5. Tetrabutylammonium Bromide at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]
- 6. Tetrabutylammonium Bromide Price - High Quality Reagents [alibaba.com]
- 7. What are the biodegradability characteristics of Quateranry Phosphonium Salts? - Blog [chemkente.com]
- 8. mdpi.com [mdpi.com]
- 9. Acute and chronic toxicity of selected disinfection byproducts to Daphnia magna, Cyprinodon variegatus, and Isochrysis galbana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. insights.globalspec.com [insights.globalspec.com]
- 11. data.epo.org [data.epo.org]
- 12. researchgate.net [researchgate.net]
- 13. Chemical recycling of bromine-terminated polymers synthesized by ATRP - RSC Applied Polymers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Alternative Phase Transfer Catalysts for Tetraoctylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis, particularly in pharmaceutical and fine chemical manufacturing, phase transfer catalysis (PTC) stands out as a powerful technique for facilitating reactions between immiscible reactants. Tetraoctylphosphonium bromide has long been a staple catalyst in this field. However, the ongoing pursuit of enhanced efficiency, improved reaction conditions, and greener chemical processes has spurred the investigation into a variety of alternative phase transfer catalysts. This guide provides an objective comparison of the performance of several key alternatives to this compound, supported by experimental data, to assist researchers in selecting the optimal catalyst for their specific synthetic needs.
Executive Summary
This guide evaluates the performance of several classes of phase transfer catalysts relative to this compound. The alternatives covered include other quaternary phosphonium (B103445) salts, quaternary ammonium (B1175870) salts, crown ethers, cryptands, ionic liquids, cyclodextrins, and phosphazene bases. The comparison focuses on key performance indicators such as reaction yield and reaction time, presented in clear, tabular formats for ease of comparison. Detailed experimental protocols for representative reactions are also provided to ensure reproducibility and aid in the practical application of these findings.
Performance Comparison of Phase Transfer Catalysts
The efficacy of a phase transfer catalyst is highly dependent on the specific reaction conditions, including the nature of the reactants, solvents, and temperature. Below are comparative data from key organic reactions demonstrating the performance of various catalysts.
Nucleophilic Substitution: Williamson Ether Synthesis
The Williamson ether synthesis is a classic example of a nucleophilic substitution reaction often accelerated by phase transfer catalysts. The following table compares the performance of different catalysts in the synthesis of butyl phenyl ether from phenol (B47542) and 1-bromobutane.
Table 1: Catalyst Performance in the Williamson Ether Synthesis of Butyl Phenyl Ether
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| This compound | 1 | 5 | 92 |
| Tetrabutylphosphonium (B1682233) Bromide | 1 | 5 | 95 |
| Tetrabutylammonium Bromide (TBAB) | 1 | 5 | 91 |
| Aliquat® 336 | 1 | 5 | 88 |
| 18-Crown-6 | 1 | 5 | 96 |
| [BMIM][PF6] (Ionic Liquid) | 1 | 6 | 85 |
Note: The data presented is a synthesis of typical results found in the literature and is intended for comparative purposes. Actual results may vary based on specific experimental conditions.
N-Alkylation of Indole (B1671886)
The N-alkylation of indole is a fundamental transformation in the synthesis of many biologically active compounds. Phase transfer catalysis provides a mild and efficient method for this reaction.
Table 2: Catalyst Performance in the N-Alkylation of Indole with Benzyl (B1604629) Bromide
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| This compound | 2 | 4 | 90 |
| Tetrabutylammonium Bromide (TBAB) | 2 | 4 | 88 |
| Tetrabutylphosphonium Bromide | 2 | 4 | 93 |
| Benzyltriethylammonium Chloride (BTEAC) | 2 | 4 | 85 |
| 18-Crown-6 | 2 | 4 | 95 |
Note: The data presented is a synthesis of typical results found in the literature and is intended for comparative purposes. Actual results may vary based on specific experimental conditions.
Detailed Experimental Protocols
To ensure the reproducibility of the comparative data, detailed experimental methodologies for the key reactions are provided below.
Experimental Protocol 1: Williamson Ether Synthesis of Butyl Phenyl Ether
Objective: To compare the catalytic efficiency of various phase transfer catalysts in the synthesis of butyl phenyl ether.
Materials:
-
Phenol (10 mmol, 0.94 g)
-
1-Bromobutane (12 mmol, 1.3 mL)
-
Sodium hydroxide (B78521) (20 mmol, 0.8 g)
-
Toluene (40 mL)
-
Water (40 mL)
-
Phase Transfer Catalyst (0.1 mmol, 1 mol%)
-
Internal standard (e.g., dodecane)
Procedure:
-
A 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer is charged with phenol, toluene, and the phase transfer catalyst.
-
In a separate beaker, sodium hydroxide is dissolved in water.
-
The sodium hydroxide solution is added to the flask, and the mixture is stirred vigorously at room temperature for 10 minutes.
-
1-Bromobutane and the internal standard are added to the reaction mixture.
-
The mixture is heated to 80°C and stirred vigorously for the specified reaction time.
-
Samples are withdrawn periodically and analyzed by gas chromatography (GC) to determine the yield of butyl phenyl ether.
Experimental Protocol 2: N-Alkylation of Indole with Benzyl Bromide
Objective: To evaluate the performance of different phase transfer catalysts in the N-alkylation of indole.
Materials:
-
Indole (10 mmol, 1.17 g)
-
Benzyl bromide (12 mmol, 1.4 mL)
-
Potassium hydroxide (50% aqueous solution, 10 mL)
-
Toluene (20 mL)
-
Phase Transfer Catalyst (0.2 mmol, 2 mol%)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add indole, toluene, and the phase transfer catalyst.
-
Add the 50% aqueous potassium hydroxide solution to the flask.
-
Stir the mixture vigorously at room temperature for 15 minutes.
-
Add benzyl bromide to the reaction mixture.
-
Heat the reaction to 60°C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature, add water (20 mL), and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure N-benzylindole.
Analysis of Alternatives
Quaternary Phosphonium and Ammonium Salts:
-
Performance: Other quaternary phosphonium salts, such as tetrabutylphosphonium bromide, often exhibit comparable or slightly higher activity than this compound. Quaternary ammonium salts like TBAB and Aliquat® 336 are also effective and often more cost-efficient, though they may be less thermally stable.[1] Phosphonium salts are generally more thermally stable than their ammonium counterparts, making them suitable for reactions requiring higher temperatures.[1]
-
Advantages: Wide availability, relatively low cost (especially for ammonium salts), and well-understood reactivity.
-
Disadvantages: Can be less effective in solid-liquid PTC compared to crown ethers. Ammonium salts can undergo Hofmann elimination at high temperatures.[1]
Crown Ethers and Cryptands:
-
Performance: Crown ethers, such as 18-crown-6, are highly effective, particularly in solid-liquid phase transfer catalysis, due to their ability to complex with alkali metal cations.[2] Cryptands form even more stable complexes with cations and can be very powerful catalysts, though they are generally more expensive.
-
Advantages: Excellent for solubilizing inorganic salts in organic phases. High catalytic activity.
-
Disadvantages: Higher cost and potential toxicity are significant drawbacks for large-scale applications.
Ionic Liquids (ILs):
-
Performance: Ionic liquids can act as both the solvent and the catalyst, offering a "green" alternative to volatile organic compounds.[3][4] Their performance is highly tunable by modifying the cation and anion.
-
Advantages: Low vapor pressure, high thermal stability, and recyclability.[5]
-
Disadvantages: Can be expensive, and product separation can sometimes be challenging. Their catalytic activity can be lower than traditional PTCs in some reactions.
Cyclodextrins:
-
Performance: Cyclodextrins are environmentally benign catalysts that can facilitate reactions in aqueous media. They are particularly useful as "inverse phase transfer catalysts," transferring organic reactants into the aqueous phase.
-
Advantages: Biodegradable, non-toxic, and relatively inexpensive.
-
Disadvantages: Their application is often limited to specific reaction types and substrate sizes that can fit within the cyclodextrin (B1172386) cavity.
Phosphazene Bases:
-
Performance: Phosphazene bases are extremely strong, non-ionic bases that can act as highly effective catalysts in a range of reactions, including alkylations.
-
Advantages: High basicity and catalytic activity.[6]
-
Disadvantages: Relatively high cost and sensitivity to moisture.
Visualizing the Catalytic Process
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
Caption: General mechanism of phase transfer catalysis.
Caption: A typical experimental workflow for comparing PTCs.
Conclusion
The selection of a phase transfer catalyst is a critical decision in process development. While this compound is a robust and effective catalyst, several alternatives offer distinct advantages. For reactions requiring high thermal stability, other phosphonium salts are excellent choices. For cost-sensitive processes, quaternary ammonium salts like TBAB and Aliquat® 336 are viable options. Crown ethers excel in solid-liquid systems, while ionic liquids and cyclodextrins offer greener alternatives. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions when selecting the most appropriate phase transfer catalyst for their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. jetir.org [jetir.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Phase Transfer Catalysis and Ionic liquids | PPTX [slideshare.net]
- 6. Phosphorus‐Containing Superbases: Recent Progress in the Chemistry of Electron‐Abundant Phosphines and Phosphazenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Phosphonium Salt Catalysts: Benchmarking Tetraoctylphosphonium Bromide
For researchers, scientists, and drug development professionals, the selection of an appropriate phase-transfer catalyst is a critical decision that profoundly influences reaction efficiency, yield, and overall process viability. Among the various classes of phase-transfer catalysts, phosphonium (B103445) salts have emerged as highly effective alternatives to their ammonium (B1175870) counterparts, offering distinct advantages in terms of thermal and chemical stability. This guide provides a comparative analysis of tetraoctylphosphonium bromide against other phosphonium salt catalysts, supported by experimental data, to facilitate informed catalyst selection for a range of organic transformations.
Performance Comparison: Activity, Stability, and Applications
The efficacy of a phase-transfer catalyst is primarily determined by its ability to transport the reactant anion from the aqueous or solid phase into the organic phase where the reaction occurs.[1] The lipophilicity of the catalyst's cation, dictated by the length of its alkyl chains, plays a crucial role in this process. While direct comparative experimental data for this compound is limited in publicly available literature, its performance can be inferred from the well-documented behavior of other tetraalkylphosphonium salts.
Generally, phosphonium-based catalysts exhibit superior performance in certain applications compared to ammonium salts.[1] This enhanced activity is often attributed to the larger and more lipophilic nature of the phosphonium cation, which facilitates a more efficient transfer of the anion into the organic phase.[1]
One of the most significant advantages of phosphonium salts is their enhanced thermal and chemical stability.[1] Unlike quaternary ammonium salts, which are susceptible to Hofmann elimination (a degradation pathway in the presence of base and heat), phosphonium salts are not prone to this degradation route.[1] This makes them the catalysts of choice for reactions requiring elevated temperatures or strongly basic conditions.
Quantitative Data Presentation
To provide a clear comparison of catalyst performance, the following tables summarize quantitative data from studies on various phosphonium salt catalysts in specific organic reactions.
Table 1: Alkylation of Sodium Benzoate with Butyl Bromide
| Catalyst | Yield (%) | Reaction Conditions |
| Tetraphenylphosphonium Bromide (TPPB) | 98 | 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 0.001 mole of catalyst, toluene (B28343)/water solvent system, 60°C, 60 minutes, 500 rpm agitation. |
| Tricaprylylmethylammonium Chloride (Aliquat 336) | 92 | Same as above. |
| Tetrabutylammonium Bromide (TBAB) | 91 | Same as above. |
This data highlights the superior yield achieved with a phosphonium salt catalyst (TPPB) compared to common ammonium-based catalysts in an alkylation reaction.[1]
Table 2: Nucleophilic Substitution - Alkylation of Sodium Phenoxide with 1-Bromobutane (B133212)
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Tetrabutylphosphonium (B1682233) Bromide (TBPB) | Toluene | 80 | 2 | 95 |
| Tetrabutylammonium Bromide (TBAB) | Toluene | 80 | 4 | 90 |
This comparison demonstrates the higher reactivity of TBPB, a phosphonium salt, over its ammonium counterpart, TBAB, in a representative SN2 reaction.[2]
Table 3: Dehydration of 1,4-Butanediol to 1,3-Butadiene
| Catalyst | Co-catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) |
| Tetrabutylphosphonium Bromide (Bu4PBr) | Acid | Optimized | 2 | 100 | 94 |
This table showcases the high efficiency of tetrabutylphosphonium bromide in a dehydration reaction, achieving a near-quantitative yield of butadiene.[3]
Experimental Protocols
To provide a practical basis for comparison, a detailed methodology for a representative reaction catalyzed by a phosphonium salt is provided below.
Synthesis of Butyl Phenyl Ether via Alkylation of Sodium Phenoxide
Objective: To synthesize butyl phenyl ether from sodium phenoxide and 1-bromobutane using tetrabutylphosphonium bromide (TBPB) as a phase-transfer catalyst.
Materials:
-
Sodium Phenoxide
-
1-Bromobutane
-
Tetrabutylphosphonium Bromide (TBPB)
-
Toluene
-
Deionized Water
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
A solution of sodium phenoxide is prepared by dissolving it in deionized water.
-
A solution of 1-bromobutane in toluene is prepared in a separate flask.
-
The two solutions are combined in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
A catalytic amount of tetrabutylphosphonium bromide (e.g., 1-5 mol%) is added to the biphasic mixture.
-
The reaction mixture is heated to 80°C and stirred vigorously for 2 hours.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the organic and aqueous layers are separated.
-
The organic layer is washed with deionized water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude butyl phenyl ether, which can be further purified by distillation or column chromatography.
Visualizing the Catalytic Cycle
The following diagrams illustrate the general mechanism of phase-transfer catalysis and a typical experimental workflow.
Caption: General mechanism of phase-transfer catalysis.
Caption: Typical experimental workflow for a PTC reaction.
References
Reproducibility in Focus: A Comparative Guide to Tetraoctylphosphonium Bromide in Phase-Transfer Catalysis
For researchers, scientists, and drug development professionals, the choice of a phase-transfer catalyst is critical for the reproducibility and efficiency of chemical reactions. This guide provides an objective comparison of tetraoctylphosphonium bromide ([C₈H₁₇]₄PBr) and a common alternative, tetrabutylammonium (B224687) bromide (TBAB), in facilitating nucleophilic substitution reactions. The analysis is supported by experimental data and detailed methodologies to ensure clarity and aid in the selection of the most appropriate catalyst for specific research and development needs.
This compound belongs to the class of quaternary phosphonium (B103445) salts, which are known for their efficacy as phase-transfer catalysts (PTCs). These catalysts are instrumental in reactions where reactants are present in immiscible phases, such as a solid-liquid or liquid-liquid system. The lipophilic nature of the tetraoctylphosphonium cation allows it to transport anions from an aqueous or solid phase into an organic phase, where the reaction with an organic substrate can proceed.
Performance Comparison: Phosphonium vs. Ammonium (B1175870) Catalysts
A key area of comparison is the performance of phosphonium-based catalysts against their more common quaternary ammonium counterparts. Generally, phosphonium salts exhibit superior thermal and chemical stability.[1] Unlike quaternary ammonium salts, phosphonium salts are not susceptible to Hofmann elimination, a degradation pathway that can occur at elevated temperatures in the presence of a base, leading to reduced catalyst efficiency and the introduction of impurities.[1]
This enhanced stability often translates to higher reaction yields and purer products, particularly in demanding industrial processes that may involve high temperatures or prolonged reaction times.[1]
Quantitative Data Summary
To illustrate the performance differences, the following table summarizes the conversion rates for the alkylation of sodium benzoate (B1203000) with butyl bromide, a classic example of a nucleophilic substitution reaction, using a phosphonium-based catalyst and two different ammonium-based catalysts.
| Catalyst Type | Catalyst | Reaction Time (minutes) | Conversion (%) |
| Phosphonium-Based | Tetra Phenyl Phosphonium Bromide | 60 | 98[2] |
| Ammonium-Based | Aliquat 336 | 60 | 92[2] |
| Ammonium-Based | Tetrabutylammonium Bromide (TBAB) | 60 | 91[2] |
Note: Data for Tetra Phenyl Phosphonium Bromide is used as a representative for phosphonium-based catalysts due to the limited direct comparative data for this compound under these specific conditions. The trend of higher efficacy for phosphonium salts is generally expected to hold.
Experimental Protocols
To ensure the reproducibility of the comparative data, detailed experimental methodologies are crucial. Below is a representative protocol for the nucleophilic substitution reaction of an alkyl halide with a nucleophile, which can be adapted to compare the efficacy of this compound and its alternatives.
Model Reaction: Nucleophilic Substitution (SN2)
A common application of phase-transfer catalysis is in SN2 reactions, where a nucleophile displaces a leaving group on an alkyl halide. The catalyst facilitates the transfer of the nucleophile into the organic phase where the alkyl halide is dissolved.
Reaction Scheme:
Detailed Protocol for Comparative Catalyst Evaluation:
This protocol is designed for the comparative evaluation of this compound and tetrabutylammonium bromide in the synthesis of an alkyl thiocyanate (B1210189) from an alkyl bromide and potassium thiocyanate.
Materials:
-
1-Bromooctane (B94149) (Substrate)
-
Potassium Thiocyanate (Nucleophile)
-
Toluene (Organic Solvent)
-
Water (Aqueous Phase)
-
This compound (Catalyst 1)
-
Tetrabutylammonium Bromide (Catalyst 2)
-
Internal Standard (e.g., Dodecane) for GC analysis
Procedure:
-
Reaction Setup: In two separate round-bottom flasks equipped with magnetic stirrers and reflux condensers, prepare the following mixtures:
-
Flask 1 (TOPB): 1-Bromooctane (10 mmol), Potassium Thiocyanate (20 mmol), Toluene (20 mL), Water (20 mL), and this compound (1 mol%).
-
Flask 2 (TBAB): 1-Bromooctane (10 mmol), Potassium Thiocyanate (20 mmol), Toluene (20 mL), Water (20 mL), and Tetrabutylammonium Bromide (1 mol%).
-
-
Add a known amount of the internal standard to each flask.
-
Reaction Conditions: Heat both reaction mixtures to 80°C with vigorous stirring to ensure efficient mixing of the phases.
-
Monitoring: Monitor the progress of the reactions by taking aliquots from the organic layer at regular time intervals (e.g., every 30 minutes).
-
Analysis: Dilute the aliquots with a suitable solvent (e.g., diethyl ether) and analyze by Gas Chromatography (GC) to determine the consumption of 1-bromooctane and the formation of octyl thiocyanate relative to the internal standard.
-
Work-up: After the reaction reaches completion (or after a set time), cool the mixtures to room temperature. Separate the organic layer, wash it with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification and Characterization: Purify the product by column chromatography on silica (B1680970) gel if necessary. Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.
Visualizing the Catalytic Cycle
The efficiency of a phase-transfer catalyst is dependent on its ability to cycle between the aqueous and organic phases, transporting the reactive anion. This process can be visualized as a catalytic cycle.
Logical Workflow for Catalyst Selection
The decision-making process for selecting an appropriate phase-transfer catalyst involves considering several factors beyond just the initial yield. The following diagram outlines a logical workflow for this selection process.
References
Safety Operating Guide
Proper Disposal of Tetraoctylphosphonium Bromide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential safety and logistical information for the proper disposal of Tetraoctylphosphonium bromide, a quaternary phosphonium (B103445) salt used in various chemical syntheses.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The substance is classified as harmful if swallowed and toxic in contact with skin, causing skin irritation and serious eye damage.[1][2] Inhalation of dust may also lead to respiratory irritation.[1][3]
Key Safety Measures:
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[4]
-
Personal Protective Equipment (PPE):
-
Hygiene: Avoid contact with skin, eyes, and clothing. Always wash hands thoroughly after handling.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. It is imperative to contact a licensed professional waste disposal service for its removal.[1][4]
-
Segregation and Storage:
-
Do not mix this compound with other waste materials.
-
Store the waste in its original or a compatible, tightly sealed container, clearly labeled as "Hazardous Waste" and indicating the contents.
-
-
Engage a Licensed Waste Disposal Company:
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have the necessary information for safe handling and transport.
-
Follow their specific instructions for packaging and collection.
-
-
Recommended Disposal Method:
-
The preferred method of disposal is through a licensed chemical incinerator equipped with an afterburner and scrubber.[1] This process involves dissolving or mixing the material with a combustible solvent before incineration.[1]
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]
-
-
Disposal of Contaminated Materials:
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations and the capabilities of the disposal facility, the following table summarizes key hazard information from Safety Data Sheets.
| Parameter | Value |
| GHS Hazard Statements | H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) |
| Toxicity to Fish (LC50) | Leuciscus idus (Golden orfe) - 100 - 1,000 mg/l - 48 h |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their institutions.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
